Z-D-Trp(Boc)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSZSNGHUWGACF-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Strategic Application of Z-D-Trp(Boc)-OH in Advanced Peptide Synthesis
Abstract
The deliberate incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug development, offering a powerful strategy to overcome the intrinsic limitations of native peptides, such as metabolic instability and constrained structural diversity. Among these specialized building blocks, Z-D-Trp(Boc)-OH emerges as a uniquely valuable reagent. This technical guide provides an in-depth exploration of the multifaceted role of this compound in peptide synthesis. We will dissect the strategic rationale behind its dual protecting group scheme, analyze the profound impact of its D-stereoisomeric configuration, and present detailed, field-proven protocols for its successful incorporation into complex peptide sequences. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced amino acid derivatives to push the boundaries of peptide therapeutics.
Introduction: The Imperative for Modified Peptides
Native peptides, composed exclusively of L-amino acids, often exhibit therapeutic potential but are hampered by rapid degradation by endogenous proteases.[1] This severely limits their bioavailability and in vivo half-life. A highly effective strategy to circumvent this is the incorporation of D-amino acids.[2] The peptide bonds adjacent to D-amino acid residues are not readily recognized by most proteases, leading to a significant enhancement of the peptide's metabolic stability.[3] Furthermore, the introduction of a D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for optimizing receptor binding and biological activity.[3] this compound is a derivative of the essential amino acid D-Tryptophan, designed to offer maximum control and versatility during the synthetic process.[4]
The Anatomy of this compound: A Three-Point Strategic Design
The efficacy of this compound as a building block in peptide synthesis stems from the specific roles of its three key structural features: the Z-group, the Boc-group, and the D-chiral center.
The Z-Group (Benzyloxycarbonyl): A Classic Nα-Terminus Protector
The benzyloxycarbonyl (Z or Cbz) group serves as the temporary protecting group for the α-amino functionality.[5][6] It is renowned for its stability under a wide range of reaction conditions, yet it can be selectively removed, most commonly via catalytic hydrogenolysis (e.g., H₂/Pd-C).[7][8] This method of removal is orthogonal to the acid-labile and base-labile protecting groups frequently used in peptide synthesis, offering a distinct chemical handle for selective deprotection.[7]
The Boc-Group (tert-Butyloxycarbonyl): Shielding the Indole Side Chain
The tryptophan indole side chain is susceptible to several side reactions during peptide synthesis, most notably oxidation and electrophilic substitution (alkylation), particularly during the acidic conditions of repetitive deprotection steps or final cleavage.[9][10][11] The tert-Butyloxycarbonyl (Boc) group on the indole nitrogen (N-in) acts as a robust shield, mitigating these undesirable reactions.[9][12] For instance, during the cleavage of peptides containing arginine residues protected with sulfonyl-type groups (like Pmc or Pbf), the released cationic species can alkylate the unprotected tryptophan indole. The N-in-Boc group effectively prevents this side reaction.[9] This protecting group is typically removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA), often in the presence of scavengers.[13][14]
The D-Tryptophan Core: Engineering for Stability and Conformation
As previously mentioned, the incorporation of a D-amino acid is a powerful tool for enhancing proteolytic resistance.[1][2] Peptides containing D-amino acids often exhibit a longer plasma half-life.[2] Beyond stability, the D-configuration has profound implications for the peptide's three-dimensional structure. The altered stereochemistry can induce novel tertiary structures that are inaccessible with only L-amino acids, potentially leading to enhanced binding affinity and specificity for a biological target.[3] Tryptophan itself plays a crucial role in peptide-membrane interactions and receptor recognition due to its large, hydrophobic, and aromatic indole side chain.[15] The use of D-tryptophan can therefore fine-tune these interactions for desired therapeutic outcomes.
The Orthogonal Protection Strategy in Action
The dual Z and Boc protecting groups on this compound are a prime example of an orthogonal protection scheme. Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other.[7][13] This allows for precise, stepwise chemical manipulations.
-
Z-group removal: Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[6][8]
-
Boc-group removal: Strong acidolysis (e.g., neat trifluoroacetic acid).[6]
This orthogonality is particularly advantageous in complex syntheses, such as the preparation of branched or cyclic peptides, where selective deprotection is necessary to introduce modifications at specific sites.
Caption: Orthogonal deprotection of this compound.
Practical Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is well-suited for both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) strategies, although its application requires careful consideration of the deprotection schemes.
Coupling this compound
Due to the bulky nature of the Z and Boc protecting groups, as well as the tryptophan side chain itself, this compound can be considered a sterically hindered amino acid. Therefore, the choice of coupling reagent is critical to ensure efficient and complete amide bond formation while minimizing racemization.
Recommended Coupling Reagents for Sterically Hindered Amino Acids:
| Reagent | Class | Key Advantages |
| HATU | Aminium/Uronium Salt | High efficiency, fast kinetics, low racemization.[16] |
| HBTU | Aminium/Uronium Salt | Widely used, effective for difficult couplings.[17] |
| COMU | Aminium/Uronium Salt | High efficiency, safer (non-explosive byproducts).[17] |
| PyBOP | Phosphonium Salt | Strong coupling reagent, good for solution and solid phase.[16] |
Experimental Protocol: Incorporation into an Fmoc-SPPS Workflow
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: Isopropanol
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Pre-activation of Amino Acid:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), in DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. Double coupling may be necessary for this hindered amino acid.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Isopropanol (2x), followed by DMF (3x).
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.
-
-
Capping (Optional but Recommended): If the coupling is incomplete after a second attempt, cap any unreacted free amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
Caption: Workflow for coupling this compound in SPPS.
Deprotection and Cleavage Considerations
The final deprotection and cleavage strategy will depend on the overall synthetic scheme.
-
If the Z-group is to be removed on-resin: This would typically be done to extend the peptide chain from the N-terminus of the D-tryptophan. Hydrogenolysis is the method of choice.
-
Final Cleavage: The N-in-Boc group on the tryptophan will be removed during the final acid-mediated cleavage from the resin (e.g., using a TFA "cocktail"). It is crucial to include scavengers in this cocktail to prevent re-alkylation of the now-deprotected indole ring by carbocations generated from other protecting groups (like other Boc or t-butyl groups).[13] A common cleavage cocktail for peptides containing tryptophan is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[18]
Conclusion
This compound is a sophisticated and powerful building block for the synthesis of advanced, stabilized peptides. Its dual orthogonal protecting groups provide chemists with exceptional control over the synthetic route, while the D-chiral center offers a proven method to enhance metabolic stability and modulate peptide conformation. The N-in-Boc protection is critical for preventing deleterious side reactions associated with the sensitive tryptophan indole nucleus. By understanding the distinct roles of each component of this molecule and employing optimized coupling and deprotection protocols, researchers can confidently incorporate this compound to develop next-generation peptide therapeutics with superior pharmacological profiles.
References
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Heck SD, et al. Biosynthesis of D-amino Acid-Containing Peptides. PubMed. Available at: [Link]
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D-Amino Acid-Containing Peptide Synthesis. CD Formulation. Available at: [Link]
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Hayward, et al. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. PNAS. Available at: [Link]
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[Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)]. PubMed. Available at: [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]
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Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
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Giraud M, Cavelier F, Martinez J. A Side-Reaction in the SPPS of Trp-containing Peptides. J Pept Sci. 1999;5(10):457-461. Available at: [Link]
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Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
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Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH. Available at: [Link]
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Ohno M, Tsukamoto S. Solid-phase Synthesis of Tryptophan-containing Peptides. RSC Publishing. Available at: [Link]
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Z-Trp(Boc)-OH.DCHA. MySkinRecipes. Available at: [Link]
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Chen CH, et al. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. 2014;12(46):9412-9417. Available at: [Link]
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Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society. Available at: [Link]
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Contryphan Is a D-Tryptophan-containing Conus Peptide. ResearchGate. Available at: [Link]
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Milk proteins as a source of tryptophan-containing bioactive peptides. RSC Publishing. Available at: [Link]
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Z-Trp(Boc)-OH DCHA. Aapptec Peptides. Available at: [Link]
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White PD. Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. In Peptides 1992. 1993:208-209. Available at: [Link]
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Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether. PMC - NIH. Available at: [Link]
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Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides. Quarterly Reviews of Biophysics. Available at: [Link]
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Biological function of d-tryptophan: a bibliometric analysis and review. Frontiers. Available at: [Link]
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Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]
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Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed. Available at: [Link]
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An In-depth Technical Guide to Z-D-Trp(Boc)-OH: A Strategic Building Block for Advanced Peptide Synthesis
Introduction
In the landscape of modern drug discovery and biochemical research, the strategic synthesis of peptides with tailored properties is paramount. The incorporation of non-proteinogenic amino acids, such as D-isomers, is a critical strategy for enhancing proteolytic stability, modulating biological activity, and constraining peptide conformation.[1][2] Z-D-Trp(Boc)-OH, a meticulously designed derivative of D-tryptophan, serves as a cornerstone reagent for this purpose. This guide provides an in-depth technical analysis of its chemical properties, the strategic rationale behind its dual protecting groups, and its application in solid-phase peptide synthesis (SPPS) for researchers, chemists, and professionals in drug development.
Core Chemical Identity and Properties
This compound is characterized by the presence of two distinct protecting groups: a benzyloxycarbonyl (Z) group on the α-amino nitrogen and a tert-butyloxycarbonyl (Boc) group on the indole nitrogen of the tryptophan side chain. This dual-protection scheme is fundamental to its utility in controlled, stepwise peptide synthesis.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | [3] |
| CAS Number | 1217471-55-0 | [3] |
| Molecular Formula | C₂₄H₂₆N₂O₆ | [3] |
| Molecular Weight | 438.47 g/mol | [3] |
| Appearance | Typically a white to off-white solid powder. | General knowledge |
| Solubility | Soluble in organic solvents such as DMF, DCM, and Chloroform. | [4] |
| Storage | Recommended storage at 2-8°C, kept dry and sealed. | [5] |
Note: Specific experimental data such as melting point for this compound is not widely published. Data is often available for the analogous L-isomer or Fmoc-protected derivatives.
A Strategic Analysis of the Dual Protecting Groups
The choice of protecting groups is a critical decision in peptide synthesis, dictating the overall synthetic strategy. This compound employs a "quasi-orthogonal" protection scheme, where the two groups are removed under different acidic strengths or via entirely different mechanisms.[6]
The Z (Benzyloxycarbonyl) Group: α-Amino Protection
The Z-group, introduced by Bergmann and Zervas, is a classic and robust protecting group for the α-amino function.[7]
-
Causality of Protection: It forms a stable carbamate that is resistant to the basic and mild acidic conditions used during peptide coupling and side-chain deprotection in some schemes. Its primary role is to prevent the N-terminus from acting as a nucleophile, thus ensuring that peptide bond formation occurs exclusively at the desired C-terminus of the growing chain.[7]
-
Deprotection Mechanisms:
-
Catalytic Hydrogenolysis: This is the mildest method, involving H₂ gas and a palladium-on-carbon (Pd/C) catalyst.[7] The reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. This method is truly orthogonal to the acid-labile Boc group.
-
Strong Acid Cleavage: The Z-group can also be removed by strong acids like HBr in acetic acid, which is useful for substrates that are incompatible with hydrogenation.
-
The Boc (tert-Butoxycarbonyl) Group: Indole Side-Chain Protection
The indole ring of tryptophan is nucleophilic and susceptible to electrophilic attack and oxidation, especially from carbocations generated during the repeated acid-mediated deprotection steps of Boc-SPPS.[8]
-
Causality of Protection: The Boc group on the indole nitrogen (N-in) withdraws electron density, deactivating the ring and protecting it from unwanted side reactions. This ensures the integrity of the tryptophan residue throughout the synthesis.
-
Deprotection Mechanism: The Boc group is highly sensitive to moderately strong acids like trifluoroacetic acid (TFA).[9][10] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the deprotected indole.[9]
Synthetic Strategy and Selective Deprotection
The combination of Z and Boc groups allows for strategic flexibility. For instance, in a Boc-based solid-phase synthesis, the N-terminal Boc groups of other amino acids are removed with TFA at each cycle, while the N-in-Boc of the tryptophan residue and the Nα-Z group of this compound remain intact. The N-in-Boc group is typically removed during the final cleavage step with strong acid (e.g., HF). The Nα-Z group can be removed orthogonally via hydrogenolysis if a free N-terminus is required on the resin for further elongation.
Caption: Orthogonal and final deprotection strategies for this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is the incorporation of a D-tryptophan residue into a peptide sequence using the Boc/Bzl SPPS strategy.[11] The incorporation of D-amino acids is a proven method to increase resistance to enzymatic degradation by proteases, which typically recognize only L-amino acid peptide bonds.[2][12]
Generalized Manual Boc-SPPS Protocol for Incorporation
This protocol outlines the key steps for incorporating this compound into a peptide chain attached to a resin support (e.g., MBHA resin for a C-terminal amide).
Caption: Workflow for incorporating this compound in SPPS.
Step-by-Step Methodology:
-
Resin Preparation:
-
Start with the peptide-resin construct which has a free N-terminal amine from the previous deprotection cycle.
-
Wash the resin thoroughly with Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) to remove residual reagents.
-
-
Coupling of this compound:
-
Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Add a tertiary base such as N,N-Diisopropylethylamine (DIEA) to neutralize the N-terminal ammonium salt and catalyze the reaction.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: The completion of the reaction can be verified using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
-
Chain Elongation (If Required):
-
If this compound is not the N-terminal residue, the Z-group must be removed to continue chain elongation.
-
Z-Group Deprotection: Wash the resin-bound peptide extensively. Perform catalytic hydrogenolysis by suspending the resin in a suitable solvent (e.g., DMF/MeOH) with a Pd/C catalyst and bubbling H₂ gas through the suspension until the reaction is complete. This regenerates the free amine for the next coupling cycle.
-
-
Final Cleavage and Side-Chain Deprotection:
-
Once the full peptide sequence is assembled, wash the final peptide-resin and dry it under vacuum.
-
Treat the peptide-resin with a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[11]
-
This cocktail simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the Boc group on the tryptophan indole.
-
Scavengers: It is critical to include "scavengers" (e.g., anisole, thioanisole) in the cleavage cocktail to trap the reactive carbocations generated from the protecting groups, preventing side reactions with sensitive residues like tryptophan and methionine.[8]
-
-
Purification:
-
After cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Handling: Avoid formation of dust and aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[5]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly specialized and valuable reagent in the field of peptide chemistry. Its dual-protection scheme, leveraging the distinct removal conditions of the Z and Boc groups, provides the strategic control necessary for the successful synthesis of complex peptides. By enabling the precise incorporation of D-tryptophan, this compound empowers researchers to develop novel peptide-based therapeutics and research tools with enhanced stability and tailored biological functions, pushing the boundaries of drug design and biochemical exploration.
References
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
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PubMed. Biosynthesis of D-amino Acid-Containing Peptides. Available at: [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
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LifeTein. D-amino acid peptides. Available at: [Link]
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Wikipedia. Peptide synthesis. Available at: [Link]
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PubChem. Boc-Trp(Boc)-OH. Available at: [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]
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CSBio. A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. Available at: [Link]
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SpringerLink. Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
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AAPPTec. Safety Data Sheet - Fmoc-Trp(Boc)-OH. Available at: [Link]
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Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]
-
Severn Biotech. Fmoc-Trp(Boc)-OH 98%_sds. Available at: [Link]
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An In-Depth Technical Guide to Z-D-Trp(Boc)-OH: A Cornerstone for Advanced Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dual-Protected Tryptophan Analogs
In the landscape of modern drug discovery and peptide chemistry, the precise assembly of complex peptide chains is paramount. Non-natural amino acids, particularly D-isomers, are instrumental in developing peptides with enhanced stability, bioavailability, and unique pharmacological profiles. Within this specialized class of building blocks, (2R)-2-(benzyloxycarbonylamino)-3-[1-(tert-butoxycarbonyl)indol-3-yl]propanoic acid , commonly known as Z-D-Trp(Boc)-OH, emerges as a critical reagent. Its unique dual-protection scheme, featuring both the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group, offers chemists a sophisticated tool for navigating the complexities of peptide synthesis. This guide provides an in-depth exploration of the core attributes of this compound, from its fundamental physicochemical properties to its strategic applications in the synthesis of innovative peptide-based therapeutics.
Core Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application. These properties dictate its handling, reactivity, and incorporation into synthetic workflows.
| Property | Value | Source(s) |
| CAS Number | 1217471-55-0 | [1] |
| Molecular Formula | C₂₄H₂₆N₂O₆ | [1] |
| Molecular Weight | 438.473 g/mol | [1] |
| IUPAC Name | (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |
| Appearance | Typically a white to off-white powder | |
| Solubility | Soluble in many organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and DMSO. | [2] |
The Rationale Behind the Orthogonal Protection Strategy
The true power of this compound lies in its orthogonal protection scheme. In peptide synthesis, "orthogonality" refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis without affecting other protected groups.[3]
The Z and Boc groups are a classic example of a quasi-orthogonal pair.[4] The strategic advantage of this is the ability to selectively unmask different functional groups at various points in a synthetic route, which is crucial for creating complex, branched, or cyclized peptides.
-
The Z (Benzyloxycarbonyl) Group: Protecting the α-amino group, the Z group is stable under the acidic conditions used to remove the Boc group. It is typically cleaved by hydrogenolysis (e.g., H₂/Pd) or strong acids like HBr in acetic acid.[5] This stability allows for the selective deprotection of the indole nitrogen without affecting the peptide backbone's N-terminus.
-
The Boc (tert-Butoxycarbonyl) Group: Shielding the indole nitrogen of the tryptophan side chain, the Boc group is labile to moderate acids, such as trifluoroacetic acid (TFA).[5][6] The indole ring of tryptophan is susceptible to modification during peptide synthesis, and the Boc group provides robust protection against unwanted side reactions.
Caption: Orthogonal deprotection of this compound.
Synthesis and Purification: A Conceptual Workflow
The synthesis of this compound involves a multi-step process that leverages fundamental principles of organic chemistry. While specific proprietary methods may vary, a general synthetic strategy can be outlined.
Experimental Protocol: Conceptual Synthesis
-
Protection of the Indole Nitrogen: The synthesis typically commences with D-tryptophan. The indole nitrogen is first protected using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. This step is crucial to prevent side reactions in subsequent steps.
-
Protection of the α-Amino Group: Following the protection of the indole, the α-amino group is then protected using benzyl chloroformate (Z-Cl) under basic conditions. The reaction is carefully monitored to ensure complete conversion.
-
Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic byproducts. The crude product is then purified, typically by column chromatography, to yield the final this compound.
Caption: Conceptual synthesis workflow for this compound.
Applications in Peptide Synthesis and Drug Discovery
The unique structural features of this compound make it a valuable asset in the synthesis of complex peptides and in the broader field of drug discovery.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be utilized in segment condensation strategies. A peptide fragment can be synthesized with this compound at a specific position. The Boc group on the indole can be selectively removed on-resin to allow for side-chain modification, such as glycosylation or lipidation, while the Z-protected N-terminus remains intact. Subsequently, the Z group can be removed to allow for further elongation of the peptide chain. This level of control is instrumental in creating sophisticated peptide architectures.
Drug Discovery and Development
The incorporation of D-tryptophan derivatives into peptide drug candidates can significantly enhance their resistance to proteolytic degradation, thereby increasing their in vivo half-life. Furthermore, the tryptophan side chain is known to be involved in crucial biological interactions. The ability to modify the indole nitrogen, facilitated by the Boc protecting group, allows for the synthesis of tryptophan analogs with altered electronic and steric properties. This can be a powerful strategy for optimizing the binding affinity and selectivity of a peptide therapeutic for its target. There is growing interest in the development of peptide-based therapeutics for neurological disorders, and the unique properties of tryptophan-containing peptides make them promising candidates.[7][8][9]
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool that empowers chemists to construct complex and novel peptide structures with a high degree of control. Its orthogonal protection scheme provides the flexibility needed to introduce site-specific modifications, a critical capability in modern drug discovery. As the demand for more sophisticated peptide-based therapeutics continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, solidifying its role as a cornerstone of advanced peptide synthesis.
References
-
Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. (URL: [Link])
-
26.7: Peptide Synthesis - Chemistry LibreTexts. (URL: [Link])
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed. (URL: [Link])
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - NIH. (URL: [Link])
-
Peptide Synthesis - FAQ | AAPPTEC. (URL: [Link])
-
Boc-Trp(Boc)-OH | C21H28N2O6 | CID 7020330 - PubChem - NIH. (URL: [Link])
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])
-
Cas 218938-57-9,Z-TRP(BOC)-OH DCHA | lookchem. (URL: [Link])
-
Z-Trp(Boc)-OH.DCHA - MySkinRecipes. (URL: [Link])
-
Solid-phase synthesis of tryptophan-containing peptides - RSC Publishing. (URL: [Link])
-
Solid-Phase Peptide Synthesis | Springer Nature Experiments. (URL: [Link])
-
Synthesizing Cylic Peptides with Antioxidant Properties using Solid Phase Peptide Synthesis as an Alternative to Natural Product - KnE Open. (URL: [Link])
-
Z-Trp(Boc)-OH DCHA [218938-57-9] - Aapptec Peptides. (URL: [Link])
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (URL: [Link])
-
Scholars Research Library - Der Pharma Chemica. (URL: [Link])
-
Boc-D-Trp-OH [5241-64-5] - Aapptec Peptides. (URL: [Link])
-
Introduction to Peptide Synthesis - PMC - NIH. (URL: [Link])
-
Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PubMed Central. (URL: [Link])
-
Natural Products-based Drugs: Potential Drug Targets Against Neurological Degeneration. (URL: [Link])
-
Discovery of novel substituted (Z)-N'-hydroxy-3-(3-phenylureido)benzimidamide derivatives as multifunctional molecules targeting pathological hallmarks of Alzheimer's disease - PubMed. (URL: [Link])
-
Paradigms and Success Stories of Natural Products in Drug Discovery Against Neurodegenerative Disorders (NDDs). (URL: [Link])
-
Construction of building blocks for solid phase peptide synthesis... - ResearchGate. (URL: [Link])
-
CNS Drug Discovery | Physicochemical optimisation - Domainex. (URL: [Link])
-
1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929) - Human Metabolome Database. (URL: [Link])
-
Discovery Presents Treatment Hope for Alzheimer's and Other Neurodegenerative Diseases. (URL: [Link])
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- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 8. Discovery of novel substituted (Z)-N'-hydroxy-3-(3-phenylureido)benzimidamide derivatives as multifunctional molecules targeting pathological hallmarks of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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Synthesis and purification of Z-D-Trp(Boc)-OH
An In-Depth Technical Guide to the Synthesis and Purification of Nα-Benzyloxycarbonyl-Nindole-tert-butyloxycarbonyl-D-Tryptophan (Z-D-Trp(Boc)-OH)
Abstract
Nα-Benzyloxycarbonyl-Nindole-tert-butyloxycarbonyl-D-Tryptophan, commonly abbreviated as this compound, is a critical building block in modern peptide synthesis. The strategic application of orthogonal protecting groups—the benzyloxycarbonyl (Z) group on the α-amino function and the tert-butyloxycarbonyl (Boc) group on the indole nitrogen—provides essential stability and selective reactivity during the stepwise assembly of complex peptide chains. The indole side chain of tryptophan is particularly susceptible to oxidation and electrophilic alkylation during acidic cleavage steps in peptide synthesis, making effective protection a prerequisite for achieving high purity and yield of the final peptide product.[1] This guide provides a comprehensive overview of the synthetic pathway, purification strategies, and analytical validation for producing high-purity this compound, intended for researchers and professionals in peptide chemistry and drug development.
The Strategic Imperative of Dual-Protection Chemistry
The synthesis of peptides is a meticulous process of forming amide bonds in a precise sequence. The functional groups of amino acids that are not participating in a given coupling step must be temporarily masked with protecting groups. For tryptophan, two key sites require protection: the α-amino group and the indole nitrogen (N-in).
-
Nα-Z (Benzyloxycarbonyl) Protection: The Z-group is a classic urethane-type protecting group. It is stable under the basic conditions used for some coupling reactions and the mildly acidic conditions used to remove other protecting groups. Its primary advantage is its clean removal via catalytic hydrogenation, a condition that typically does not affect the final peptide structure, although care must be taken with certain other functional groups.
-
Nindole-Boc (tert-Butyloxycarbonyl) Protection: The indole ring of tryptophan is electron-rich and prone to side reactions, particularly alkylation by carbocations generated during the acid-catalyzed cleavage of other protecting groups (e.g., from Arg(Pbf)).[1] The N-in-Boc group effectively shields the indole from these electrophilic attacks. It is stable to the basic conditions (e.g., piperidine) used in Fmoc-based synthesis but is readily cleaved with strong acids like trifluoroacetic acid (TFA), often used in the final deprotection step.[2]
The orthogonal nature of the Z and Boc groups allows for their selective removal, providing the synthetic chemist with precise control over the peptide assembly process.
Synthetic Strategy and Workflow
The synthesis of this compound is a sequential, two-step protection process starting from D-Tryptophan. The first step involves the protection of the more nucleophilic α-amino group, followed by the protection of the indole nitrogen.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of Nα-Benzyloxycarbonyl-D-Tryptophan (Z-D-Trp-OH)
This transformation is typically achieved via the Schotten-Baumann reaction, where D-Tryptophan is acylated with benzyl chloroformate under basic aqueous conditions. The base serves to deprotonate the α-amino group, activating it as a nucleophile to attack the acyl chloride.
Causality: Maintaining a low temperature (0–5 °C) is critical to control the exothermic reaction and to minimize the hydrolysis of the benzyl chloroformate reagent. The pH must be kept basic to ensure the amino group remains deprotonated and nucleophilic.
| Reagent | Molar Eq. | Purpose |
| D-Tryptophan | 1.0 | Starting Material |
| Sodium Carbonate (Na₂CO₃) | ~2.5 | Base to deprotonate amine and neutralize HCl byproduct |
| Benzyl Chloroformate (Z-Cl) | 1.1 - 1.2 | Z-group donor (electrophile) |
| Water (H₂O) | - | Solvent |
| Diethyl Ether | - | Extraction solvent for removing excess Z-Cl |
| Hydrochloric Acid (HCl) | - | Acidification for product precipitation |
Experimental Protocol: Z-D-Trp-OH Synthesis
-
Dissolution: Dissolve D-Tryptophan (1.0 eq.) and sodium carbonate (2.5 eq.) in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0–5 °C in an ice bath.
-
Acylation: Add benzyl chloroformate (1.15 eq.) dropwise to the vigorously stirred solution over 30–45 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 2–3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted benzyl chloroformate.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2–3 with 2M HCl. A white precipitate of Z-D-Trp-OH will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the crude product.
Step 2: Synthesis of this compound
The second step involves the selective protection of the indole nitrogen. This is efficiently accomplished using di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[2][3][4]
Causality: DMAP is a superior catalyst to bases like triethylamine because it first reacts with Boc₂O to form a highly reactive intermediate, which is then more readily attacked by the weakly nucleophilic indole nitrogen. Acetonitrile is a common solvent choice due to its polar aprotic nature, which effectively solubilizes the reactants without interfering with the reaction.
| Reagent | Molar Eq. | Purpose |
| Z-D-Trp-OH | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.05 - 1.2 | Boc-group donor |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | Nucleophilic Catalyst |
| Acetonitrile (MeCN) | - | Solvent |
Experimental Protocol: this compound Synthesis
-
Setup: To a solution of Z-D-Trp-OH (1.0 eq.) in anhydrous acetonitrile, add DMAP (0.1 eq.).
-
Boc Addition: Add Boc₂O (1.1 eq.) to the mixture. A slight effervescence (CO₂ evolution) may be observed.
-
Reaction: Stir the reaction at room temperature for 4–6 hours, monitoring for the disappearance of the starting material by TLC.
-
Quenching & Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude this compound, which may be a solid or a thick oil.[5]
Purification: From Crude Residue to Analytical Standard
Purification is arguably the most critical phase, as the utility of the final product in peptide synthesis is directly dependent on its purity. The primary method for purifying this compound is recrystallization.
Caption: A detailed workflow for the purification of this compound.
Protocol: Recrystallization of this compound
Often, protected amino acids are obtained as oils or amorphous solids that are difficult to handle.[5] A carefully chosen solvent system for recrystallization is key to obtaining a pure, crystalline solid. A common and effective strategy involves using a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot, paired with an anti-solvent in which the compound is insoluble.
-
Solvent Selection: A system such as isopropyl ether (IPE) and n-heptane is often effective.[6]
-
Dissolution: Transfer the crude product to a flask. Add a minimal amount of IPE and heat gently (e.g., to 40-50°C) with stirring until the solid is fully dissolved.
-
Precipitation: While stirring, slowly add n-heptane (the anti-solvent) until the solution becomes faintly turbid.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in a refrigerator (0–4 °C) for several hours or overnight.
-
Isolation: Collect the white crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold n-heptane to remove residual soluble impurities.
-
Drying: Dry the purified product under high vacuum at a mild temperature (e.g., 40 °C) to a constant weight.
Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.
| Technique | Purpose | Expected Result |
| TLC | Reaction monitoring & purity check | Single spot with a distinct Rf value from starting materials. |
| ¹H NMR | Structural confirmation | Characteristic peaks for Z, Boc, and Trp protons. Integration should match the expected proton count. |
| Mass Spec (MS) | Molecular weight confirmation | A peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion. For C₂₄H₂₆N₂O₆, the exact mass is 438.18 g/mol . |
| HPLC | Quantitative purity assessment | A single major peak, typically with >98% purity. |
| Melting Point | Purity and identity confirmation | A sharp, defined melting range consistent with literature values. |
References
-
Franzén, H., Grehn, L., & Ragnarsson, U. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594–2597. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC, 4(2), 89-98. Available at: [Link]
-
Kokare, N. (2014). Response to "How to get (or crystallize) solid amino acids derivatives and peptides?". ResearchGate. Available at: [Link]
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- 2. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ajpamc.com [ajpamc.com]
A Senior Application Scientist's Guide to Sourcing and Quality Verification of Z-D-Trp(Boc)-OH for Pharmaceutical Development
Abstract
Z-D-Trp(Boc)-OH is a critical building block in modern peptide synthesis, particularly for therapeutic peptides where the incorporation of D-amino acids is necessary to enhance stability and biological activity. The dual-protection scheme, with a Benzyloxycarbonyl (Z) group on the α-amine and a tert-Butoxycarbonyl (Boc) group on the indole side-chain, offers specific advantages in synthetic strategy. However, the success of a synthesis campaign and the integrity of the final active pharmaceutical ingredient (API) are fundamentally dependent on the quality of this starting material. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on selecting reliable suppliers, interpreting quality specifications, and implementing self-validating in-house verification protocols for this compound.
Introduction: The Strategic Importance of this compound
This compound, with the chemical name (2R)-2-(benzyloxycarbonylamino)-3-[1-(tert-butoxycarbonyl)indol-3-yl]propanoic acid, is a non-standard amino acid derivative used extensively in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Its strategic value stems from two key features:
-
D-Stereochemistry: The D-configuration of the α-carbon provides resistance to enzymatic degradation by proteases in vivo, a common strategy for extending the half-life of peptide-based drugs.
-
Orthogonal Protection: The Z-group on the α-amine is typically removed under hydrogenolysis conditions, while the Boc group on the tryptophan indole nitrogen is labile to acid (e.g., Trifluoroacetic acid, TFA). This orthogonality allows for selective deprotection strategies, which are crucial in complex syntheses. The Boc group on the indole nitrogen is particularly important for preventing side reactions, such as alkylation by carbocations that can be generated during the deprotection of other side-chains (e.g., from arginine) in acidic conditions.[1]
The molecular integrity of this reagent is therefore non-negotiable. Impurities such as the L-enantiomer, incompletely protected derivatives, or by-products from synthesis can introduce sequence errors, generate difficult-to-remove impurities in the final peptide, and ultimately compromise biological activity and patient safety.[2][3]
Supplier Qualification: A Risk-Based Approach
Sourcing high-quality reagents is the first and most critical control point in any synthesis workflow. While numerous chemical suppliers list this compound, a structured due diligence process is essential to ensure consistency and reliability. Reputable suppliers in this space include organizations like LGC Standards, MilliporeSigma (Novabiochem®), Bachem, and Aapptec, among others.[1][4][5][6][7]
The supplier qualification process should be systematic and evidence-based.
Caption: Supplier Qualification Workflow.
Decoding the Certificate of Analysis (CoA)
The CoA is a formal document attesting to the quality of a specific batch of material. It is the primary basis for initial assessment, but it requires careful interpretation. Below is a summary of the critical quality attributes for this compound and their significance.
| Parameter | Typical Specification | Analytical Method(s) | Rationale & Scientific Insight |
| Appearance | White to off-white powder | Visual Inspection | A significant deviation in color (e.g., yellow, brown) can indicate oxidation of the indole ring or other degradation, warranting further investigation. |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry (MS), IR Spectroscopy | This confirms that the material is indeed this compound. Each technique provides orthogonal confirmation: NMR for the proton environment, MS for the mass, and IR for functional groups. |
| Purity | ≥98.0% | HPLC | This is arguably the most critical parameter. It quantifies the percentage of the target molecule relative to impurities. For drug development, higher purity (≥99%) is often required to minimize downstream purification challenges. |
| Specific Rotation ([α]D) | Varies (e.g., +13.5° to +17.5°, c=1 in methanol) | Polarimetry | This is the definitive test for stereochemical integrity. A value outside the specified range indicates either enantiomeric contamination (presence of the L-isomer) or other chiral impurities. |
| Elemental Analysis | %C, %H, %N within ±0.4% of theoretical values | Combustion Analysis | Provides fundamental confirmation of the molecular formula (C₂₄H₂₆N₂O₆). Deviations can suggest the presence of salts, solvates, or significant non-organic impurities. |
| Water Content | ≤0.5% | Karl Fischer Titration | Excess water can interfere with coupling reactions in peptide synthesis by hydrolyzing activated esters, leading to lower yields. Accurate knowledge of water content is essential for correct stoichiometry. |
| Residual Solvents | Conforms to ICH Q3C limits | Headspace Gas Chromatography (GC) | Solvents used in the final crystallization step (e.g., Heptane, Isopropyl Ether) can be retained in the powder.[3] This is a safety and regulatory concern, as some solvents are toxic. |
| Storage Temp. | -20°C or 2-8°C | N/A | Specifies the conditions required to maintain the stability and integrity of the compound over its shelf life.[8] |
Self-Validating Systems: In-House QC Protocols
Relying solely on a supplier's CoA is not a robust scientific practice. An internal verification system ensures batch-to-batch consistency and protects against potential discrepancies.
Protocol 1: Purity and Identity Verification by LC-MS
This method provides simultaneous confirmation of purity (via HPLC UV trace) and identity (via Mass Spectrometry).
Workflow:
Caption: LC-MS Verification Workflow.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve this compound in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
LC System & Conditions:
-
System: HPLC coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Monitor at 220 nm (peptide backbone) and 280 nm (tryptophan indole).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Acquire a full MS1 scan.
-
-
Data Analysis & Interpretation:
-
Purity: Integrate the area of the main peak in the 220 nm chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. This should align with the CoA specification (e.g., ≥98%).
-
Identity: The molecular formula is C₂₄H₂₆N₂O₆, with a monoisotopic mass of 438.18 g/mol . In the mass spectrum, look for the protonated molecular ion [M+H]⁺ at an m/z of approximately 439.19.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
NMR provides an unambiguous confirmation of the chemical structure and can reveal impurities that are not easily detected by HPLC.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Interpretation:
-
Aromatic Region (δ ~7.0-8.0 ppm): Multiple signals corresponding to the 5 protons of the Z-group phenyl ring and the 4 protons of the tryptophan indole ring.
-
NH Proton (Variable): A broad signal for the carbamate N-H.
-
Z-group CH₂ (δ ~5.1 ppm): A singlet (or AB quartet) for the two benzylic protons.
-
α-CH (δ ~4.5-4.8 ppm): A multiplet corresponding to the chiral alpha-proton.
-
β-CH₂ (δ ~3.2-3.4 ppm): Two diastereotopic protons adjacent to the indole ring, appearing as multiplets.
-
Boc Group (δ ~1.6 ppm): A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group.[9]
Causality: The presence of a single, sharp 9H singlet for the Boc group and the correct integration and splitting patterns for all other protons provides high confidence in both the identity and purity of the material. The absence of significant unassigned peaks validates the supplier's purity claim.
-
Conclusion
The quality of a complex starting material like this compound is a cornerstone of successful therapeutic peptide development. A superficial review of a supplier's catalog is insufficient. As demonstrated, a rigorous, multi-faceted approach combining documentary scrutiny with empirical, orthogonal analytical verification is essential. By implementing these self-validating protocols, research and development teams can mitigate the significant risks associated with starting material quality, ensuring reproducibility, accelerating timelines, and building a robust foundation for their drug development programs.
References
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Biomitigation. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
Omizzur. (n.d.). Z-Trp(Boc)-OH.DCHA | CAS 218938-57-9. Retrieved January 20, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Z-Trp(Boc)-OH DCHA [218938-57-9]. Retrieved January 20, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929). Retrieved January 20, 2026, from [Link]
-
Wu, G. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Methods in Molecular Biology, 2021, 127-139. [Link]
-
Ottokemi. (n.d.). Fmoc-Trp(Boc)-OH, ≥97.0% (HPLC). Retrieved January 20, 2026, from [Link]
-
Harrison, A. G., & Yalcin, T. (2004). A mass spectrometric and molecular orbital study of H2O loss from protonated tryptophan and oxidized tryptophan derivatives. Journal of Mass Spectrometry, 39(11), 1339-1347. [Link]
-
Wiley Science Solutions. (n.d.). N-(tert-Butoxycarbonyl)-D-tryptophan - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved January 20, 2026, from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929). Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (2018). Electronic Supplementary Information for.... Retrieved January 20, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-Trp(Boc)-OH. PubChem Compound Database. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan. PubChem Compound Database. Retrieved January 20, 2026, from [Link]
-
Yoshimura, Y., et al. (2020). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 145(2), 529-536. [Link]
-
Schechinger, W. (2015). What is the usual nature of impurities in synthetic peptides?. ResearchGate. Retrieved January 20, 2026, from [Link]
-
White, P. D. (1992). Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. In Peptides 1992 (pp. 208-209). Springer, Dordrecht. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2018). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC, 6(3), 69-79. [Link]
-
Allen, L. V. (2013). Quality-Control Analytical Methods: Refractometry. International Journal of Pharmaceutical Compounding, 7(5), 383-385. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Trp(Boc)-OH [143824-78-6]. Retrieved January 20, 2026, from [Link]
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A Comprehensive Technical Guide to Z-D-Trp(Boc)-OH: Physicochemical Properties and Analytical Methodologies
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of N-α-Carbobenzyloxy-N-in-tert-butyloxycarbonyl-D-tryptophan, commonly referred to as Z-D-Trp(Boc)-OH. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this crucial protected amino acid derivative and outlines detailed, field-proven methodologies for its analytical characterization.
Introduction: The Strategic Importance of this compound in Peptide Synthesis
This compound is a key building block in the synthesis of peptides and peptidomimetics. The strategic placement of two distinct protecting groups, the Benzyloxycarbonyl (Z) group on the α-amino group and the tert-Butoxycarbonyl (Boc) group on the indole nitrogen of the tryptophan side chain, offers synthetic chemists precise control over peptide chain elongation. This dual protection scheme is instrumental in preventing undesirable side reactions and ensuring the integrity of the final peptide product, particularly in complex synthetic routes. Understanding the fundamental physical and chemical properties of this reagent is paramount for its effective handling, storage, and application in solid-phase and solution-phase peptide synthesis.
Molecular Structure and Core Physicochemical Properties
The structural integrity and purity of this compound are foundational to its performance in synthetic applications. Below is a summary of its key molecular and physical identifiers.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |
| CAS Number | 1217471-55-0 | [1] |
| Molecular Formula | C₂₄H₂₆N₂O₆ | [1] |
| Molecular Weight | 438.47 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Storage Temperature | -20°C for long-term storage | [3] |
Solubility Profile:
This compound is generally soluble in a range of organic solvents, a critical factor for its use in various reaction conditions. While comprehensive quantitative solubility data is not extensively published, qualitative assessments indicate good solubility in solvents such as:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
The solubility in these solvents facilitates its use in coupling reactions and subsequent purification steps. It is important to note that the solubility can be influenced by the specific grade and purity of both the solute and the solvent.
Melting Point and Optical Rotation:
Precise, experimentally verified data for the melting point and specific optical rotation of this compound are not consistently reported in publicly available literature. Often, data is provided for the dicyclohexylammonium (DCHA) salt or the L-enantiomer. For reference, the related compound Boc-Trp-OH has a reported melting point of 136 °C (with decomposition)[4]. The specific rotation of a chiral compound is a key indicator of its enantiomeric purity. For this compound, this value is expected to be opposite in sign but equal in magnitude to its L-isomer, Z-L-Trp(Boc)-OH.
Analytical Characterization: A Multi-Technique Approach
The confirmation of identity, purity, and stability of this compound necessitates a suite of analytical techniques. The following sections provide detailed protocols and the scientific rationale behind the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
-
¹H NMR: The spectrum is expected to exhibit distinct signals corresponding to the protons of the Z group (aromatic protons), the Boc group (a singlet for the nine equivalent protons), the tryptophan indole ring, and the chiral α-carbon and β-carbon protons. The chemical shifts of these protons are influenced by the electron-withdrawing and shielding effects of the protecting groups and the aromatic system.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid, the Z group urethane, and the Boc group carbamate. Resonances for the aromatic carbons of the indole and benzyl groups, as well as the aliphatic carbons of the tryptophan backbone and the Boc group, will also be present.
The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol is a validated starting point for acquiring high-resolution spectra of this compound.
Diagram 1: Workflow for NMR Sample Preparation
Caption: Workflow for preparing a KBr pellet of this compound for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
In a typical electrospray ionization (ESI) mass spectrum, this compound is expected to show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z 439.18. Depending on the ionization conditions, other adducts such as [M+Na]⁺ may also be observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the Boc group (100 Da) and cleavage of the Z group.
Diagram 3: General Workflow for Mass Spectrometry Analysis
Caption: A generalized workflow for the mass spectrometric analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is used. Reversed-phase HPLC is the most common mode for the analysis of protected amino acids.
The following is a representative protocol for the purity analysis of this compound by reversed-phase HPLC. Method optimization may be required depending on the specific instrument and column used.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Provides an acidic mobile phase to ensure protonation of the carboxylic acid and improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic modifier for eluting the analyte from the nonpolar stationary phase. |
| Gradient | 20-80% B over 20 minutes | A gradient elution is typically necessary to ensure good separation from potential impurities and achieve a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm and 280 nm | 220 nm for the peptide bond and carbonyls, and 280 nm for the tryptophan indole ring. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Diagram 4: Workflow for HPLC Analysis
Caption: Workflow for the purity analysis of this compound by HPLC.
Stability and Storage
Proper storage of this compound is crucial to maintain its chemical integrity. It is recommended to store the compound in a cool, dry, and dark place. For long-term storage, temperatures of -20°C are advisable to minimize degradation. [3]The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Conclusion
This compound is a vital reagent in the field of peptide chemistry. A thorough understanding of its physical and chemical properties, coupled with the application of robust analytical methodologies, is essential for its successful implementation in research and development. The protocols and information presented in this guide provide a solid foundation for scientists and researchers to confidently handle, characterize, and utilize this important synthetic building block.
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An In-Depth Technical Guide to Z-Amino Acids in Peptide Chemistry
Abstract
The strategic use of protecting groups is fundamental to modern peptide chemistry, enabling the precise, sequential assembly of amino acids into complex peptide chains. Among the arsenal of protective groups available to the peptide chemist, the Benzyloxycarbonyl (Z or Cbz) group holds a place of historical and practical significance. This guide provides a comprehensive technical overview of Z-amino acids, from their foundational chemical principles to their application in contemporary peptide synthesis. We will delve into the causality behind experimental choices, provide detailed methodologies for their use, and explore their impact on the physicochemical properties and biological function of peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of Z-amino acids in their work.
Introduction: The Imperative of Amine Protection in Peptide Synthesis
The synthesis of peptides, polymers of amino acids linked by amide bonds, is a cornerstone of biochemical and pharmaceutical research.[1] The process necessitates a controlled, stepwise approach to prevent undesirable side reactions, such as the uncontrolled polymerization of amino acid monomers. This control is achieved through the use of protecting groups, which temporarily block reactive functional groups on the amino acid, ensuring that bond formation occurs only at the desired locations.[2][3]
The α-amino group of an amino acid is a primary site requiring protection during peptide synthesis.[4] An ideal amino-protecting group should be:
-
Easy to introduce: The reaction to attach the protecting group should be high-yielding and straightforward.
-
Stable during coupling: It must remain intact under the conditions required for peptide bond formation.
-
Readily removable: The deprotection step should be efficient and occur under conditions that do not compromise the integrity of the newly formed peptide.
-
Orthogonal: In an ideal scenario, the protecting group can be removed without affecting other protecting groups present in the molecule, a concept known as orthogonality.[5]
The Benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was one of the first "modern" protecting groups to fulfill these criteria, revolutionizing the field of peptide synthesis.[5][6]
The Chemistry of the Benzyloxycarbonyl (Z) Group
The Z-group is a carbamate-based protecting group.[6] Its widespread use stems from a combination of factors including the ease of preparation of Z-protected amino acids, the stability of these derivatives which often allows for crystallization, and a notable resistance to racemization during the activation of the carboxyl group for peptide coupling.[2]
Physicochemical Properties of Z-Amino Acids
The introduction of the Z-group imparts specific physicochemical properties to the amino acid. The benzyl group introduces a hydrophobic aromatic moiety, which can influence the solubility and chromatographic behavior of the amino acid and subsequent peptide.[7] Z-amino acids are generally colorless, crystalline solids with high melting points, a characteristic they share with unprotected amino acids.[8][9]
| Property | General Observation for Z-Amino Acids | Impact on Peptide Synthesis |
| Solubility | Generally soluble in organic solvents like dioxane and ethyl acetate. Variable solubility in water depending on the amino acid side chain.[10] | Facilitates solution-phase synthesis and purification by extraction. |
| Crystallinity | Many Z-amino acids are crystalline solids.[2] | Allows for purification by recrystallization, ensuring high-purity starting materials. |
| UV Absorbance | The aromatic ring of the Z-group allows for detection by UV spectroscopy. | Useful for monitoring reactions and for quantification during HPLC analysis.[] |
| Stability | Stable to basic and mildly acidic conditions.[5] | Compatible with a range of coupling and deprotection strategies for other functional groups. |
Synthesis of Z-Amino Acids
The protection of an amino acid's α-amino group with the Z-group is a well-established procedure.
Experimental Protocol: Synthesis of a Z-Amino Acid
Objective: To protect the α-amino group of an amino acid with the Benzyloxycarbonyl group.
Materials:
-
Amino acid
-
Benzyl chloroformate (Cbz-Cl) or Di-tert-butyl dicarbonate (Boc₂O) can be used for Boc protection
-
Dioxane or another suitable organic solvent
-
1M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and 1M NaOH.
-
Cool the solution to 0°C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) to the solution while stirring. The reaction proceeds via nucleophilic attack of the amino group on the acyl chloride.
-
Maintain the pH of the solution between 9 and 10 by the dropwise addition of 1M NaOH.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of 2-3 with 1M HCl at 0°C. This protonates the carboxyl group, causing the Z-amino acid to precipitate or be extractable into an organic solvent.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the Z-protected amino acid.
Caption: Workflow for the synthesis of a Z-protected amino acid.
Incorporation of Z-Amino Acids into Peptides
While the rise of solid-phase peptide synthesis (SPPS) has seen the widespread adoption of Fmoc and Boc protecting groups, Z-amino acids remain highly relevant, particularly in solution-phase synthesis and for specific applications in SPPS.[1][12]
Solution-Phase Peptide Synthesis (SPPS)
In solution-phase synthesis, Z-amino acids are frequently used for the protection of the N-terminal amino acid. The general workflow involves:
-
Activation: The carboxyl group of the Z-protected amino acid is activated to facilitate amide bond formation.
-
Coupling: The activated Z-amino acid is reacted with the free amino group of another amino acid or peptide fragment.
-
Deprotection: The Z-group is removed from the N-terminus of the newly formed peptide to allow for the next coupling step.
Solid-Phase Peptide Synthesis (SPPS)
Although less common for temporary α-amino protection in modern SPPS, the Z-group is frequently employed for the "permanent" protection of amino acid side chains, particularly in Boc-based strategies.[12][13] For example, the ε-amino group of lysine is often protected with a Z-group or its derivatives like 2-chlorobenzyloxycarbonyl (2-ClZ).[12] These side-chain protecting groups must be stable to the repeated N-terminal deprotection conditions (e.g., trifluoroacetic acid in Boc chemistry) and are typically removed at the final cleavage step.[13]
Deprotection of the Z-Group
The removal of the Z-group is a critical step and can be achieved under several conditions, providing flexibility in synthetic design.
Catalytic Hydrogenolysis
This is the most common and mildest method for Z-group cleavage.
Mechanism: The peptide is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.
Caption: Z-group deprotection via catalytic hydrogenolysis.
Caution: This method is not compatible with peptides containing sulfur-containing amino acids like methionine and cysteine, as sulfur can poison the catalyst.
Strong Acid Cleavage
The Z-group can also be removed by treatment with strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or liquid hydrogen fluoride (HF).[2][14] This method is harsher and can potentially lead to side reactions, but it is necessary when hydrogenolysis is not feasible. The stability of the Z-group can be modulated by substituting the aromatic ring; electron-donating groups increase acid lability, while electron-withdrawing groups increase acid stability.[14]
Applications and Strategic Considerations
The choice to use a Z-protected amino acid is driven by the overall synthetic strategy and the specific properties desired in the final peptide.
Drug Discovery and Development
The incorporation of Z-amino acids can influence the pharmacological properties of a peptide. The benzyl group can participate in hydrophobic or aromatic interactions within a receptor binding pocket, potentially enhancing binding affinity. Furthermore, the modification of natural products with amino acids, including protected forms, is a strategy to improve solubility, activity, and reduce adverse effects.[15] Unnatural amino acids, which are often synthesized and used in their protected forms, are crucial in drug discovery for enhancing the stability, selectivity, and activity of drug molecules.[][17]
Peptidomimetics and Structural Biology
Z-protected amino acids can be used to create peptidomimetics with altered structural and functional properties. The Z-group can influence the local conformation of the peptide backbone, potentially stabilizing secondary structures like helices or turns.[18][19] For instance, the peptide Z-Aib-Aib-Aib-L-Ala-OtBu, which contains the Z-group, forms a left-handed helix.[19] The analysis of peptides containing Z-protected arginine using spectroscopic methods like NMR can provide insights into the peptide's solution conformation and the influence of the protecting group.
Orthogonality in Complex Syntheses
The unique deprotection conditions of the Z-group make it a valuable tool in complex syntheses requiring multiple levels of orthogonal protection. For example, in a strategy employing an Fmoc-protected N-terminus (removable by base) and t-butyl-based side-chain protection (removable by mild acid), a Z-protected side chain (removable by hydrogenolysis) offers a third dimension of orthogonality.[4] This allows for the selective modification of specific residues within the peptide chain.
Analytical Characterization of Z-Protected Peptides
Ensuring the purity and structural integrity of Z-protected peptides is crucial for their successful application.[]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of protected peptides. The hydrophobicity of the Z-group often necessitates adjustments to the chromatographic conditions, such as the gradient of the organic solvent in reversed-phase HPLC.[][20]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the Z-protected peptide, verifying the successful incorporation of the Z-amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural characterization. The aromatic protons of the Z-group provide distinct signals (around 7.3 ppm in the ¹H NMR spectrum), which can confirm its presence and integrity.
Conclusion
The Benzyloxycarbonyl group, while one of the oldest protecting groups in peptide chemistry, remains a powerful and versatile tool for the modern synthetic chemist. Its well-understood chemistry, unique deprotection conditions, and influence on peptide properties make Z-amino acids indispensable for a wide range of applications, from solution-phase synthesis to the design of novel peptidomimetics and therapeutic agents. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to effectively harness the potential of Z-amino acids in their pursuit of new scientific discoveries and innovative drug development.
References
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- Z - Benzyloxycarbonyl. (2021, March 18). Bachem.
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- The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. (2025, December 6). Benchchem.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.
- Protected Amino Acids. (n.d.). Creative Peptides.
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- Ch27 : Peptide synthesis. (n.d.). University of Calgary.
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- Amino Acid-Protecting Groups. (2019, November 19).
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- Extracted z-scores for the 20 natural amino acids and their physicochemical properties. (n.d.). ResearchGate.
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- Amino Acids- Properties, Structure, Classification, Functions. (2022, July 6). Microbe Notes.
- Mastering Peptide Synthesis: The Role of Protected Amino Acids like Z-Met-OH. (2025, October 14).
- Application of Amino Acids in the Structural Modification of Natural Products: A Review. (n.d.).
- Peptide Chemistry. (2012, September 7). Organic Letters. ACS Publications - American Chemical Society.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Synthesis of amino acids. (n.d.). Cambridge University Press.
- Properties of Amino Acids | Biochemistry. (n.d.). Biology Discussion.
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- Unnatural Amino Acids in Drug Discovery. (n.d.). BOC Sciences.
- Structural Identification and Antioxidant Activity of Pine Nut Peptide–Zinc Chelate Complex. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Amino Acid Synthesis: HVZ Method: Videos & Practice Problems. (2024, September 27). Pearson.
- Effect of Amino Acid Type on Peptide Structure. (2012, June 14).
- Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. (2019, February 21). PMC - NIH.
- Amino acid synthesis. (n.d.). Wikipedia.
- The peptide Z-Aib-Aib-Aib-L-Ala-OtBu. (n.d.). PubMed.
- Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. (2025, December 1). American Chemical Society.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). PMC.
- Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (n.d.). Agilent.
- Applications of Amino Acid Analysis in Pharmaceutical Research. (n.d.). Creative Proteomics.
- The Role of Amino Acids in Pharmaceuticals. (n.d.). Oakwood Labs.
- Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. (n.d.). NIH.
- Predict impact of single amino acid change upon protein structure. (n.d.). PMC - PubMed Central.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Solid-Phase Coupling of Z-D-Trp(Boc)-OH
Introduction: The Strategic Incorporation of Modified Tryptophan Analogs
In the landscape of peptide-based drug discovery and development, the incorporation of non-canonical amino acids is a powerful strategy to enhance therapeutic properties. D-amino acids, for instance, are introduced to increase proteolytic stability and modulate biological activity.[1] The tryptophan residue, with its unique indole side chain, is a frequent target for modification to fine-tune receptor binding and pharmacokinetic profiles. The specific derivative, Z-D-Trp(Boc)-OH, offers a unique combination of protecting groups for strategic applications in complex peptide synthesis.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of this compound in solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and offer insights into potential challenges and troubleshooting strategies.
The Protecting Group Strategy: Z vs. Boc
The choice of protecting groups is a cornerstone of successful peptide synthesis, dictating the conditions for both coupling and deprotection.[2][3] this compound presents a "quasi-orthogonal" protection scheme where the α-amino group is protected by the benzyloxycarbonyl (Z) group, and the indole side chain is protected by the tert-butyloxycarbonyl (Boc) group.[3][4]
-
α-Amino Protection (Z-group): The Z-group is a well-established protecting group, known for its stability and resistance to racemization during activation.[4] It is typically removed under conditions of catalytic hydrogenation (H₂/Pd) or strong acids like HBr in acetic acid.[4] Its use in modern SPPS is less common than the Fmoc or Boc groups for the main chain elongation but is valuable for specific synthetic strategies, such as the synthesis of protected peptide fragments.[5]
-
Side-Chain Protection (Boc-group): The Boc group on the tryptophan indole nitrogen is crucial for preventing side reactions during synthesis and, most importantly, during the final cleavage from the resin. The electron-rich indole ring is susceptible to alkylation by carbocations generated during the acidic cleavage of other side-chain protecting groups. The Boc group shields the indole nitrogen, mitigating these unwanted modifications.[6]
This combination of protecting groups suggests that this compound is likely intended for use in a Boc-based SPPS strategy, where the Z-group remains until a specific, orthogonal deprotection step is desired, or for the synthesis of a peptide fragment that will be further coupled in solution.
Core Coupling Protocol for this compound
This protocol is designed for manual solid-phase peptide synthesis on a pre-loaded resin (e.g., Rink Amide or Wang resin) where the N-terminal amino group has been deprotected.
Materials and Reagents
-
Resin: Pre-loaded resin with the desired peptide sequence (e.g., Rink Amide MBHA, Wang resin), with the N-terminal Fmoc or Boc group removed.
-
Amino Acid: this compound
-
Additive: 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH), reagent grade
-
-
Washing Solutions: As required by the specific SPPS workflow.
-
Qualitative Test for Free Amines: Kaiser test or TNBS test reagents.
Quantitative Parameters for Coupling Reaction
| Reagent | Molar Equivalents (relative to resin substitution) |
| This compound | 3 - 5 eq. |
| DIC | 3 - 5 eq. |
| HOBt or Oxyma Pure | 3 - 5 eq. |
| DIPEA | 6 - 10 eq. |
Experimental Workflow Diagram
Caption: Workflow for the coupling of this compound in SPPS.
Step-by-Step Protocol
-
Resin Preparation:
-
Place the deprotected peptide-resin in a suitable reaction vessel.
-
Swell the resin in DMF for at least 30 minutes. This ensures that the reactive sites within the resin beads are accessible.
-
Drain the DMF from the reaction vessel.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 eq.) and HOBt or Oxyma Pure (3-5 eq.) in a minimal amount of DMF.
-
Add DIC (3-5 eq.) to the amino acid solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable and selective active ester by HOBt or Oxyma.[7][9] This minimizes the risk of racemization and side reactions like N-acylurea formation.[7]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin.
-
Add DIPEA (6-10 eq.) to the reaction vessel. DIPEA acts as a non-nucleophilic base to neutralize any protonated species and facilitate the coupling reaction.
-
Agitate the mixture for 1-2 hours at room temperature. Gentle agitation ensures proper mixing without damaging the resin beads.
-
-
Monitoring for Completion:
-
Take a small sample of the resin beads and wash them thoroughly with DMF.
-
Perform a qualitative test for free primary amines (e.g., Kaiser test). A negative result (e.g., yellow beads for the Kaiser test) indicates that the coupling reaction is complete.[10]
-
If the test is positive, continue the coupling for another hour and re-test. If it remains positive, a double coupling may be necessary (repeat steps 2-4 with fresh reagents).
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
The resin is now ready for the next deprotection and coupling cycle.
-
Expert Insights and Troubleshooting
Aggregation
Peptide chains, especially those containing hydrophobic residues, can aggregate on the resin, hindering further reactions.[11]
-
Symptoms: Poor resin swelling, slow or incomplete coupling (persistent positive Kaiser test), and difficulty in subsequent deprotection steps.
-
Solutions:
-
Solvent Choice: Consider switching to or adding N-methylpyrrolidone (NMP) or a small percentage of dimethyl sulfoxide (DMSO) to the coupling mixture to disrupt secondary structures.[11]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can help overcome aggregation. Microwave-assisted synthesis is also a powerful tool for this purpose.[11][12]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling mixture can disrupt hydrogen bonding and improve reaction efficiency.
-
Choice of Coupling Reagent
While DIC/HOBt is a robust and cost-effective choice, other coupling reagents can be employed, especially for difficult couplings.
-
Onium Salts (HBTU, HATU, PyBOP): These reagents often provide faster and more efficient coupling compared to carbodiimides, though they are more expensive.[8] If using an onium salt, follow the manufacturer's recommended protocol for activation, typically involving the addition of a base like DIPEA.[8]
Final Cleavage Considerations
The ultimate success of the synthesis depends on the final cleavage and deprotection step.
-
Scavengers are Essential: When cleaving the peptide from the resin using a strong acid like trifluoroacetic acid (TFA), the Boc group on the tryptophan side chain will be removed. The generated tert-butyl cations can alkylate the now-unprotected indole ring. It is imperative to use a scavenger cocktail to trap these reactive species. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Z-Group Removal: The Z-group is stable to TFA.[4] If the final product requires a free N-terminus, a separate deprotection step, such as catalytic hydrogenation, will be necessary after the peptide has been cleaved and purified.
Conclusion
The successful incorporation of this compound into a peptide sequence is readily achievable with a well-designed protocol that accounts for the specific properties of its protecting groups. By employing an efficient activation strategy, diligently monitoring reaction completion, and being prepared to address potential challenges like aggregation, researchers can effectively utilize this valuable building block. The strategic use of the Boc group on the indole side chain provides crucial protection against side reactions during final cleavage, ensuring the synthesis of high-purity, modified peptides for advanced research and therapeutic applications.
References
- Benchchem. (n.d.). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
- Heck, S. D., & Garigapati, V. R. (n.d.). Biosynthesis of D-amino Acid-Containing Peptides. PubMed.
- CSBio. (n.d.). An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS).
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... ResearchGate.
- (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons.
- Benchchem. (n.d.). The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
- (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Noda, S., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology - ASM Journals.
- Benchchem. (n.d.). D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
- S4Science. (n.d.). Monitoring Peptide Synthesis.
- (n.d.). Mechanism of peptide bond formation through carbodiimide. ResearchGate.
- Li, B. (n.d.). ABIOTIC PEPTIDE SYNTHESIS Solid Phase Peptide Synthesis (SPPS).
- (2022). DIC Coupling Mechanism | Organic Chemistry. YouTube.
- Benchchem. (n.d.). Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- (n.d.). Carbodiimide. Wikipedia.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
Sources
- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. peptide.com [peptide.com]
- 8. file.globalso.com [file.globalso.com]
- 9. researchgate.net [researchgate.net]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. peptide.com [peptide.com]
- 12. blog.mblintl.com [blog.mblintl.com]
Application Notes and Protocols for Z-D-Trp(Boc)-OH in Solution-Phase Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of the strategic application of N-α-Z-N-in-Boc-D-tryptophan (Z-D-Trp(Boc)-OH) in solution-phase peptide synthesis (SPPS), with a specific focus on its role in fragment condensation strategies. The methodologies and insights presented herein are curated to provide both a foundational understanding and actionable protocols for researchers engaged in the synthesis of complex peptides and therapeutic leads.
Strategic Imperatives for Using this compound in Fragment Condensation
The choice of this compound as a C-terminal residue in a peptide fragment is a deliberate one, guided by several key chemical principles. The tryptophan indole side-chain is notoriously susceptible to oxidation and alkylation under the acidic conditions often employed during subsequent deprotection steps in a synthesis campaign. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen provides robust protection against these side reactions, particularly those initiated by carbocations generated from other protecting groups (e.g., from Arg(Pbf/Pmc)) during final cleavage.
The use of a D-amino acid isomer is a common strategy in therapeutic peptide design to enhance proteolytic stability and modulate receptor binding affinity. The benzyloxycarbonyl (Z) group on the alpha-amino function offers orthogonal stability to the acid-labile Boc group, allowing for selective deprotection strategies, which are the cornerstone of a convergent fragment condensation approach.[1]
Solution-phase fragment condensation, while potentially more labor-intensive than linear solid-phase synthesis, is often the preferred method for large-scale production or for the synthesis of peptides prone to aggregation.[2][3] It allows for the purification of intermediate fragments, ensuring a higher purity final product.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is critical for designing effective reaction and purification protocols.
| Property | Value | Source |
| Molecular Formula | C24H26N2O6 | [4] |
| Molecular Weight | 438.47 g/mol | [4] |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5] |
| Storage | Store at 2-8 °C, protected from moisture | [6] |
Core Workflow: Solution-Phase Fragment Condensation
The following diagram outlines the strategic workflow for a convergent synthesis of a target peptide using a this compound-containing fragment. This approach involves the synthesis of two or more peptide fragments, followed by their coupling in solution.
Caption: Convergent synthesis workflow using a this compound fragment.
Detailed Experimental Protocols
The following protocols provide a representative methodology for the solution-phase condensation of a C-terminal this compound fragment (Fragment A) with an N-terminally deprotected peptide fragment (Fragment B).
Materials and Reagents
-
This compound containing peptide fragment (Fragment A, purified)
-
N-terminally deprotected peptide fragment (Fragment B, purified, as a hydrochloride or TFA salt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)[7]
-
1-Hydroxybenzotriazole (HOBt)[7]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
Protocol 1: Activation and Coupling via DCC/HOBt
This protocol utilizes the widely adopted and cost-effective carbodiimide method. The addition of HOBt is crucial to suppress racemization and improve coupling efficiency.[7]
Step 1: Preparation of Amine Component (Fragment B)
-
Dissolve Fragment B (1.1 equivalents, as a salt) in a minimal amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 equivalents) to neutralize the salt and generate the free amine.
-
Stir the solution at 0 °C for 15-20 minutes. This solution is used directly in the coupling step.
Step 2: Activation of Carboxyl Component (Fragment A)
-
In a separate flask, dissolve Fragment A (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 equivalents) in DCM or DMF to the cooled mixture.
-
Stir the activation mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will typically form.
Step 3: Fragment Condensation
-
To the activated Fragment A mixture, add the prepared free amine of Fragment B (from Step 1) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The extended reaction time is often necessary for the coupling of larger fragments.
Step 4: In-Process Monitoring
-
Monitor the reaction progress by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Thin-Layer Chromatography (TLC).
-
Aliquots of the reaction mixture can be analyzed to track the consumption of Fragment A and the formation of the coupled product. The chromatogram should show a decrease in the peaks corresponding to the starting fragments and the appearance of a new, typically more retained, product peak.
Caption: Reaction schematic for DCC/HOBt mediated fragment condensation.
Protocol 2: Work-up and Purification of the Protected Peptide
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Dilute the filtrate with a large volume of Ethyl Acetate.
-
Wash the organic solution sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). These washes remove unreacted starting materials, excess coupling reagents, and base.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude protected peptide by silica gel column chromatography or preparative RP-HPLC.[8]
Protocol 3: Global Deprotection
This final step removes all protecting groups to yield the target peptide. The Z group is typically removed by hydrogenolysis, while the Boc and other acid-labile side-chain protecting groups are removed with strong acid.
Step 1: Z-Group Removal (Hydrogenolysis)
-
Dissolve the purified, protected peptide in a suitable solvent (e.g., Methanol, DMF, or a mixture).
-
Add a catalytic amount of Palladium on Carbon (Pd/C, 10% w/w).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) for 2-16 hours.
-
Monitor the reaction by HPLC-MS.
-
Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate.
Step 2: Acidolytic Cleavage of Boc and Side-Chain Groups
-
Dissolve the product from Step 1 in a cleavage cocktail. A common cocktail for tryptophan-containing peptides is 95% TFA, 2.5% water, and 2.5% TIS.
-
Stir the mixture at room temperature for 2-4 hours.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
Step 3: Final Purification
-
Purify the crude peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[8]
-
Pool the fractions containing the pure product, as confirmed by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
Troubleshooting and Scientific Rationale
| Issue | Potential Cause | Recommended Solution & Rationale |
| Low Coupling Yield | Steric Hindrance: Large peptide fragments can be sterically demanding, slowing down the coupling reaction. | Use a more potent coupling reagent: Switch to a uronium/aminium salt like HATU or HBTU, which form more reactive activated esters (OAt esters) and have faster kinetics.[7][9] Increase reaction time: Allow the coupling to proceed for up to 48 hours, monitoring periodically.[10] |
| Racemization at the C-terminal Trp | Over-activation: Prolonged exposure of the activated carboxyl group to base can lead to the formation of an oxazolone, which is prone to racemization. | Ensure HOBt is used: HOBt acts as a racemization suppressant.[7] Control stoichiometry: Avoid a large excess of base (DIPEA). Use just enough to neutralize the amine salt. Choose low-racemization reagents: Reagents like COMU are designed to minimize racemization.[9] |
| Tryptophan Side Reactions (Alkylation/Oxidation) | Incomplete indole protection: The Boc group may be prematurely cleaved under mildly acidic conditions. | Confirm integrity of this compound: Ensure the starting material is of high purity. Use scavengers during deprotection: The use of TIS in the final TFA cleavage cocktail is critical to quench carbocations that could otherwise alkylate the unprotected indole ring. |
| Poor Solubility of Fragments | Peptide Aggregation: Large, hydrophobic peptide fragments can be difficult to dissolve, hindering the reaction. | Solvent Screening: Test different solvents or solvent mixtures (e.g., DMF/DCM, addition of DMSO). Disruptive Additives: In some cases, the addition of chaotropic agents can improve solubility, although this must be done with care to avoid side reactions. |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, gloves, and a lab coat.[6]
-
Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area or a chemical fume hood.[6] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2–8 °C.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science, 5(10), 457-61. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Wünsch, E., Jaeger, E., Kisfaludy, L., & Löw, M. (1977). Side reactions in peptide synthesis: ter-butylation of tryptophan. Angewandte Chemie International Edition in English, 16(5), 317-8. [Link]
-
AAPPTec. (n.d.). Safety Data Sheet for Fmoc-Trp(Boc)-OH. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
-
Szymański, P., et al. (2025). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Narita, M., et al. (2006). Liquid phase peptide synthesis by fragment condensation on a soluble polymer support, 6. The influence of peptide‐chain lengths of Boc‐oligopeptides on the coupling efficiencies of their C‐terminal amino acids in coupling reactions with polymer‐bound amino acids. International Journal of Peptide and Protein Research. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Buy Online CAS Number 1217471-55-0 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chem.uci.edu [chem.uci.edu]
Strategic Selection of Coupling Reagents for Z-D-Trp(Boc)-OH
An Application Guide to Peptide Bond Formation:
Abstract
The synthesis of peptides incorporating Z-D-Trp(Boc)-OH presents a distinct set of challenges stemming from significant steric hindrance and the potential for side reactions. The presence of three bulky protective groups—the N-terminal Benzyloxycarbonyl (Z), the indole-protecting tert-Butyloxycarbonyl (Boc), and the tryptophan side chain itself—necessitates a carefully considered approach to amide bond formation. This technical guide provides a comprehensive analysis of recommended coupling reagents, detailing the mechanistic rationale behind their selection. We offer a comparative evaluation of carbodiimide and onium salt-based reagents, present detailed, field-tested protocols for the most effective methods, and include a troubleshooting guide to address common synthetic hurdles. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the incorporation of this sterically demanding amino acid into complex peptide sequences.
The Synthetic Challenge: Understanding this compound
This compound is a valuable building block in peptide synthesis, particularly where the D-configuration is required for specific biological activities and the Boc group provides robust protection for the nucleophilic indole side chain. The Boc group on the tryptophan indole is crucial for preventing unwanted side reactions, such as alkylation, during acidic conditions like cleavage from the resin.[1] However, the combination of the Z-group at the N-terminus and the bulky Trp(Boc) side chain creates a sterically crowded environment around the carboxylic acid, making it a "difficult" residue to couple efficiently.
The primary challenges are:
-
Steric Hindrance: The sheer size of the molecule can impede the approach of the incoming nucleophile (the N-terminus of the growing peptide chain), leading to slow or incomplete reactions.[2]
-
Racemization Risk: While N-urethane protected amino acids (like Z- and Boc-) are generally resistant to racemization, the forcing conditions sometimes required for hindered couplings can increase the risk of epimerization.[1][3] The use of activating additives is critical to suppress this side reaction.[3][4]
-
Side Reactions: Inefficient activation or coupling can lead to the formation of undesired byproducts, complicating purification and reducing overall yield.
The choice of coupling reagent is therefore not a matter of simple preference but a critical decision that directly influences reaction kinetics, yield, and the purity of the final peptide.[3]
A Comparative Analysis of Recommended Coupling Reagents
Modern peptide synthesis relies on two primary classes of coupling reagents: carbodiimides (often used with additives) and onium salts (phosphonium and aminium/uronium types).[3][5] Their suitability for coupling this compound varies based on their mechanism, reactivity, and side-reaction profile.
Carbodiimide-Based Reagents
Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are classic activating agents.[6][7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][8] This intermediate can then react with the amine to form the peptide bond.
Mechanism Insight: The O-acylisourea intermediate is prone to a debilitating side reaction: an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the coupling.[3][6] To mitigate this and to suppress racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or, more recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) are essential.[3][6] These additives rapidly convert the O-acylisourea into a more stable and sufficiently reactive active ester, minimizing side reactions.[6]
-
Recommended System: DIC / Oxyma Pure
-
Why DIC? The byproduct of DIC, diisopropylurea, is soluble in common synthesis solvents like DMF and DCM, making it ideal for both solid-phase and solution-phase synthesis, as it can be easily washed away.[6][9] In contrast, the dicyclohexylurea from DCC is largely insoluble and can complicate purification.[10]
-
Why Oxyma Pure? Oxyma is a superior, non-explosive alternative to HOBt.[3] It provides coupling efficiencies comparable or even superior to HOBt-based systems and enhances racemization suppression.[3][11]
-
Onium Salt-Based Reagents
Onium salts have become the reagents of choice for many applications, especially for difficult couplings, due to their high reactivity and efficiency.[3][4] They are categorized as phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU).
-
Phosphonium Salts (e.g., PyBOP®)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a derivative of the original BOP reagent but avoids the formation of the carcinogenic byproduct HMPA.[3][10] It activates the carboxylic acid to form a HOBt ester. A key advantage of phosphonium reagents is that they do not have the guanidinylation activity associated with aminium salts, making them "cleaner" when used in excess.[12]
-
-
Aminium/Uronium Salts (e.g., HBTU, HATU)
-
HBTU/TBTU: These are highly popular, cost-effective, and efficient reagents for standard couplings.[3][10] They generate HOBt active esters in situ.
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is the gold standard for sterically hindered couplings.[10][12] It is based on HOAt, which is more reactive than HOBt due to the neighboring pyridine nitrogen that provides anchimeric assistance during the coupling reaction.[12] This makes HATU significantly faster and more efficient, consistently outperforming other reagents in challenging syntheses.[13]
-
Critical Consideration: Aminium/uronium reagents like HBTU and HATU can react with the free N-terminus of the peptide chain if used in large excess relative to the carboxylic acid, leading to an irreversible guanidinylation that caps the peptide.[1][10][12] This is typically avoided by pre-activating the amino acid for a short period before adding the mixture to the resin.
Data Summary & Top Recommendations
| Reagent System | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| DIC/Oxyma | Carbodiimide | Moderate-High | Very Low | Soluble byproduct (DIU); Safe (Oxyma); Cost-effective; Minimal racemization.[3][6][11] | Slower than top onium salts. |
| PyBOP® | Phosphonium | High | Low | No guanidinylation risk; Soluble byproducts; Non-toxic byproducts.[3][12] | Can be slower than HATU for highly hindered couplings. |
| HBTU | Aminium | High | Low | Fast; Widely used; Cost-effective.[3][10] | Risk of guanidinylation if used in excess.[10][12] |
| HATU | Aminium | Very High | Very Low | Most powerful reagent for hindered couplings; Very fast reaction times.[10][13] | Higher cost; Risk of guanidinylation if used in excess.[10][12] |
Top Recommendations for this compound:
-
HATU: The preferred choice for maximizing coupling efficiency and minimizing reaction time, especially in solid-phase synthesis where driving the reaction to completion is paramount. Its superior reactivity is ideal for overcoming the steric bulk of this compound.[13]
-
DIC/Oxyma: An excellent and highly reliable alternative, particularly when minimizing racemization is the absolute priority or when a more cost-effective solution is needed for large-scale synthesis.[3][11]
Visualization of Activation Pathways & Workflows
Workflow for Coupling Reagent Selection
Caption: Decision workflow for selecting a suitable coupling reagent.
Simplified Activation Mechanisms
Caption: Comparison of carbodiimide and onium salt activation pathways.
Experimental Protocols
These protocols are designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale but can be adapted for solution-phase work. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: High-Efficiency Coupling with HATU
This method is recommended for achieving the highest coupling yields with this compound.
-
Materials:
-
Resin-bound peptide with free N-terminus (0.1 mmol)
-
This compound (197 mg, 0.4 mmol, 4 eq)
-
HATU (152 mg, 0.4 mmol, 4 eq)
-
N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. After deprotection of the N-terminal Fmoc or Boc group, wash the resin thoroughly with DMF (5 x 10 mL).
-
Activation Solution: In a separate vial, dissolve this compound and HATU in 2 mL of DMF.
-
Pre-activation: Add DIPEA to the activation solution. Vortex the mixture for 1-2 minutes. The solution may change color. This pre-activation step is crucial to generate the active ester and minimize the risk of guanidinylation.
-
Coupling: Add the activated amino acid solution to the washed resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For highly hindered couplings, the time can be extended to 4 hours or a double coupling can be performed.[2]
-
Monitoring: Perform a Kaiser test (or other appropriate test for secondary amines if coupling to proline) to confirm the absence of free primary amines. A negative result (yellow/clear beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove all soluble reagents and byproducts.
-
Protocol 2: Low-Racemization Coupling with DIC/Oxyma
This method is ideal when the primary concern is maintaining maximum stereochemical purity.
-
Materials:
-
Resin-bound peptide with free N-terminus (0.1 mmol)
-
This compound (197 mg, 0.4 mmol, 4 eq)
-
Oxyma Pure (57 mg, 0.4 mmol, 4 eq)
-
DIC (62 µL, 0.4 mmol, 4 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Resin Preparation: Swell and wash the resin as described in Protocol 1.
-
Coupling Solution: In a separate vial, dissolve this compound and Oxyma Pure in 2 mL of DMF.
-
Initiation: Add DIC to the solution. Note: Unlike onium salt methods, this protocol does not typically require a tertiary base like DIPEA, which helps to minimize base-catalyzed racemization.[3]
-
Coupling: Immediately add the coupling solution to the washed resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Carbodiimide-mediated couplings are generally slower than those with HATU.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Upon completion, drain and wash the resin thoroughly with DMF and DCM as described in Protocol 1 to remove the soluble diisopropylurea and other reagents.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: The bulky nature of this compound is preventing full access to the reactive site. 2. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites.[1] | 1a. Switch to a stronger reagent: If not already using it, switch to HATU. 1b. Double Couple: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.[2] 1c. Increase Reaction Time/Temperature: Extend coupling time to 4-6 hours or gently warm the reaction to 35-40°C. 2. Change Solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF or add chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt secondary structures.[1] |
| Detection of Deletion Sequence (-Trp) | Inefficient Activation/Coupling: The previous coupling step failed, leading to a peptide missing the tryptophan residue. | Re-evaluate the coupling protocol. Ensure accurate stoichiometry of reagents. For future syntheses, use the recommendations for incomplete coupling (stronger reagent, double coupling). |
| Significant Racemization Detected | 1. Over-activation/Prolonged Exposure to Base: The activated species is epimerizing before coupling. 2. Inappropriate Reagent Choice: Using a carbodiimide without an effective additive.[3][14] | 1a. Use a weaker base: If using DIPEA, consider switching to the less-hindered and weaker base N-Methylmorpholine (NMM). 1b. Minimize pre-activation time for onium salt methods. 2. Switch to DIC/Oxyma: This system is specifically designed for low racemization.[3][11] |
| Unidentified Side Products | 1. Guanidinylation: Use of excess aminium reagent (HATU/HBTU).[10][12] 2. Indole Alkylation: Occurs during final cleavage if improper scavengers are used, not during coupling (Boc group protects).[15] | 1a. Ensure correct stoichiometry: Use a slight excess of the amino acid relative to the coupling reagent. 1b. Use pre-activation as described in the HATU protocol. 1c. Switch to a phosphonium reagent like PyBOP.[12] 2. This is a post-synthesis issue. Ensure the final TFA cleavage cocktail contains appropriate scavengers for tryptophan (e.g., triisopropylsilane, water, dithiothreitol). |
References
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
- Creative Peptides. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- BenchChem.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchG
- AGscientific. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- BenchChem.
- Bibliomed. Side reactions in peptide synthesis: An overview.
- ResearchGate.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- NIH Public Access. (2012). Introduction to Peptide Synthesis.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1).
- Aapptec Peptides. Coupling Reagents.
- Scribd. Peptide Synthesis Reagents Guide.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Journal of Peptide Science. (1999, October). A Side-Reaction in the SPPS of Trp-containing Peptides.
- BenchChem. Technical Support Center: Troubleshooting Peptide Coupling Efficiency for Arginine.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- ScienceDirect.
- Nature Communications. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Sigma-Aldrich.
- BenchChem. A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis.
- Journal of the Chemical Society, Chemical Communications. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage.
Sources
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. bachem.com [bachem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. scribd.com [scribd.com]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. file.globalso.com [file.globalso.com]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Selective Deprotection of the Benzyloxycarbonyl (Z) Group from Z-D-Trp(Boc)-OH
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the selective removal of the benzyloxycarbonyl (Z or Cbz) protecting group from Nα-Z-D-tryptophan(N-in-Boc)-OH. The presence of both the acid-labile tert-butoxycarbonyl (Boc) group on the indole side chain and the hydrogenolysis-labile Z group on the α-amino group necessitates a carefully chosen deprotection strategy to ensure chemoselectivity. This document explores the primary methodologies for Z-group cleavage, focusing on catalytic hydrogenolysis and catalytic transfer hydrogenation, which preserve the integrity of the Boc group. We delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and discuss critical parameters for reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development and peptide chemistry.
Introduction: The Orthogonal Challenge of Z and Boc Groups in Peptide Synthesis
In the intricate landscape of peptide synthesis, the strategic use of protecting groups is paramount to prevent undesirable side reactions and ensure the correct peptide sequence assembly.[1][2] The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, is a foundational amine-protecting group, prized for its stability and the crystallinity it imparts to amino acid derivatives.[3][4] It is typically cleaved under reductive conditions, most commonly catalytic hydrogenation.[4]
The tert-butoxycarbonyl (Boc) group, on the other hand, is a cornerstone of modern solid-phase peptide synthesis (SPPS), valued for its facile removal under acidic conditions (e.g., trifluoroacetic acid, TFA).[3][5][6] The Z and Boc groups form an "orthogonal" pair, meaning one can be removed selectively in the presence of the other by employing distinct chemical conditions.[6][7]
Our substrate of interest, Z-D-Trp(Boc)-OH, presents a classic scenario of this orthogonality. It is a valuable building block in peptide synthesis, where the D-tryptophan introduces conformational constraints and the Boc group on the indole nitrogen protects the electron-rich side chain from oxidation and electrophilic attack, particularly from carbocations generated during acid-mediated deprotection steps.[8]
The selective deprotection of the Nα-Z group to liberate the free amine is a critical step for subsequent peptide coupling. This guide will focus on the most effective and selective methods to achieve this transformation while ensuring the preservation of the acid-sensitive Boc group on the tryptophan side chain.
Deprotection Methodologies: A Comparative Overview
The choice of deprotection method for the Z group is dictated by the overall molecular structure and the presence of other sensitive functional groups. For this compound, the primary concern is the lability of the Boc group to acid. Therefore, methods that operate under neutral or near-neutral conditions are highly preferred.
| Deprotection Method | Reagents/Conditions | Key Advantages | Potential Limitations for this compound |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[4] | Safety concerns with H₂ gas; potential for catalyst poisoning. |
| Catalytic Transfer Hydrogenation | H₂ donor (e.g., ammonium formate, cyclohexene), Pd/C | Safer alternative to H₂ gas, mild conditions.[9] | May require higher temperatures or longer reaction times. |
| Acid-Mediated Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation.[3] | Not recommended. Will cleave the Boc group.[3][10] |
Based on this comparison, catalytic hydrogenolysis and catalytic transfer hydrogenation are the methods of choice for the selective deprotection of the Z group from this compound.
Experimental Protocols
Method 1: Catalytic Hydrogenolysis
This is the most frequently employed method for Z-group deprotection due to its mildness and high efficiency. The reaction proceeds by the palladium-catalyzed cleavage of the benzylic C-O bond by molecular hydrogen.
Mechanism of Z-Group Deprotection by Catalytic Hydrogenolysis
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc). A typical concentration is 0.1 M.
-
Catalyst Addition: To the solution, add 10% Palladium on activated carbon (Pd/C) (5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric when dry. Handle with care.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-6 hours).
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude H-D-Trp(Boc)-OH. The product can be used directly in the next step or purified further if necessary.
Method 2: Catalytic Transfer Hydrogenation
This method is a safer and often more convenient alternative to using hydrogen gas, especially for larger-scale reactions.[9] It utilizes a hydrogen donor molecule to generate hydrogen in situ.
Experimental Workflow for Catalytic Transfer Hydrogenation
Caption: Workflow for Z-group removal by transfer hydrogenation.
Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in methanol (MeOH).
-
Reagent Addition: Add 10% Pd/C (5-10 mol% Pd) followed by ammonium formate (HCOONH₄) (3-5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The reaction is often faster at elevated temperatures.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described for catalytic hydrogenolysis (steps 6 and 7).
Scientific Insights and Troubleshooting
-
Solvent Choice: Methanol is a common solvent for both methods as it effectively dissolves the starting material and the ammonium formate in transfer hydrogenation. Ethyl acetate is also a good choice for standard hydrogenolysis.
-
Catalyst Activity: The activity of Pd/C can vary. If the reaction is sluggish, a fresh batch of catalyst or a higher catalyst loading may be required.
-
Tryptophan Side Reactions: While the Boc group on the indole nitrogen provides excellent protection against electrophilic attack, the indole ring can still be susceptible to some reduction under harsh hydrogenation conditions, although this is rare with Z-group removal.[8][11] Using mild conditions and monitoring the reaction closely is recommended. The primary role of the Boc group here is to prevent alkylation during potential future acid-based deprotection steps in a larger synthesis.
-
Incomplete Reaction: If the reaction stalls, it could be due to catalyst poisoning. Certain functional groups (e.g., thiols) can poison the palladium catalyst. Ensure the starting material is free of such impurities.
-
Orthogonality Confirmation: The Boc group is stable under the neutral conditions of both catalytic hydrogenolysis and transfer hydrogenation.[6] Post-deprotection analysis (e.g., by NMR or mass spectrometry) will confirm the retention of the Boc group on the tryptophan side chain.
Conclusion
The selective deprotection of the Z group from this compound is a critical transformation that can be achieved with high fidelity using either catalytic hydrogenolysis or catalytic transfer hydrogenation. These methods offer mild, neutral conditions that are fully compatible with the acid-sensitive Boc protecting group on the tryptophan side chain. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently generate the desired H-D-Trp(Boc)-OH intermediate, ready for the next stages of their synthetic endeavors.
References
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. peptide.com [peptide.com]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols: Selective Cleavage of the Z-Group in the Presence of Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Orthogonal Partnership of Z and Boc Protecting Groups
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and complex molecule assembly for drug discovery, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc) groups are two of the most widely employed protecting groups for amines. Their widespread use stems from their distinct and complementary chemical stabilities, a concept known as orthogonality. This orthogonality allows for the selective removal of one group while the other remains intact, enabling precise control over the synthetic route.[1][2]
The Z-group, introduced by Bergmann and Zervas in the 1930s, is renowned for its stability under a wide range of conditions but is uniquely susceptible to cleavage by catalytic hydrogenolysis.[3] Conversely, the Boc group is stable to the conditions of hydrogenolysis but is readily cleaved under acidic conditions.[4] This fundamental difference in their deprotection mechanisms forms the basis of a powerful synthetic strategy, allowing for the selective deprotection of a Z-protected amine in the presence of a Boc-protected amine.
This technical guide provides a detailed exploration of the principles and well-established protocols for the selective cleavage of the Z-group while preserving the Boc group. We will delve into the mechanistic underpinnings of this selectivity, offer a comparative analysis of the most effective methods, provide step-by-step experimental protocols, and address common troubleshooting scenarios.
The Principle of Orthogonality: Z vs. Boc
The successful selective deprotection of the Z-group in the presence of the Boc group hinges on their membership in different "orthogonal sets" of protecting groups.[2] Each set is defined by the specific chemical conditions required for its removal.
-
Z (Benzyloxycarbonyl) Group: Cleaved by hydrogenolysis. This process involves the reductive cleavage of the benzylic C-O bond.
-
Boc (tert-Butoxycarbonyl) Group: Cleaved by acidolysis. The mechanism involves the formation of a stable tert-butyl cation.
The Boc group is completely stable under the neutral conditions of catalytic hydrogenation, making this the method of choice for selective Z-group removal.[4]
Comparative Analysis of Deprotection Methodologies
The two most reliable and widely adopted methods for the selective hydrogenolytic cleavage of the Z-group are catalytic hydrogenation with hydrogen gas and catalytic transfer hydrogenation.
| Method | Reagents & Conditions | Typical Reaction Time | Yield (%) | Advantages | Disadvantages & Mitigation |
| Catalytic Hydrogenation | H₂ (gas, 1 atm to 3 bar), 5-10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH), Room Temp | 4 - 72 hours | >95% | Well-established, mild, neutral pH, clean byproducts (toluene and CO₂). | Can be slow; catalyst quality is variable; risk of ignition when dry; may affect other reducible groups (e.g., alkenes, alkynes, benzyl ethers). Mitigation: Use high-quality catalyst; for sensitive substrates, consider catalytic transfer hydrogenation. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, in MeOH or DMF, Room Temp | 0.5 - 2 hours | >95% | Rapid, mild conditions; avoids the use of flammable H₂ gas, often more selective. | Requires removal of excess hydrogen donor. Mitigation: Work-up procedures effectively remove the hydrogen donor. |
Mechanistic Insights
A clear understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting.
Catalytic Hydrogenation
The mechanism of Z-group cleavage via catalytic hydrogenation on a palladium surface is a well-established process.
Caption: Mechanism of Z-group deprotection by catalytic hydrogenation.
Catalytic Transfer Hydrogenation
In catalytic transfer hydrogenation, a donor molecule, such as ammonium formate, serves as an in-situ source of hydrogen. Ammonium formate decomposes on the palladium surface to generate hydrogen, which then participates in the hydrogenolysis of the Z-group.[5]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of Z-D-Trp(Boc)-OH into Unnatural Peptides for Enhanced Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to enhanced proteolytic stability, refined receptor affinity, and novel biological activities. Z-D-Trp(Boc)-OH, a D-enantiomer of tryptophan with orthogonal protection, is a particularly valuable building block for these endeavors. This guide provides a comprehensive technical overview and detailed protocols for the strategic incorporation of this compound into synthetic peptides. We will delve into the causality behind experimental choices, from coupling reagent selection to deprotection strategies, and address the unique challenges posed by this sterically demanding amino acid. The protocols herein are designed to be self-validating, ensuring researchers can achieve reliable and reproducible outcomes.
Introduction: The Rationale for Incorporating this compound
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by rapid degradation by endogenous proteases. The substitution of L-amino acids with their D-enantiomers is a well-established strategy to confer resistance to enzymatic degradation. D-Tryptophan and its analogs are of particular interest due to the critical role of the tryptophan indole side chain in molecular recognition and binding events.[1][2] The introduction of a D-Tryptophan residue can profoundly influence the conformational landscape of a peptide, leading to improved binding affinity and selectivity for its biological target.
This compound is a commercially available derivative of D-Tryptophan designed for seamless integration into peptide synthesis workflows.[3][4] It features two key protecting groups:
-
Z (Benzyloxycarbonyl): This group protects the α-amino functionality and is typically removed under conditions that are orthogonal to many common side-chain protecting groups.
-
Boc (tert-Butoxycarbonyl): This group protects the indole nitrogen (N-in) of the tryptophan side chain, preventing undesirable side reactions during peptide synthesis and cleavage.[5][6]
The strategic placement of this compound within a peptide sequence can therefore be a powerful tool to modulate its pharmacokinetic and pharmacodynamic properties.
Chemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application.
| Property | Value | Source |
| CAS Number | 1217471-55-0 | [3][4] |
| Molecular Formula | C24H26N2O6 | [4] |
| Molecular Weight | 438.47 g/mol | [4] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in organic solvents such as DMF, NMP, and DCM. The dicyclohexylamine (DCHA) salt form exhibits enhanced solubility.[7] | Commercially available |
| Storage | Store at room temperature in a dry, sealed container.[7] | Commercially available |
Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
Strategic Considerations for Peptide Synthesis
The incorporation of this compound requires careful consideration of the overall synthetic strategy, particularly regarding potential steric hindrance and side reactions.
Choosing the Right Synthetic Approach: SPPS vs. LPPS
Both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) can be employed for the incorporation of this compound.
-
SPPS is the most common method for research-scale peptide synthesis due to its efficiency and ease of purification.[8][9] The growing peptide chain is anchored to an insoluble resin, allowing for the simple removal of excess reagents by washing.[9]
-
LPPS can be advantageous for large-scale synthesis but requires purification after each coupling step, making it more labor-intensive.
This guide will focus on the more prevalent SPPS methodology.
Mitigating Steric Hindrance during Coupling
The bulky nature of the Z and Boc protecting groups, combined with the inherent steric hindrance of the tryptophan side chain, can make the coupling of this compound challenging.[10][11] This can lead to incomplete reactions and the formation of deletion sequences. To overcome this, the choice of coupling reagent is critical.
| Coupling Reagent Class | Examples | Rationale for Use with this compound |
| Carbodiimides | DCC, DIC | Often used with additives like HOBt to suppress racemization. May be less effective for highly hindered couplings.[11][12] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Highly efficient activators that overcome steric hindrance and exhibit rapid reaction kinetics with low racemization.[12][13] HATU is particularly effective.[12] |
| Phosphonium Salts | PyBOP, PyAOP | Strong coupling reagents with high reactivity, suitable for difficult sequences.[11][12] PyAOP has been successfully used for peptides containing hindered amino acids.[11] |
Recommendation: For the efficient incorporation of this compound, the use of potent uronium/aminium or phosphonium salt-based coupling reagents is strongly advised.
Preventing Side Reactions Associated with Tryptophan
The indole side chain of tryptophan is susceptible to several side reactions during peptide synthesis, particularly under acidic conditions.[10][14][15]
-
Alkylation: During the final cleavage from the resin, carbocations generated from protecting groups or the linker can alkylate the indole ring.[14][16] This is a significant concern when using Wang resin.[14][16]
-
Oxidation: The indole ring can be oxidized, especially in the presence of air and light.
-
Transfer of Protecting Groups: Sulfonyl protecting groups from arginine residues can migrate to the tryptophan indole ring during cleavage.[15]
The Boc protection on the indole nitrogen of this compound provides significant protection against these side reactions during chain assembly. However, careful consideration of the cleavage cocktail is necessary to prevent side reactions after the Boc group is removed.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[17]
General SPPS Workflow
The iterative process of SPPS involves deprotection of the N-terminal Fmoc group, followed by coupling of the next amino acid.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for a Single Coupling Cycle of this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM
-
Reaction vessel with a frit
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin is well-swollen in DMF.[8]
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[18] For this sterically hindered amino acid, a longer coupling time or double coupling may be necessary.
-
-
Monitoring the Coupling Reaction:
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Cleavage and Final Deprotection
The choice of cleavage cocktail is crucial to remove the peptide from the resin and all side-chain protecting groups, including the Boc group on the tryptophan indole, while minimizing side reactions.
Caption: Workflow for peptide cleavage and deprotection.
Recommended Cleavage Cocktail (Reagent K): [6]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
This cocktail contains scavengers (phenol, thioanisole, EDT) to trap reactive carbocations and prevent the alkylation of the now-deprotected tryptophan indole.[6][19]
Procedure:
-
Preparation:
-
Thoroughly dry the peptide-resin under vacuum.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Characterization of the Final Peptide
Following synthesis and cleavage, the purity and identity of the unnatural peptide must be confirmed using appropriate analytical techniques.[20][21][22]
| Analytical Technique | Purpose | Key Information Provided |
| RP-HPLC | Purity assessment and purification | Retention time, presence of impurities, and quantification of purity.[21][23] |
| Mass Spectrometry (MS) | Identity confirmation | Molecular weight of the peptide, confirming the successful incorporation of this compound (after deprotection).[20][21] |
| Tandem MS (MS/MS) | Sequence verification | Fragmentation pattern confirms the amino acid sequence.[20] |
| NMR Spectroscopy | Structural analysis | Provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[20][21] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of this compound. | Use a more potent coupling reagent (e.g., HATU, PyAOP).[11][12] Increase coupling time or perform a double coupling. |
| Aggregation | Interchain hydrogen bonding of the growing peptide. | Switch to a more polar solvent like NMP or add chaotropic salts.[15][24] |
| Side Product with +136 Da | Alkylation of Trp indole by the linker (e.g., from Wang resin). | Use a different resin (e.g., 2-chlorotrityl chloride resin).[15] Ensure an effective scavenger cocktail is used during cleavage.[14][16] |
| Racemization | Over-activation of the carboxylic acid. | Add HOBt to carbodiimide-mediated couplings.[12] Use uronium or phosphonium reagents known for low racemization.[12][13] |
Conclusion
The successful incorporation of this compound into unnatural peptides is an achievable goal that can unlock significant therapeutic potential. By understanding the inherent challenges of steric hindrance and indole side-chain reactivity, and by making informed choices regarding coupling reagents and cleavage conditions, researchers can reliably synthesize these valuable molecules. The protocols and strategies outlined in this guide provide a robust framework for the development of novel peptide-based therapeutics with enhanced stability and bioactivity.
References
- A Researcher's Guide to Assessing the Purity of Synthetic Peptides with Unnatural Residues. Benchchem.
- Rehman, et al. Side reactions in peptide synthesis: An overview. Bibliomed.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025-09-02).
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. J Pept Sci, 5(10), 457-61. Available at: [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025-08-06). Available at: [Link]
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
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Giraud, M., Cavelier, F., & Martinez, J. (2025-08-05). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. Available at: [Link]
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Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]
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Kundu, S. K., Bandyopadhyay, A., & Sarkar, R. (2025). Tryptophan-specific modification and diversification of peptides and proteins. Organic & Biomolecular Chemistry, 23, 1773-1793. Available at: [Link]
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Boc-Trp(Boc)-OH. PubChem. Available at: [Link]
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Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
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Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025-02-26). ResearchGate. Available at: [Link]
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Clickable tryptophan modification for late-stage diversification of native peptides. (2024-07-10). PMC - NIH. Available at: [Link]
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Structures of tryptophan and its analogues used in this study. ResearchGate. Available at: [Link]
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Z-Trp(Boc)-OH.DCHA. MySkinRecipes. Available at: [Link]
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White, P. D. (1992). Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. Semantic Scholar. Available at: [Link]
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Peptide Synthesis with the Boc Protecting Group. (2020-04-21). YouTube. Available at: [Link]
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Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]
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Strategic Incorporation of Z-D-Trp(Boc)-OH for the Synthesis of Advanced Bioactive Peptides
An Application Guide for Researchers and Drug Development Professionals
Senior Application Scientist Narrative: In the pursuit of novel therapeutics, the strategic design of peptides is paramount. The incorporation of non-canonical amino acids, such as D-isomers, represents a powerful strategy to overcome the inherent limitations of natural peptides, namely their susceptibility to proteolytic degradation and often-transient bioactivity. D-Tryptophan, in particular, can introduce crucial conformational constraints, enhance receptor binding affinity, and significantly prolong a peptide's in-vivo half-life.[1][2] This guide provides an in-depth exploration of Z-D-Trp(Boc)-OH, a pivotal building block for this purpose, offering both the theoretical underpinnings and field-proven protocols for its successful application in solid-phase peptide synthesis (SPPS).
The dual-protection scheme of this compound—employing the benzyloxycarbonyl (Z) group for α-amino protection and the tert-butoxycarbonyl (Boc) group for indole side-chain protection—offers a unique set of synthetic advantages. This guide will elucidate the rationale behind this protecting group strategy and provide detailed methodologies for its use, cleavage, and the subsequent purification of the target bioactive peptide.
The Building Block: Understanding this compound
This compound is a specifically engineered amino acid derivative designed for the controlled incorporation of D-Tryptophan into a growing peptide chain. Each component of its structure serves a distinct and critical purpose.
-
D-Tryptophan Core: The D-enantiomer of tryptophan. Its inclusion is a deliberate design choice to enhance biological stability and modulate peptide conformation. Peptides containing D-amino acids are often resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[2] This increased stability can lead to a longer duration of action in biological systems. Furthermore, the altered stereochemistry can enforce specific secondary structures that may lead to higher affinity for therapeutic targets.[1]
-
Z (Benzyloxycarbonyl) Group: This is the temporary protecting group for the α-amino function. The Z group is stable to the acidic conditions used for Boc deprotection, making it compatible with the Boc-SPPS strategy.[3] Its removal is typically achieved under neutral conditions via catalytic hydrogenation (e.g., H₂ with a palladium catalyst), providing an orthogonal deprotection pathway.[3]
-
Boc (tert-Butoxycarbonyl) Group: This group protects the nitrogen of the tryptophan indole ring. The indole side chain is susceptible to unwanted alkylation by carbocations that are generated during the repeated acid-mediated deprotection steps of Boc-SPPS.[4] The Boc group effectively shields the indole nitrogen, preventing side reactions and ensuring the integrity of the final peptide.[5] It is readily removed during the final acid cleavage step.[4][6]
Below is the chemical structure of this compound, illustrating the arrangement of these key functional groups.
Caption: Structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₆N₂O₆ | [7] |
| Molecular Weight | 438.47 g/mol | [7] |
| CAS Number | 1217471-55-0 | [7] |
| Appearance | White to off-white powder | [8] |
| Solubility | Soluble in DMF, DCM, Chloroform, DMSO | [8] |
| Storage | Store at -20°C for long-term stability | [9] |
Synthesis Strategy: The Boc-SPPS Workflow
The synthesis of peptides is a stepwise process involving the sequential addition of protected amino acids to a growing chain anchored to a solid support resin.[10] The Boc solid-phase peptide synthesis (Boc-SPPS) strategy is a robust method well-suited for incorporating this compound. This approach relies on the differential acid lability of the temporary N-α-Boc group and the more stable side-chain protecting groups.[6][11]
The general cycle for each amino acid addition in Boc-SPPS involves three key stages: deprotection, neutralization, and coupling.
Caption: Deprotection, neutralization, and coupling cycle in Boc-SPPS.
Protocol 2: Final Cleavage and Z-Group Removal
The final cleavage strategy depends on the desired product. Here we describe a two-stage process: strong acid cleavage to release the peptide from the resin and remove acid-labile groups, followed by hydrogenation to remove the N-terminal Z-group.
Stage A: Strong Acid Cleavage (HF or TFMSA)
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must only be performed by experienced personnel in a specialized, dedicated apparatus.
-
Preparation: Dry the fully synthesized peptide-resin under high vacuum for at least 12 hours.
-
Cleavage Cocktail: Prepare a cleavage cocktail containing a strong acid and scavengers. A common mixture is HF:p-cresol:p-thiocresol (90:5:5, v/v). The scavengers are critical to capture the reactive carbocations (e.g., tert-butyl) generated from the deprotection of Boc and other side-chain groups, thus protecting the tryptophan residue. [4][12]3. Cleavage Reaction: Cool the cleavage vessel containing the peptide-resin to -5°C. Slowly distill the anhydrous HF into the vessel. Stir the reaction at 0°C for 1-2 hours.
-
Work-up: Remove the HF by evaporation under a stream of nitrogen. Wash the remaining peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Extraction: Extract the peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilization: Freeze-dry the aqueous extract to obtain the crude Z-protected peptide. At this stage, the peptide is free from the resin, and all acid-labile side-chain protecting groups (including the Boc on the Trp indole) have been removed. The N-terminal Z-group remains intact.
Stage B: Z-Group Deprotection (Catalytic Hydrogenation)
-
Dissolution: Dissolve the crude Z-protected peptide in a suitable solvent, such as acetic acid or methanol.
-
Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w) to the solution.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure (typically via a balloon) while stirring vigorously.
-
Monitoring: Monitor the reaction progress by analytical HPLC or mass spectrometry. The reaction is typically complete within 2-16 hours.
-
Filtration and Recovery: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent from the filtrate to yield the crude, fully deprotected peptide.
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
The crude peptide is typically purified by preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). [10][13] * Stationary Phase: A C18 column is standard.
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low %B to high %B is used to elute the peptide. The exact gradient depends on the hydrophobicity of the peptide and must be optimized. [14] * Detection: Monitor the elution at 220 nm and 280 nm (for tryptophan).
-
Collect fractions corresponding to the main product peak.
-
-
Analysis:
-
Purity Check: Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure it matches the theoretical mass. [15]3. Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
-
Conclusion and Field-Proven Insights
The use of this compound is a sophisticated yet highly effective method for producing bioactive peptides with enhanced therapeutic potential. The key to success lies in a disciplined approach to the synthesis strategy. The orthogonality of the Z-group (removed by hydrogenation) and the Boc/Bzl groups (removed by strong acid) is the cornerstone of this methodology, allowing for precise control over the deprotection sequence.
From experience, the most critical step is the final cleavage. Inadequate scavenging will invariably lead to alkylation of the now-deprotected tryptophan indole ring, resulting in difficult-to-remove impurities and significantly reduced yields. Therefore, the use of a well-formulated scavenger cocktail is not merely a recommendation but a requirement for success. By adhering to the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently leverage this compound to advance the frontier of peptide-based drug discovery.
References
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Nongonierma, A. B., & FitzGerald, R. J. (2015). Milk proteins as a source of tryptophan-containing bioactive peptides. Food & Function, 6(7), 2115-2127. Available at: [Link]
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University of Limerick. (2015). Milk proteins as a source of tryptophan-containing bioactive peptides. Available at: [Link]
-
Linde, I., & Hansen, P. (1994). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. Journal of Chromatography A, 662(2), 235-241. Available at: [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
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Kantharaju, K., et al. (2022). Significance of D-tryptophan in Contryphan-Ar1131 Conus peptide: Oxidative folding, trypsin binding, and photostabilization activity. Peptides, 155, 170845. Available at: [Link]
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Aapptec. (n.d.). Z-Trp(Boc)-OH DCHA. Available at: [Link]
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Haskell, C. F., et al. (2013). Effects of acute treatment with a tryptophan-rich protein hydrolysate on plasma amino acids, mood and emotional functioning in older women. Psychopharmacology, 228(1), 105-117. Available at: [Link]
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Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
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Lafarga, T., & Hayes, M. (2014). Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. Foods, 3(3), 496-515. Available at: [Link]
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LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Available at: [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
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Al-Khazaleh, M., et al. (2018). Tryptophan-Containing Dual Neuroprotective Peptides: Prolyl Endopeptidase Inhibition and Caenorhabditis elegans Protection from β-Amyloid Peptide Toxicity. International Journal of Molecular Sciences, 19(5), 1493. Available at: [Link]
-
Li, Y., et al. (2016). Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides. Antibiotics, 5(3), 26. Available at: [Link]
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Phenomenex. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]
-
Biomitigation. (n.d.). This compound. Available at: [Link]
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Shang, D., et al. (2020). The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH. Frontiers in Microbiology, 11, 1083. Available at: [Link]
-
ResearchGate. (n.d.). Important roles of tryptophan in proteins and peptides... Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-Trp(Boc)-OH. PubChem Compound Summary for CID 7020330. Available at: [Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248-3257. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Available at: [Link]
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Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
Luxembourg Bio Technologies Ltd. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]
-
Jimenez, E. C., et al. (1997). Contryphan is a D-tryptophan-containing Conus peptide. Journal of Biological Chemistry, 272(7), 4078-4081. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]
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Moreno-Vilela, C., et al. (2021). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Foods, 10(1), 35. Available at: [Link]
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- 15. rsc.org [rsc.org]
Application Note: A Robust HPLC Purification Protocol for Peptides Containing Z-D-Trp(Boc)-OH
Introduction: Navigating the Purification of Highly Hydrophobic, Protected Peptides
The synthesis of complex peptides, particularly those incorporating non-standard amino acids with bulky protecting groups, is a cornerstone of modern drug discovery and biomedical research. The purification of these synthetic peptides is a critical step that dictates the success of subsequent applications. This application note provides a detailed protocol and expert insights for the purification of peptides containing the modified amino acid Z-D-Trp(Boc)-OH using reversed-phase high-performance liquid chromatography (RP-HPLC).
Peptides incorporating this compound present a unique set of purification challenges due to the physicochemical properties of the protecting groups and the D-amino acid configuration. The benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group significantly increase the hydrophobicity of the peptide. This heightened hydrophobicity can lead to poor solubility in aqueous mobile phases, strong interactions with the stationary phase, and potential for aggregation, all of which can result in poor peak shape, low recovery, and difficult separation from closely eluting impurities[1]. Furthermore, the presence of these bulky protecting groups can mask the intrinsic properties of the peptide backbone, making separation reliant on subtle differences in hydrophobicity.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step protocol grounded in established chromatographic principles to achieve high-purity peptides containing this compound.
Understanding the Core Challenges
The primary challenge in purifying peptides with this compound lies in their pronounced hydrophobicity. This characteristic can lead to several issues during RP-HPLC:
-
Poor Solubility: The peptide may be difficult to dissolve in the initial, highly aqueous mobile phase, leading to precipitation on the column or in the injection loop[2].
-
Strong Retention: The high hydrophobicity causes strong binding to the C18 stationary phase, requiring high concentrations of organic solvent for elution. This can lead to broad peaks and co-elution with other hydrophobic impurities.
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in peak tailing, reduced resolution, and even irreversible adsorption to the column[1].
-
Protecting Group Stability: While the purification is performed on the protected peptide, it's important to use mobile phases that do not cause premature cleavage of the acid-labile Boc group. The Z group is generally stable to the acidic conditions of RP-HPLC[3][4].
Visualizing the Purification Workflow
The following diagram outlines the key stages of the HPLC purification process for peptides containing this compound.
Caption: Workflow for HPLC purification of peptides with this compound.
Detailed Purification Protocol
This protocol is a robust starting point and may require optimization based on the specific properties of the target peptide.
Sample Preparation: The Foundation of a Good Separation
Proper sample preparation is crucial to prevent issues like column clogging and poor peak shape.
-
Step 1: Initial Dissolution. Due to the high hydrophobicity, dissolve the crude peptide in a minimal amount of a strong organic solvent. Acetonitrile (ACN) or dimethylformamide (DMF) are good starting points. The goal is to achieve complete dissolution in the smallest possible volume[5].
-
Step 2: Dilution. Slowly add Mobile Phase A (see below) to the dissolved peptide solution with vortexing. A common starting point is to dilute the sample to a final concentration of 1-5 mg/mL. If precipitation occurs, adjust the ratio of organic solvent to Mobile Phase A. The final sample solution should ideally have a lower organic content than the starting gradient condition to ensure proper focusing of the peptide at the head of the column[6].
-
Step 3: Filtration. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.
HPLC System and Column Selection
The choice of HPLC system and column is critical for achieving high resolution.
-
HPLC System: A preparative or semi-preparative HPLC system with a gradient pump, UV detector, and fraction collector is required.
-
Column Selection: A reversed-phase C18 column is the standard choice for peptide purification[7][8]. For highly hydrophobic peptides, a C8 or even a C4 column may provide better peak shape and recovery by reducing the strong hydrophobic interactions. The use of wide-pore (300 Å) columns is recommended for peptides to ensure unrestricted access to the stationary phase[9].
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18, C8, or C4 | C18 is a good starting point. C8 or C4 can be beneficial for very hydrophobic peptides to reduce retention. |
| Pore Size | 300 Å | Allows for better diffusion of the peptide into and out of the pores of the stationary phase.[9] |
| Particle Size | 5-10 µm | Standard for preparative HPLC, offering a good balance between efficiency and backpressure. |
| Column Dimensions | Varies with sample load | Start with an analytical column for method development, then scale up to a preparative column. |
Mobile Phase Preparation
The mobile phase composition is a key factor in optimizing the separation.
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent, neutralizing the charge on basic residues and improving peak shape.[10]
-
Mobile Phase B (Organic): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN). ACN is the most common organic modifier for peptide separations[6][9].
Note on TFA: While TFA is excellent for UV detection and peak shape, it can cause ion suppression in mass spectrometry. If the fractions are to be analyzed by LC-MS, consider using 0.1% formic acid (FA) as an alternative, although peak shape may be compromised[10].
Gradient Elution Strategy
A shallow gradient is often necessary to resolve closely eluting impurities from the target peptide.
-
Step 1: Scouting Gradient. Begin with a broad, linear gradient to determine the approximate elution point of the peptide. A typical scouting gradient is 5-95% Mobile Phase B over 30-60 minutes.
-
Step 2: Gradient Optimization. Once the elution percentage of the target peptide is known, a shallower, more focused gradient should be developed around this point. For example, if the peptide elutes at 60% B in the scouting run, an optimized gradient might be 50-70% B over 60 minutes. An increase of 0.5-1% B per minute is a good starting point for optimizing resolution[6].
-
Flow Rate: The flow rate will depend on the column dimensions. For a standard analytical column (e.g., 4.6 mm ID), a flow rate of 1 mL/min is typical. For preparative columns, the flow rate will be significantly higher.
Detection and Fraction Collection
-
UV Detection: Monitor the elution at two wavelengths: 214 nm for the peptide backbone and 280 nm for the tryptophan residue. The ratio of the absorbances can help in identifying the peptide-containing peaks.
-
Fraction Collection: Collect fractions across the main peak(s) of interest. The size of the fractions will depend on the peak width and the desired purity.
Post-Purification Analysis
It is essential to verify the purity and identity of the collected fractions.
-
Purity Assessment: Analyze an aliquot of each collected fraction using analytical RP-HPLC with a standard gradient. This will confirm the purity of each fraction[11][12].
-
Identity Confirmation: Confirm the molecular weight of the peptide in the pure fractions using mass spectrometry (MS). This ensures that the collected peak corresponds to the target peptide[13][14].
-
Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to remove the mobile phase and obtain the final peptide product as a fluffy powder.
Troubleshooting Common Issues
-
Poor Peak Shape (Tailing): This can be due to column overload, secondary interactions with the stationary phase, or peptide aggregation. Try reducing the sample load, using a different column chemistry (e.g., C8 or C4), or increasing the column temperature. Elevated temperatures can improve solubility and reduce aggregation[15].
-
Low Recovery: The peptide may be irreversibly adsorbed to the column. A less hydrophobic column (C8 or C4) or the addition of a different organic modifier like isopropanol to the mobile phase may help[15].
-
Co-eluting Impurities: Optimize the gradient by making it shallower around the elution point of the target peptide. Changing the mobile phase pH (if compatible with the protecting groups) or the organic modifier can also alter selectivity.
Conclusion
The purification of peptides containing this compound by RP-HPLC requires a systematic approach that addresses the challenges posed by their high hydrophobicity. By carefully optimizing sample preparation, column selection, and the mobile phase gradient, it is possible to achieve high purity and recovery. The protocol outlined in this application note provides a solid foundation for developing a successful purification method. Subsequent analysis by analytical HPLC and mass spectrometry is crucial for verifying the purity and identity of the final product, ensuring its suitability for downstream applications.
References
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]
-
Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols, 2(1), 191-197. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]
-
Apex Peptide. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]
-
Peptide Sciences. (n.d.). HPLC vs. Mass Spectrometry: Why You Need Both for Peptide Verification. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. Retrieved from [Link]
-
Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
Springer Protocols. (n.d.). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]
-
Bitan, G., & Teplow, D. B. (2004). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Methods in molecular biology (Clifton, N.J.), 251, 33-46. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 513-537. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (1996). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 58, 23-46. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
- Google Patents. (n.d.). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
-
Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]
- Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 139-147). Humana Press, New York, NY.
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan. Retrieved from [Link]
Sources
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nestgrp.com [nestgrp.com]
- 3. peptide.com [peptide.com]
- 4. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. bachem.com [bachem.com]
- 8. hplc.eu [hplc.eu]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. apexpeptidesupply.com [apexpeptidesupply.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 14. peptidesystems.com [peptidesystems.com]
- 15. waters.com [waters.com]
Application Note: A Robust LC-MS/MS a-nalysis Workflow for Peptides Containing Z-D-Trp(Boc)-OH
Abstract
This application note provides a comprehensive and detailed protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of synthetic peptides incorporating the non-standard amino acid Z-D-Trp(Boc)-OH. The presence of dual protecting groups—the benzyloxycarbonyl (Z) group on the alpha-amine and the tert-butyloxycarbonyl (Boc) group on the tryptophan indole side-chain—presents unique analytical challenges, including potential in-source decay and complex fragmentation patterns. This guide offers field-proven methodologies for sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation. We will delve into the causality behind key protocol choices, focusing on mitigating premature deprotection and interpreting the characteristic neutral losses and fragment ions essential for unequivocal identification and characterization. This workflow is designed for researchers, scientists, and drug development professionals requiring precise analytical characterization of complex, protected peptide intermediates.
Introduction: The Analytical Imperative for Protected Peptides
In the realm of peptide-based drug discovery and development, the use of protecting groups is fundamental to achieving desired sequences and preventing unwanted side reactions during synthesis.[1][2] The specific residue, this compound, incorporates two critical protecting groups: the Z-group (benzyloxycarbonyl) at the N-terminus and the Boc group (tert-butyloxycarbonyl) on the tryptophan side chain. While essential for synthesis, these modifications introduce significant complexity to mass spectrometry-based analysis.
The primary analytical challenges include:
-
Protecting Group Lability: Certain protecting groups can be unstable under typical electrospray ionization (ESI) conditions, leading to partial or complete cleavage in the ion source.[] This can generate misleading signals and complicate the identification of the true parent ion.[]
-
Complex Fragmentation: During tandem mass spectrometry (MS/MS), the protecting groups themselves fragment, creating characteristic neutral losses that can dominate the spectrum and sometimes suppress backbone fragmentation needed for sequence confirmation.
-
Chromatographic Performance: The bulky, hydrophobic nature of these protecting groups can affect peptide retention and peak shape during reversed-phase liquid chromatography (RPLC).[1]
This document provides a robust, self-validating protocol designed to navigate these challenges, ensuring accurate mass determination and structural confirmation of peptides containing the this compound moiety.
Experimental Workflow Overview
A successful analysis hinges on a systematic approach from sample preparation through data interpretation. The workflow described herein is designed to preserve the integrity of the protected peptide while maximizing the quality of the analytical data.
Caption: High-level workflow for LC-MS/MS analysis of protected peptides.
Detailed Protocols and Methodologies
Materials and Reagents
-
Peptide Sample: Synthetic peptide containing this compound.
-
Solvents:
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Water
-
LC-MS Grade Methanol (for cleaning)
-
-
Additives:
-
Formic Acid (FA), LC-MS Grade (Optima™ or equivalent)
-
-
Vials: 2 mL glass autosampler vials with PTFE-lined caps.
-
LC Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm; or equivalent).
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source and capable of tandem MS (e.g., Thermo Scientific™ Orbitrap™ series, Sciex TripleTOF® series, or Bruker maXis series).
Sample Preparation Protocol
The goal is to fully solubilize the peptide while maintaining an acidic pH to promote protonation for positive-ion ESI, without being harsh enough to cause premature deprotection.
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of the peptide standard.
-
Dissolve the peptide in a minimal volume of ACN (e.g., 200 µL) to ensure initial solubilization of the hydrophobic protecting groups.
-
Dilute with LC-MS grade water containing 0.1% formic acid to a final concentration of 1 mg/mL. Vortex gently to mix. This creates a 1 mg/mL stock solution.
-
-
Working Solution Preparation:
-
Perform a serial dilution of the stock solution using a pre-mixed solvent of 50:50 (v/v) ACN/Water with 0.1% formic acid.
-
Prepare a working solution at a concentration of 1-10 µg/mL. The optimal concentration should be determined empirically but this range is a good starting point for modern ESI-MS instruments.
-
-
Final Preparation:
-
Transfer the final working solution to an autosampler vial.
-
Prepare a "blank" sample consisting of the final dilution solvent (50:50 ACN/Water + 0.1% FA) to be injected before the actual sample. This is crucial for assessing system cleanliness and carryover.
-
Causality: The use of ACN in the initial solubilization step is critical due to the hydrophobic nature of the Z and Boc groups. The final acidic solution (0.1% FA) ensures the peptide is protonated ([M+H]+, [M+2H]2+, etc.), which is a prerequisite for detection by positive-mode ESI-MS.[4]
Liquid Chromatography (LC) Method
Reversed-phase chromatography is the method of choice for peptide separation.[5] A gradient elution is necessary to separate the protected peptide from potential synthesis impurities.
| Parameter | Setting | Rationale |
| Column | C18, ≤1.8 µm particle size, 100-150 Å pore size | Provides excellent retention and resolution for peptides. Small particles enhance efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for peptide RPLC. FA is a volatile ion-pairing agent compatible with MS. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. ACN provides good elution strength for hydrophobic peptides. |
| Flow Rate | 0.3 mL/min (for 2.1 mm ID column) | A typical flow rate for analytical scale columns, balancing speed and efficiency. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 - 5 µL | Minimize volume to prevent peak distortion. |
| Gradient | See table below | A shallow gradient provides the best resolution for complex peptide mixtures. |
LC Gradient Elution Program:
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 5 |
| 2.0 | 5 |
| 20.0 | 60 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Mass Spectrometry (MS) Method
The MS method is a two-part process: a full MS scan to find the peptide's precursor ion, followed by data-dependent MS/MS scans to fragment it for structural confirmation.
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Peptides readily form positive ions by accepting protons. |
| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray process. Instrument-dependent.[6] |
| Source Temp. | 120 - 150 °C | Gentle desolvation to minimize in-source fragmentation of labile protecting groups. |
| Gas Flow | Instrument Dependent | Optimize for stable spray and maximum signal. |
| Full MS Scan Range | 400 - 2000 m/z | A wide range to ensure capture of expected precursor charge states. |
| MS Resolution | ≥ 60,000 (FWHM) | High resolution is critical to accurately determine the monoisotopic mass and charge state. |
| MS/MS Acquisition | Data-Dependent (Top 3-5 most intense ions) | Automatically selects the most abundant precursor ions from the full MS scan for fragmentation. |
| Fragmentation | Collision-Induced Dissociation (CID) / HCD | Effective for generating b- and y-type backbone fragments and characteristic neutral losses.[7] |
| Collision Energy | Stepped NCE (e.g., 20, 30, 40) | Using multiple energy levels ensures a wide range of fragments are generated, from labile side-chain losses to robust backbone cleavages. |
Data Analysis and Interpretation: Decoding the Spectra
Accurate interpretation requires recognizing the unique signatures of the Z and Boc protecting groups alongside the standard peptide backbone fragments.
Full Scan MS: Confirming the Precursor
First, locate the isotopic cluster corresponding to the theoretical mass of the protonated peptide. For a peptide with the sequence (X)-Z-D-Trp(Boc)-OH-(Y), calculate the expected monoisotopic mass and search for its corresponding [M+H]+, [M+2H]2+, etc., ions. High-resolution mass spectrometry allows for confirmation based on exact mass and isotopic pattern matching.
Tandem MS: Fragmentation Signatures
The MS/MS spectrum will be a composite of several fragmentation types. The key is to identify the characteristic neutral losses from the precursor ion, which confirm the presence of the protecting groups.
-
Boc Group Fragmentation: The Boc group is highly labile. Expect to see a prominent neutral loss of 100.05 Da (C5H8O2) or 56.06 Da (isobutylene, C4H8) from the precursor ion. This is often the most intense fragmentation pathway.
-
Z Group Fragmentation: The Z group can fragment via the loss of 90.04 Da (toluene, C7H6) or 108.04 Da (benzyloxy radical).
-
Tryptophan Side-Chain: The indole side-chain of tryptophan itself can produce characteristic fragments, often around m/z 130-131.[8]
-
Peptide Backbone: Look for the standard b- and y-type ions that arise from cleavage of the amide bonds.[9] These ions will be used to confirm the amino acid sequence. It is common for fragments to also show the neutral loss of the protecting groups.
Caption: Key fragmentation pathways for a Z-Trp(Boc)-containing peptide.
Troubleshooting
| Problem | Potential Cause | Solution |
| No/Low Signal | Poor solubility; Incorrect MS polarity; Non-optimal source parameters. | Re-prepare sample with more organic solvent; Ensure ESI+ mode is active; Tune source parameters with a known standard.[10] |
| Precursor Ion Not Found | Complete in-source decay of protecting groups. | Lower the MS source temperature and capillary voltage. Analyze for the deprotected peptide mass. |
| Only Neutral Loss Peaks in MS/MS | Collision energy is too low, only cleaving the labile protecting groups. | Increase collision energy or use stepped collision energy to promote backbone fragmentation. |
| Poor Peak Shape / Tailing | Secondary interactions with the column; Sample overload. | Ensure mobile phase is acidic (0.1% FA). Reduce injection volume/concentration. |
| High Carryover | Peptide sticking to injector or column. | Run multiple blank injections with a high-organic wash step (e.g., 95% ACN). Use of ion-pairing agents like TFA in wash solvents can help.[11] |
Conclusion
The analysis of peptides containing labile protecting groups like this compound is a non-trivial but manageable task. The keys to success are a carefully optimized sample preparation protocol that preserves the peptide's integrity, a high-resolution chromatographic method, and a systematic approach to interpreting the complex MS/MS spectra. By anticipating and identifying the characteristic neutral losses of the Boc and Z groups, alongside the traditional b- and y-ion series, researchers can confidently confirm the structure and purity of these critical intermediates in drug development and peptide chemistry.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Available at: [Link]
-
Czauderna, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. Available at: [Link]
-
Gilson, Inc. (2024). Synthetic Peptide Purification Using Preparative LC-MS. Lab Bulletin. Available at: [Link]
-
Lancia, N. F., et al. (2011). Isolation and determination of the primary structure of a lectin protein from the serum of the American alligator (Alligator mississippiensis). ResearchGate. Available at: [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Available at: [Link]
-
MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Available at: [Link]
-
Piatkivskyi, A., et al. (2015). Investigation of Fragmentation of Tryptophan Nitrogen Radical Cation. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
RSC Publishing. (2020). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst. Available at: [Link]
-
Stoll, D. R. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. Available at: [Link]
-
Tavano, O., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. Available at: [Link]
-
Wang, S., et al. (2020). Development of an efficient LC-MS peptide mapping method using accelerated sample preparation for monoclonal antibodies. Journal of Chromatography B. Available at: [Link]
Sources
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Peptide Purification Using Preparative LC-MS [labbulletin.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Fragmentation of Tryptophan Nitrogen Radical Cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mascot help: Peptide fragmentation [matrixscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
Topic: Z-D-Trp(Boc)-OH Solubility Profile for Synthetic Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Z-N-in-Boc-D-tryptophan, commonly abbreviated as Z-D-Trp(Boc)-OH, is a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. Its unique structure, featuring a Z (benzyloxycarbonyl) group protecting the alpha-amino group and a Boc (tert-butoxycarbonyl) group protecting the indole nitrogen of the tryptophan side chain, provides orthogonal stability essential for complex molecular construction.[] The success of synthetic protocols, including coupling reactions, purification, and formulation, is fundamentally dependent on the solubility of this reagent in various organic solvents.
This application note provides a comprehensive guide to the solubility of this compound. We will explore the physicochemical principles governing its dissolution, present a qualitative solubility profile in common laboratory solvents, and offer a detailed, field-proven protocol for researchers to determine solubility experimentally. This guide is designed to empower scientists to make informed decisions on solvent selection, optimize reaction conditions, and troubleshoot potential solubility challenges.
Physicochemical Properties & Solubility Principles
The solubility of this compound is dictated by its molecular structure (MW: 438.47 g/mol ), which presents a mosaic of polar and non-polar characteristics.[2]
-
Non-Polar Moieties: The benzyl ring of the Z-group, the tert-butyl group of the Boc moiety, and the bicyclic indole ring of the tryptophan side chain are all large, hydrophobic components. These features drive solubility in less polar organic solvents.
-
Polar Moieties: The carboxylic acid (-COOH) group is a key hydrogen bond donor and acceptor. The two carbamate linkages (-NHCOO-) also contribute to the molecule's polarity. These groups facilitate interactions with polar solvents.
The overarching principle of "like dissolves like" is paramount.[3] this compound is best described as a large, amphiphilic molecule. Consequently, it exhibits the highest solubility in polar aprotic solvents that can effectively solvate both its polar and non-polar regions. Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are particularly effective because their high polarity and hydrogen bond accepting capabilities can overcome the intermolecular forces (like hydrogen bonding from the carboxylic acid) that hold the solute molecules together in a solid state.
Solubility Profile of this compound
While precise quantitative solubility data is not always published by manufacturers, a reliable solubility profile can be constructed from the physicochemical properties of the molecule and data from structurally analogous compounds, such as other protected amino acids.[4][5][6] The following table summarizes the expected solubility of this compound in a range of common organic solvents at ambient temperature.
| Solvent | Solvent Type | Expected Solubility | Rationale & Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Excellent balance of polarity to solvate the entire molecule. Widely used in peptide synthesis for this reason.[7][8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong hydrogen bond acceptor, very effective at dissolving complex organic molecules.[4][9] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Often used interchangeably with DMF in peptide synthesis for its excellent solvating properties.[7] |
| Dichloromethane (DCM) | Chlorinated | Soluble | Good solvent for the non-polar portions of the molecule. Often used in synthetic workups.[4][9] |
| Chloroform (CHCl₃) | Chlorinated | Soluble | Similar properties to DCM.[4][9] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderately Soluble | Less polar than DMF/DMSO, but can still solvate the molecule effectively. |
| Ethyl Acetate (EtOAc) | Moderately Polar | Slightly Soluble | May require gentle heating to achieve higher concentrations. Often used as a recrystallization solvent.[4][9] |
| Methanol (MeOH) | Polar Protic | Slightly Soluble | The protic nature can compete for hydrogen bonds, potentially limiting solubility compared to aprotic solvents.[5] |
| Ethanol (EtOH) | Polar Protic | Slightly Soluble | Less polar than methanol, solubility is expected to be limited. |
| Acetonitrile (ACN) | Polar Aprotic | Slightly Soluble | Its polarity is often insufficient to fully solvate large, protected amino acids. |
| Water | Polar Protic | Insoluble | The large hydrophobic groups prevent dissolution in aqueous media without the addition of a base to form a salt.[6] |
Key Factors Influencing Solubility
Several experimental variables can significantly impact the observed solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with temperature.[3] Gentle warming can be a highly effective method to dissolve the compound or to create a supersaturated solution for crystallization. However, one must be cautious about potential degradation of the compound at elevated temperatures over long periods.
-
Purity: The presence of impurities in either the this compound solid or the solvent can alter solubility. Water is a common impurity in many organic solvents and can significantly decrease the solubility of hydrophobic compounds.
-
Agitation: The rate of dissolution is dependent on the degree of agitation. Vigorous stirring, vortexing, or sonication increases the interaction between the solvent and the solute surface area, accelerating the dissolution process.
Protocol for Experimental Solubility Determination
This protocol provides a reliable, semi-quantitative method for determining the solubility of this compound in a specific organic solvent at a defined temperature.
Objective: To determine the approximate solubility (in mg/mL) of this compound.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMF, analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Glass vial (e.g., 4 mL) with a screw cap
-
Calibrated micropipettes or a burette
-
Vortex mixer
-
Temperature-controlled water bath or heating block (optional)
Experimental Workflow Diagram:
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Methodology:
-
Preparation:
-
Place a clean, dry 4 mL glass vial on the analytical balance and tare it.
-
Carefully add approximately 10.0 mg of this compound to the vial. Record the exact mass (m) to at least 0.1 mg.
-
Scientist's Note: Starting with a known mass allows for a direct calculation of concentration. 10 mg is a practical amount for initial screening.
-
-
Initial Solvent Addition:
-
Using a calibrated micropipette, add an initial, small aliquot of the chosen solvent (e.g., 100 µL or 0.1 mL) to the vial.
-
Rationale: Starting with a small volume ensures you do not grossly overshoot the saturation point, which would lead to an underestimation of the solubility.
-
-
Equilibration:
-
Securely cap the vial.
-
Vortex the mixture vigorously for 60 seconds. If a temperature other than ambient is desired, place the vial in a temperature-controlled block or bath during this process.
-
Rationale: Vigorous agitation is critical to break up solute aggregates and ensure the system reaches equilibrium quickly.[10]
-
-
Observation and Iteration:
-
After vortexing, hold the vial against a dark background and visually inspect for any remaining solid particles. A focused light source (e.g., a penlight) can be helpful.
-
If undissolved solid remains, add another precise aliquot of solvent (e.g., another 100 µL). Record the total volume of solvent added (V).
-
Repeat steps 3 and 4, incrementally adding solvent until the entire solid has just dissolved and the solution is perfectly clear.
-
Trustworthiness Check: To ensure you have not created a supersaturated solution, add a tiny seed crystal of this compound. If precipitation occurs, the solution was supersaturated, and a small amount more solvent is needed.
-
-
Calculation:
-
Once complete dissolution is achieved, calculate the solubility using the final recorded mass and the total volume of solvent added.
-
Solubility (mg/mL) = m (mg) / V (mL)
-
For example, if 10.2 mg of solid was dissolved in a total volume of 0.4 mL, the solubility is 10.2 / 0.4 = 25.5 mg/mL.
-
Practical Applications & Troubleshooting
-
Preparing Stock Solutions: For synthetic reactions, it is advisable to prepare solutions at a concentration of about 80-90% of the determined solubility limit. This provides a safety margin to prevent accidental precipitation due to minor temperature fluctuations or solvent evaporation.
-
Troubleshooting - Slow Dissolution: If the compound dissolves very slowly, gentle warming (e.g., to 30-40 °C) or placing the vial in an ultrasonic bath can significantly accelerate the process. Always ensure the final observation is made after the solution has returned to the target temperature.
-
Troubleshooting - Oily Residue: If the compound "oils out" instead of dissolving, it indicates poor solvation. This is unlikely in a good solvent like DMF but may occur in suboptimal solvents. In this case, a different solvent system should be chosen.
Conclusion
This compound is a key reagent whose effective use hinges on proper solvent selection. It exhibits high solubility in polar aprotic solvents such as DMF, DMSO, and NMP , making these the solvents of choice for most synthetic applications, particularly peptide coupling. Its solubility is moderate in chlorinated solvents like DCM and limited in alcohols and non-polar media. By understanding the underlying physicochemical principles and employing the detailed experimental protocol provided, researchers can confidently prepare solutions, optimize reaction conditions, and avoid the pitfalls associated with poor solubility, ultimately leading to more robust and successful synthetic outcomes.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]
- University Course Material.
-
Reddit. (2017). Amino Acid solubility question. r/chemhelp. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62, 2730-2732. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
Course Hero. Classification of organic compounds By solubility. [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]
-
ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]
-
National Center for Biotechnology Information. Boc-Trp(Boc)-OH. PubChem Compound Database. [Link]
-
Indian Journal of Chemistry. (1979). Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
LookChem. Cas 218938-57-9,Z-TRP(BOC)-OH DCHA. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Aapptec Peptides. Z-Trp(Boc)-OH DCHA [218938-57-9]. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
Sources
- 2. Buy Online CAS Number 1217471-55-0 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fmoc-Trp(Boc)-OH CAS#: 143824-78-6 [m.chemicalbook.com]
- 5. N-[(tert-Butoxy)carbonyl]-D-tryptophan CAS#: 5241-64-5 [m.chemicalbook.com]
- 6. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Z-TRP(BOC)-OH DCHA | 218938-57-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Using Z-D-Trp(Boc)-OH in Peptide Synthesis
Welcome to the technical support center for Z-D-Trp(Boc)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this valuable amino acid derivative in peptide synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you mitigate side reactions and optimize your synthetic outcomes.
Introduction: The Strategic Advantage of this compound
This compound is a doubly protected amino acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the indole nitrogen of the tryptophan side chain is protected by a tert-butyloxycarbonyl (Boc) group. This strategic placement of orthogonal protecting groups offers precise control during complex peptide synthesis.[1] The Z group is labile to hydrogenolysis, while the Boc group is removed under acidic conditions, allowing for selective deprotection at different stages of the synthesis. However, the unique properties of the tryptophan indole ring and the nature of these protecting groups necessitate careful consideration of reaction conditions to prevent unwanted side reactions.
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues that may arise during the use of this compound in a question-and-answer format, providing insights into the causes and actionable solutions.
Issue 1: Unexpected Modification of the Tryptophan Side Chain During Final Cleavage
Question: I've completed my solid-phase peptide synthesis (SPPS) and am seeing unexpected peaks in my HPLC/MS analysis corresponding to alkylated tryptophan residues, even though I used this compound. What could be the cause?
Answer: This is a common issue stemming from the generation of reactive carbocations during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups. While the Boc group on the indole nitrogen provides protection during synthesis, the harsh acidic conditions of final cleavage can still lead to side reactions if not properly managed.
Probable Causes:
-
Insufficient Scavenging: The primary reason for tryptophan modification is the attack by carbocations generated from the cleavage of other protecting groups (e.g., t-butyl from Boc, Trt from Cys/His).[2]
-
Re-attachment of Cleaved Moieties: Cationic species from the resin linker can also re-attach to the electron-rich indole ring.
Solutions:
A robust scavenger cocktail is essential to quench these reactive species. The choice of scavengers depends on the other amino acids in your peptide sequence.
| Sensitive Residue(s) in Peptide | Recommended Scavenger Cocktail (v/v/v) | Rationale |
| Trp, Met, Cys | Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)[3][4] | A powerful and versatile cocktail that effectively scavenges a wide range of cationic species. EDT is particularly effective for protecting tryptophan and cysteine. |
| Peptides without other sensitive residues | TFA/TIS/Water (95:2.5:2.5) | Triisopropylsilane (TIS) is an excellent scavenger for trityl and other carbocations. Water helps to suppress t-butylation.[3] |
Experimental Protocol: TFA Cleavage with Reagent K
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes and then wash thoroughly with DCM.
-
Cleavage: Add Reagent K to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Washing: Wash the precipitated peptide with cold diethyl ether to remove scavengers and byproducts.
-
Drying: Dry the purified peptide under vacuum.
Diagram: Role of Scavengers in Preventing Tryptophan Alkylation
TFA [label="TFA Cleavage"]; Carbocation [label="Reactive Carbocations\n(e.g., t-butyl+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trp [label="Tryptophan Indole"]; Alkylated_Trp [label="Alkylated Tryptophan\n(Side Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Scavenger [label="Scavenger\n(e.g., TIS, EDT)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Trapped_Cation [label="Trapped Carbocation"];
TFA -> Carbocation [label="Generates"]; Carbocation -> Trp [label="Attacks"]; Trp -> Alkylated_Trp [label="Forms"]; Carbocation -> Scavenger [label="Reacts with", dir=back]; Scavenger -> Trapped_Cation [label="Forms"]; }
Mechanism of scavenger action in preventing tryptophan alkylation.
Issue 2: Incomplete Cleavage of the N-terminal Z-Group
Question: I am attempting to selectively remove the N-terminal Z-group using catalytic transfer hydrogenation, but I'm observing incomplete deprotection. How can I improve this?
Answer: Catalytic transfer hydrogenation is a mild and effective method for Z-group removal in the presence of acid-labile groups like Boc.[5] However, incomplete reactions can occur due to several factors.
Probable Causes:
-
Catalyst Poisoning: Sulfur-containing residues (Met, Cys) can poison the palladium catalyst.
-
Poor Catalyst Activity: The quality and activity of the Pd/C catalyst can vary.
-
Inefficient Hydrogen Donor: The choice and concentration of the hydrogen donor are critical.
Solutions:
-
Catalyst Selection: Use a fresh, high-quality 10% Pd/C catalyst. For sequences with potential catalyst poisons, increasing the catalyst loading may be necessary.
-
Hydrogen Donor: Formic acid is a convenient and effective hydrogen donor.[5] A mixture of formic acid in methanol provides a good solvent system for most peptides.
Experimental Protocol: Z-Group Deprotection by Catalytic Transfer Hydrogenation
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol or a methanol/formic acid mixture).
-
Catalyst Addition: Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Reaction: Stir the mixture under a nitrogen or argon atmosphere at room temperature. The reaction progress can be monitored by HPLC or TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Diagram: Orthogonal Deprotection Workflow
Start [label="Z-D-Trp(Boc)-Peptide"]; Z_Deprotection [label="Selective Z-Group Removal\n(Catalytic Transfer Hydrogenation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boc_Deprotection [label="Selective Boc-Group Removal\n(Mild Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="H-D-Trp(Boc)-Peptide"]; Intermediate2 [label="Z-D-Trp-Peptide"]; Final_Peptide [label="H-D-Trp-Peptide"];
Start -> Z_Deprotection; Start -> Boc_Deprotection; Z_Deprotection -> Intermediate1; Boc_Deprotection -> Intermediate2; Intermediate1 -> Boc_Deprotection [label="Further Deprotection"]; Intermediate2 -> Z_Deprotection [label="Further Deprotection"]; Boc_Deprotection -> Final_Peptide; Z_Deprotection -> Final_Peptide; }
Orthogonal deprotection strategy for this compound.
Issue 3: Racemization During Coupling
Question: My peptide containing this compound is showing diastereomeric impurities. How can I minimize racemization during the coupling step?
Answer: Racemization is a risk during the activation of any amino acid for peptide bond formation. For Z-protected amino acids, the choice of coupling reagent and reaction conditions is crucial to maintain stereochemical integrity.
Probable Causes:
-
Over-activation: Prolonged pre-activation times can lead to the formation of oxazolone intermediates, which are prone to racemization.
-
Excess Base: The use of excess base can promote racemization.[6]
-
High Reaction Temperature: Elevated temperatures can increase the rate of racemization.
Solutions:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization potential, such as those based on HOBt or Oxyma Pure.[7][8][9]
-
In Situ Activation: Activate the amino acid in the presence of the resin-bound amine to minimize the lifetime of the activated species.
-
Base Selection: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.
Recommended Coupling Reagents for Minimizing Racemization
| Coupling Reagent | Advantages | Considerations |
| DIC/Oxyma Pure | Low racemization potential, cost-effective.[6] | Slower reaction times compared to uronium/aminium reagents. |
| HBTU/DIPEA | Efficient and widely used for standard couplings. | Can cause guanidinylation of the free N-terminus if used in excess.[8] |
| HATU/DIPEA | Highly effective for sterically hindered couplings.[8] | More expensive and also carries a risk of guanidinylation. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to protect the indole nitrogen of tryptophan?
The indole side chain of tryptophan is electron-rich and susceptible to electrophilic attack, particularly under the acidic conditions used for Boc deprotection in SPPS.[10] Protecting the indole nitrogen with a Boc group deactivates the ring towards such side reactions, leading to higher purity and yield of the final peptide.[7]
Q2: Can I use Fmoc-chemistry with this compound?
This compound is primarily designed for Boc-based SPPS where the N-terminal protecting group is Boc. The Z-group is stable to the acidic conditions used for Boc removal. If you are using Fmoc-based SPPS, you would typically use an Fmoc-protected tryptophan derivative, such as Fmoc-D-Trp(Boc)-OH.[7] The use of this compound in a standard Fmoc workflow would require a different strategic approach, as the Z-group is stable to the basic conditions used for Fmoc removal.
Q3: What are the optimal storage conditions for this compound?
To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended.
Q4: How can I monitor the progress of my coupling and deprotection reactions?
The Kaiser test (ninhydrin test) is a common qualitative method to check for the presence of free primary amines after a coupling step. A negative result (yellow beads) indicates complete coupling. For monitoring deprotection, HPLC and mass spectrometry of a small cleaved sample can provide quantitative information on the reaction progress and the presence of any side products.
Q5: What is the best way to purify my final peptide containing D-Trp(Boc)?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[11][12] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The hydrophobic nature of the tryptophan residue and any remaining protecting groups will influence the retention time.
References
-
CDN. (n.d.). Cleavage Cocktail Selection. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Indian Journal of Chemistry. (2001). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]
-
PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
Academia.edu. (n.d.). (PDF) Side reactions in the SPPS of Cys-containing peptides. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Deprotection: The Concept of Orthogonal Sets. (n.d.). [Link]
-
Reddit. (2023). Peptide synthesis troubleshooting. [Link]
-
MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
MDPI. (2023). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. [Link]
-
KnE Publishing. (2022). Synthesizing Cylic Peptides with Antioxidant Properties using Solid Phase Peptide Synthesis as an Alternative to Natural Product. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]
-
PubMed. (1994). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. [Link]
-
NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
Racemization Assays. (n.d.). [Link]
-
Scite.ai. (n.d.). Selective Acidic Cleavage of the tert ‐Butoxycarbonyl Group. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
PubMed. (2009). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. [Link]
-
MDPI. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. [Link]
-
ResearchGate. (2010). Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link]
-
ResearchGate. (2009). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. [Link]
-
NIH. (n.d.). Introduction to Peptide Synthesis. [Link]
-
Semantic Scholar. (2013). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Link]
-
ACS Publications. (2003). A New Selective Cleavage of N,N-Dicarbamoyl-Protected Amines Using Lithium Bromide. [Link]
-
ResearchGate. (2014). New Polymer-Supported Catalysts for the Asymmetric Transfer Hydrogenation of Acetophenone in Water - Kinetic and Mechanistic Investigations | Request PDF. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Technical Support Center: Troubleshooting Incomplete Coupling of Z-D-Trp(Boc)-OH
Welcome to the technical support center dedicated to resolving challenges with Z-D-Trp(Boc)-OH in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering actionable solutions to common issues encountered during the incorporation of this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound particularly challenging?
The primary difficulty in coupling this compound arises from significant steric hindrance. This is a consequence of two bulky protecting groups: the benzyloxycarbonyl (Z) group on the α-amine and the tert-butyloxycarbonyl (Boc) group on the indole side chain of tryptophan. This combined steric bulk physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support. This hindrance leads to slower reaction kinetics and a higher probability of incomplete coupling.
Other contributing factors can include:
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin, further limiting reagent access.[1]
-
Suboptimal Activation: The choice of coupling reagent and activation conditions may not be sufficient to overcome the high activation energy required for this sterically demanding reaction.
Q2: I suspect an incomplete coupling of this compound. How can I confirm this?
In-process monitoring is crucial for early detection of coupling issues. The most common method is the qualitative Kaiser (ninhydrin) test , which detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, confirming an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling is complete, as no primary amines are available to react with the ninhydrin.
For sequences where the N-terminal residue is a secondary amine (like proline), the Chloranil test or Isatin test should be used as alternatives to the Kaiser test.[2] For a more quantitative assessment, a small amount of the peptide-resin can be cleaved and analyzed by analytical techniques like UHPLC or LC-MS to identify deletion sequences.[3][4]
Troubleshooting Workflow for Incomplete Coupling
If you have confirmed an incomplete coupling of this compound via a positive colorimetric test, follow this systematic troubleshooting guide.
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Positive Kaiser Test:\nIncomplete Coupling Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DoubleCouple [label="Action: Perform a\n'Double Coupling'", fillcolor="#FBBC05", fontcolor="#202124"]; Recheck [label="Re-test with Kaiser Test", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Result: Complete Coupling\n(Negative Test)\nProceed with Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Result: Still Incomplete\n(Positive Test)\nProceed to Advanced Troubleshooting", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChangeReagent [label="Option 1:\nSwitch to a More Potent\nCoupling Reagent (e.g., HATU, COMU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseTimeTemp [label="Option 2:\nIncrease Reaction Time\nand/or Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Additives [label="Option 3:\nUse Aggregation-Disrupting\nAdditives or Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalCheck [label="Perform Coupling & Re-test", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> DoubleCouple; DoubleCouple -> Recheck; Recheck -> Success [label="Negative"]; Recheck -> Failure [label="Positive"]; Failure -> ChangeReagent [style=dashed]; Failure -> IncreaseTimeTemp [style=dashed]; Failure -> Additives [style=dashed]; ChangeReagent -> FinalCheck; IncreaseTimeTemp -> FinalCheck; Additives -> FinalCheck; FinalCheck -> Success; } dot Caption: Troubleshooting decision tree for incomplete this compound coupling.
Step 1: Immediate Action - Double Coupling
The most straightforward initial response to an incomplete coupling is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated this compound and coupling reagents. This strategy is often sufficient to drive the reaction to completion by providing a renewed concentration of activated amino acid to react with the remaining free amines.
Step 2: Advanced Troubleshooting - Optimizing Reaction Conditions
If a second coupling is unsuccessful, more significant modifications to the protocol are necessary. These can be implemented individually or in combination.
Standard carbodiimide reagents like DIC, while effective for many amino acids, may be insufficient for the sterically demanding this compound. Switching to a more powerful uronium or phosphonium salt-based reagent is highly recommended.[5][6]
| Reagent Class | Examples | Activation Mechanism & Rationale | Considerations |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Form highly reactive OAt or Oxyma esters, which are more reactive than the OBt esters generated by older reagents like HBTU.[5][6] HATU is particularly effective due to anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[5] | Highly efficient for hindered couplings.[7] COMU offers a non-explosive alternative to HOAt-based reagents.[6] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, they form highly reactive esters. They are known for high reactivity and stability.[7] | PyBOP is a widely used and cost-effective option. PyAOP is among the most reactive but may be less suitable for automated synthesizers due to its high reactivity.[7] |
| Carbodiimides | DIC, EDC | Form an O-acylisourea intermediate, which then reacts with the amine. | Generally less effective for hindered couplings unless used with additives like Oxyma Pure, which can enhance coupling rates and reduce racemization.[6][8] |
Recommendation: For this compound, switching to HATU or COMU is the preferred strategy to overcome steric hindrance.
-
Extend Reaction Time: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.
-
Increase Temperature: If using a compatible automated synthesizer, increasing the temperature to 50-75°C can enhance reaction kinetics. However, this should be done with caution as elevated temperatures can increase the risk of side reactions, including racemization.
If the peptide sequence is hydrophobic, aggregation can prevent efficient coupling.[1]
-
Solvent Choice: Switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP is a better solvent for many aggregating sequences.[1]
-
Disrupting Additives: Incorporating "magic mixtures" or additives like a small percentage of DMSO or ethylene carbonate into the coupling solvent can help disrupt secondary structures and improve solvation.
Potential Side Reactions Involving Tryptophan
Even with successful coupling, the tryptophan indole side chain is susceptible to modification, particularly during the final acidic cleavage step. The Boc protecting group on the indole nitrogen is crucial for minimizing these side reactions.
-
Alkylation: The electron-rich indole ring can be alkylated by carbocations generated from other protecting groups (e.g., Pbf from Arginine) or the resin linker during TFA cleavage.[9] Using Fmoc-Trp(Boc)-OH is highly effective at preventing this.[10][11]
-
Oxidation: The indole nucleus is prone to oxidation.
-
Migration of Protecting Groups: Sulfonyl-based protecting groups from arginine can migrate to the tryptophan indole ring during cleavage.[10]
Using a cleavage cocktail containing scavengers like triisopropylsilane (TIS), water, and ethanedithiol (EDT) is essential to quench the reactive carbocations that cause these side reactions.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for the initial coupling of this compound or as a troubleshooting step.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform the N-terminal deprotection of the previous amino acid and neutralize the resin. Wash thoroughly with DMF.
-
Amino Acid Pre-activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin.
-
Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive, perform a second coupling (double coupling) as described above.
-
Washing: Upon completion, wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
dot digraph "HATU_Coupling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes ResinPrep [label="1. Swell, Deprotect,\n& Neutralize Resin"]; Preactivation [label="2. Pre-activate this compound\nwith HATU/DIPEA"]; Coupling [label="3. Add Activated AA\nto Resin"]; Agitate [label="4. Agitate for 2-4 hours"]; Monitor [label="5. Monitor with Kaiser Test"]; Wash [label="6. Wash Resin Thoroughly", fillcolor="#34A853", fontcolor="#FFFFFF"]; DoubleCouple [label="Repeat Steps 2-4\n(Double Couple)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges ResinPrep -> Preactivation; Preactivation -> Coupling; Coupling -> Agitate; Agitate -> Monitor; Monitor -> Wash [label="Negative"]; Monitor -> DoubleCouple [label="Positive"]; DoubleCouple -> Monitor; } dot Caption: Workflow for a high-efficiency HATU-mediated coupling cycle.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science, 5(10), 457-461. Available at: [Link]
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (2023).
- Technical Support Center: N-Bsmoc-L-tryptophan in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Stier, W., et al. (1993). Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine. International Journal of Peptide and Protein Research, 42(1), 58-63. Available at: [Link]
- Optimizing Peptide Coupling: Key Techniques.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. (2013).
- A Comparative Yield Analysis of Tryptophan Derivatives in Solid-Phase Peptide Synthesis. Benchchem.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
-
Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Difficult peptides. Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Available at: [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. ResearchGate. (2014). Available at: [Link]
- What do you do when your peptide synthesis fails?. Biotage. (2023).
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTEC.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem. (2023).
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013).
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. Available at: [Link]
- Technical Support Center: N-Bsmoc-L-tryptophan in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac.
- A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis. Benchchem.
-
Procedures to Improve Difficult Couplings. ResearchGate. (2025). Available at: [Link]
- Application Notes and Protocols for the Coupling of Boc-His(Z)-OH with HBTU/HOBt Reagents. Benchchem.
- Analysis Methods for Peptide-Related Impurities in Peptide Drugs. (2023).
- Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. ACS Publications. Available at: [Link]
- Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS. Benchchem.
- Overview of Solid Phase Peptide Synthesis (SPPS).
-
Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. PubMed. Available at: [Link]
- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Available at: [Link]
- Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
-
Bioconjugation. Wikipedia. Available at: [Link]
- Application Notes and Protocols for Coupling Fmoc-HoPro-OH in Solid-Phase Peptide Synthesis. Benchchem.
- Fmoc-Trp(Boc)-OH – N-in-Boc protected derivative for peptide synthesis. Advanced ChemTech.
- Coupling Reagents. Aapptec Peptides.
Sources
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. almacgroup.com [almacgroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. advancedchemtech.com [advancedchemtech.com]
Preventing racemization of Z-D-Trp(Boc)-OH during activation
Technical Support Center: Peptide Synthesis
Focus Topic: Strategies for Preventing Racemization of Z-D-Trp(Boc)-OH During Amide Bond Formation
Welcome to our dedicated resource for troubleshooting complex peptide synthesis challenges. This guide provides in-depth technical advice, directly addressing the critical issue of maintaining the stereochemical integrity of this compound during its activation and coupling.
Frequently Asked Questions (FAQs)
Q1: We are observing significant epimerization of our D-Tryptophan residue after coupling. What is the primary cause of this racemization?
A1: The racemization of N-protected amino acids, including this compound, during peptide coupling is primarily mediated by the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This process is particularly problematic for N-acylamino acids, where the urethane-type protecting group (like Boc) on the tryptophan side chain does not offer the same level of protection against racemization as the Nα-Z group.
The mechanism proceeds as follows:
-
Activation: The carboxyl group of this compound is activated by a coupling reagent (e.g., a carbodiimide like DIC or a phosphonium salt like PyBOP).
-
Oxazolone Formation: The activated carboxyl group undergoes an intramolecular cyclization, facilitated by the carbonyl oxygen of the Nα-Z protecting group. This forms a planar, achiral oxazolone intermediate.
-
Proton Abstraction & Tautomerization: A base present in the reaction mixture can abstract the acidic proton at the α-carbon (Cα). The resulting enolate can then tautomerize, leading to the loss of stereochemical information.
-
Aminolysis: The subsequent attack by the amine component on this now racemic or near-racemic oxazolone intermediate results in a mixture of D- and L-isomers in the final peptide.
Troubleshooting Guide: Step-by-Step Mitigation Strategies
Issue: High Levels of D/L Isomer Impurity Detected by Chiral HPLC Post-Coupling
If you have confirmed that your starting material, this compound, is enantiomerically pure, the racemization is occurring during the activation/coupling step. Here’s a systematic approach to troubleshoot and resolve this issue.
Step 1: Re-evaluate Your Choice of Coupling Reagent
The choice of coupling reagent is the most critical factor influencing the rate of racemization. Reagents that generate highly reactive intermediates are more prone to inducing oxazolone formation.
Experimental Protocol: Comparative Coupling Reagent Screen
-
Setup: Prepare four parallel reactions for the coupling of this compound to a model amine (e.g., H-Gly-OMe).
-
Reagents:
-
Reaction A (Carbodiimide): DIC (1.1 eq), HOBt (1.2 eq)
-
Reaction B (Uronium/Aminium): HBTU (1.1 eq), DIPEA (2.0 eq)
-
Reaction C (Phosphonium): PyBOP (1.1 eq), DIPEA (2.0 eq)
-
Reaction D (Carbodiimide + Additive): DIC (1.1 eq), OxymaPure® (1.2 eq)
-
-
Conditions:
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Temperature: Maintain all reactions at 0 °C during activation and coupling.
-
Activation: Pre-activate this compound with the coupling reagent and additive (if applicable) for 5-10 minutes before adding the amine.
-
-
Analysis: After 2 hours, quench the reactions and analyze the crude product by chiral HPLC to determine the D/L ratio.
Data Summary: Expected Racemization Levels with Common Coupling Reagents
| Coupling Reagent Combination | Typical Racemization Level | Mechanism of Suppression |
| DIC / HOBt | Low to Moderate | HOBt acts as a leaving group, forming an active ester that is less prone to cyclization than the O-acylisourea intermediate from DIC alone. |
| HBTU / DIPEA | Moderate to High | The presence of a tertiary base (DIPEA) can directly promote the abstraction of the α-proton from the oxazolone intermediate. |
| PyBOP / DIPEA | Moderate | Similar to HBTU, the phosphonium-based activation is rapid, but the requisite base can be problematic. |
| DIC / OxymaPure® | Very Low | OxymaPure® is a highly effective racemization suppressant, superior to HOBt in many cases, by forming a stable active ester. |
Workflow: Coupling Reagent Selection
Caption: Experimental workflow for temperature-controlled coupling.
Summary of Recommendations
To robustly prevent the racemization of this compound during activation, implement the following best practices:
-
Employ Additives: Always use a racemization-suppressing additive. OxymaPure® and COMU have shown excellent efficacy.
-
Use Carbodiimides Judiciously: When using carbodiimides like DIC, they should be paired with an additive like HOBt or, preferably, OxymaPure®.
-
Control the Base: Avoid strong tertiary amines like DIPEA when possible. If a base is necessary, opt for a weaker one like NMM.
-
Lower the Temperature: Perform the activation and coupling steps at 0 °C or lower to slow the rate of oxazolone formation.
-
Choose the Right Solvent: Favor less polar solvents such as DCM over highly polar ones like DMF.
By systematically applying these principles, you can significantly enhance the stereochemical purity of your final peptide product.
References
-
Title: The 5(4H)-oxazolone in peptide synthesis. A historical account. Source: Journal of Peptide Science URL: [Link]
-
Title: OxymaPure: An Efficient Additive for Peptide Synthesis to Replace HOBt Source: Chemistry – A European Journal URL: [Link]
-
Title: Racemization in peptide synthesis Source: Amino Acids URL: [Link]
Technical Support Center: Optimization of Z-Group Deprotection Conditions
Welcome to the Technical Support Center for Z-group (benzyloxycarbonyl, Cbz) deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet critical synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your deprotection reactions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for Z-group deprotection, and how do I choose the right one?
The three most common methods for removing the Z-group are catalytic hydrogenolysis, catalytic transfer hydrogenolysis, and acid-mediated cleavage (acidolysis). The optimal choice is dictated by the overall structure of your substrate, particularly the presence of other functional groups.
-
Catalytic Hydrogenolysis (H₂, Pd/C): This is the most common and generally mildest method, proceeding at neutral pH with clean byproducts (toluene and CO₂).[1] It is ideal for molecules that do not contain other reducible functional groups.
-
Catalytic Transfer Hydrogenolysis (e.g., Ammonium Formate, Pd/C): This method avoids the use of pressurized hydrogen gas, making it a safer alternative for many labs. It is often faster than using hydrogen gas and can sometimes offer better chemoselectivity.[2][3]
-
Acid-Mediated Cleavage (e.g., HBr in Acetic Acid): This is the method of choice for substrates containing functional groups that are sensitive to reduction, such as alkenes, alkynes, or nitro groups. However, it is incompatible with other acid-labile protecting groups like Boc.
The Z-group's stability to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc cleavage makes it a valuable orthogonal protecting group in complex syntheses.[4]
Q2: What is catalyst poisoning in catalytic hydrogenolysis and how can I avoid it?
Catalyst poisoning is a frequent cause of sluggish or incomplete Z-group deprotection. The palladium catalyst (e.g., Pd/C) is highly susceptible to deactivation by compounds that can strongly bind to its active sites.
-
Causality: Sulfur-containing functional groups, such as those in cysteine and methionine residues, are notorious catalyst poisons.[5] Phosphorous-containing compounds can also deactivate the catalyst.[5] The product amine itself can sometimes coordinate to the palladium, leading to catalyst inhibition.
-
Solutions:
-
If your substrate contains sulfur, consider protecting the sulfur-containing group before attempting deprotection.
-
Increase the catalyst loading (sometimes significantly) to overcome the poisoning effect.
-
Use a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).
-
If amine coordination is suspected, performing the reaction in an acidic solvent like acetic acid can protonate the product amine and prevent it from binding to the catalyst.[6]
-
If poisoning is severe, switch to a non-hydrogenation-based method like acidolysis.
-
Q3: Can I selectively deprotect a Z-group in the presence of other reducible groups?
This is a common challenge in complex molecule synthesis. Standard catalytic hydrogenolysis with H₂ gas will likely reduce other sensitive functionalities.
-
Expert Insight: Achieving chemoselectivity often requires moving away from standard H₂/Pd/C conditions.
-
Recommended Strategies:
-
Catalytic Transfer Hydrogenolysis: This method is often milder and can provide better selectivity. Using hydrogen donors like ammonium formate or triethylsilane with Pd/C can sometimes leave groups like alkenes or benzyl ethers untouched.[2]
-
Lewis Acid-Mediated Deprotection: A combination of AlCl₃ in hexafluoroisopropanol (HFIP) has been shown to effectively deprotect Z-groups at room temperature while tolerating sensitive groups like nitro, nitriles, and double bonds.[7][8]
-
Nucleophilic Deprotection: For highly sensitive substrates, a protocol using 2-mercaptoethanol and potassium phosphate in DMAc offers a non-reductive pathway for Z-group cleavage.[9]
-
Troubleshooting Guide: Sluggish or Incomplete Deprotection
One of the most common issues encountered is a reaction that stalls or fails to reach completion. The following guide provides a systematic approach to diagnosing and solving this problem.
Scenario 1: Catalytic Hydrogenolysis is Stalled
If your H₂/Pd/C reaction is not progressing, follow this troubleshooting workflow.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Protective Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. scientificupdate.com [scientificupdate.com]
Technical Support Center: Navigating Aggregation in Peptides with Z-D-Trp(Boc)-OH
This guide is a dedicated resource for researchers, scientists, and professionals in drug development who work with peptides that include Z-D-Trp(Boc)-OH. While this protected amino acid offers advantages, it can also pose considerable challenges concerning peptide aggregation. This document provides detailed troubleshooting advice and answers to frequently asked questions to assist you in overcoming these difficulties and achieving success in your experiments.
Troubleshooting Guide: Real-Time Solutions for Aggregation
This section offers direct and practical solutions for common aggregation issues that can occur during the synthesis, purification, and handling of peptides that contain this compound.
Issue 1: Gel-Formation or Poor Solubility During Peptide Synthesis
Observed Symptoms:
-
During coupling or deprotection, the reaction mixture becomes viscous or forms a gel.
-
The solid support resin begins to clump, which results in poor mixing and inefficient washing.
-
There is a noticeable loss of peptide on the resin after synthesis.
Underlying Cause:
The bulky and hydrophobic nature of the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) protecting groups on the D-tryptophan residue can promote strong intermolecular hydrophobic interactions. This is especially true in non-polar solvents often used in solid-phase peptide synthesis (SPPS), such as dichloromethane (DCM) and N,N-dimethylformamide (DMF). These interactions can lead to aggregation and the formation of highly insoluble β-sheet structures.
Step-by-Step Mitigation Strategies:
-
Solvent and Reagent Adjustments:
-
Increase Solvent Polarity: If you observe aggregation in DMF, try adding a more polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethylsulfoxide (DMSO) to disrupt hydrogen bonding.[1]
-
Chaotropic Agents: The addition of chaotropic salts can help to break up secondary structures.[1]
-
"Magic Mixture": For particularly difficult sequences, using a "Magic Mixture" of nonionic detergents and ethylene carbonate can be effective.[1]
-
-
Incorporate "Disrupting" Elements:
-
Pseudoprolines: Incorporating pseudoprolines derived from serine and threonine can disrupt the hydrogen bonding that leads to aggregation.[1]
-
Backbone Protection: Using protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of amino acid residues can prevent hydrogen bonding and disrupt aggregation.[1][2][3][4]
-
-
Temperature and Synthesis Conditions:
-
Elevated Temperature: Coupling at a higher temperature can sometimes disrupt aggregation.[1]
-
Microwave Synthesis: Utilizing microwave irradiation can also be an effective strategy to overcome aggregation issues.[1]
-
Resin Choice: Switching to a low substitution resin or a different type of resin, such as TentaGel, may be beneficial.[1]
-
Caption: Troubleshooting workflow for aggregation during SPPS.
Issue 2: Low Yield or Product Precipitation During HPLC Purification
Observed Symptoms:
-
The peptide precipitates in the HPLC injection loop or at the top of the column.
-
Chromatograms show broad and tailing peaks.
-
The final yield of the isolated peptide is much lower than anticipated from the crude purity.
Underlying Cause:
The shift from a high concentration of organic solvent in the cleavage cocktail to the mainly aqueous mobile phase at the start of an HPLC gradient can cause rapid aggregation and precipitation.[5] The significant hydrophobicity of the this compound residue is a major factor in this.
Step-by-Step Resolution:
-
Pre-Purification Sample Preparation:
-
Solubility Testing: Before injecting the full sample, conduct small-scale solubility tests of your crude peptide in different mixtures of your mobile phases (A: aqueous, B: organic) to find the best starting conditions.
-
Acidification: Make sure your mobile phases are acidified, usually with 0.1% trifluoroacetic acid (TFA) or formic acid. Acidic conditions help to protonate acidic residues, which increases the overall solubility of the peptide.[5][6]
-
-
HPLC Method Optimization:
-
Injection Solvent: Dissolve the crude peptide in the strongest solvent mixture that is still compatible with your initial HPLC conditions. This could be a high percentage of acetonitrile (ACN) or isopropanol with a minimal amount of water. In some cases, formic acid, acetic acid, or hexafluoroisopropanol (HFIP) may be needed to improve solubility.[5]
-
Gradient Adjustment: Begin the HPLC gradient with a higher percentage of organic solvent (e.g., 20-30% B instead of 5-10% B) to prevent the peptide from precipitating upon injection.
-
Flow Rate and Temperature: Increasing the column temperature (e.g., to 40-60°C) can enhance solubility and lead to sharper peaks. A slower flow rate may also be helpful.
-
Table 1: Recommended Starting Gradients for HPLC Purification
| Peptide Hydrophobicity | Starting %B (ACN/IPA) | Gradient Slope (%/min) |
| High | 25-35% | 0.5-1.0 |
| Medium | 15-25% | 1.0-1.5 |
| Low | 5-15% | 1.5-2.0 |
Frequently Asked Questions (FAQs)
Q1: What makes this compound so prone to causing aggregation?
The this compound residue has several characteristics that encourage aggregation. The indole side chain of tryptophan is naturally hydrophobic and can engage in π-stacking interactions. The large, aromatic Z-group and the bulky, aliphatic Boc-group add to the residue's overall hydrophobicity and steric hindrance. In aqueous solutions, these non-polar parts of the molecule drive intermolecular association to reduce their exposure to water, which results in the formation of aggregates.
Q2: Are there alternative protecting groups for D-tryptophan that are less likely to cause aggregation?
Yes, while Z and Boc are frequently used, other protecting groups can be employed:
-
Formyl (For): For protecting the indole nitrogen, the formyl group is much smaller and less hydrophobic than Boc. It is stable in the presence of TFA and can be removed with a dilute hydrazine solution. The use of Boc-Trp(For)-OH is an effective way to prevent the migration of sulfonyl protecting groups to tryptophan during cleavage.[1]
-
Allyloxycarbonyl (Aloc): The Aloc group can also be used to protect the indole of tryptophan and can be removed in a separate step after the peptide has been isolated.
The selection of a protecting group will depend on the overall synthesis strategy and the particular needs of the target peptide.
Q3: Can sonication be used to redissolve an aggregated peptide?
Sonication can be a helpful technique for breaking up physical aggregates and improving dissolution.[1] However, it should be applied with care, as excessive sonication can generate heat and potentially degrade the peptide. It is best to use short bursts of sonication in an ice bath. It is important to remember that if the aggregation is due to the formation of stable β-sheet structures, sonication by itself may not be enough to completely redissolve the peptide into its monomeric form.
Q4: How can I monitor for aggregation in my peptide sample?
Several biophysical techniques can be used to monitor peptide aggregation:
-
Size Exclusion Chromatography (SEC): SEC is a widely accepted method that can resolve monomers, dimers, and higher-order aggregates.[7][8] It can be combined with UV detection, intrinsic tryptophan fluorescence, and multi-angle laser light scattering for a comprehensive analysis.[7]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.[9]
-
Intrinsic Tryptophan Fluorescence: This technique can be used to detect peptide aggregation and co-aggregation.[10]
-
Extrinsic Dye-Binding Fluorescence Assays: These assays use fluorescent dyes that bind to exposed hydrophobic domains in aggregated proteins, resulting in a linear and reproducible increase in fluorescence.[7]
-
Nanoparticle Tracking Analysis: This method monitors the Brownian motion of protein aggregate nanoparticles using a powerful microscope.[7]
-
Aggregation Index: This is a simple UV-based method that looks at the ratio of protein absorbance at 280 nm versus 350 nm.[7]
Experimental Protocol: Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
Column and Mobile Phase Selection:
-
Choose a SEC column with a pore size appropriate for the expected size range of your peptide and its aggregates.
-
Prepare an aqueous mobile phase, typically a phosphate or Tris buffer at a physiological pH, containing a salt such as NaCl to minimize non-specific interactions with the column matrix.
-
-
Sample Preparation:
-
Dissolve the peptide in the mobile phase at a known concentration.
-
Filter the sample through a 0.22 µm filter before injection to remove any particulate matter.
-
-
HPLC System Setup:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Set the UV detector to monitor at a wavelength where the peptide absorbs, typically 214 nm or 280 nm.
-
-
Data Acquisition and Analysis:
-
Inject a defined volume of the prepared peptide sample.
-
Record the chromatogram, which will show peaks corresponding to different species based on their hydrodynamic volume. Aggregates will elute earlier than the monomeric peptide.
-
Integrate the peak areas to quantify the relative amounts of monomer, dimer, and higher-order aggregates.
-
References
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Accessed January 19, 2026.
- APC.
- GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Published July 11, 2024.
- BioPharm International. Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
- Isidro-Llobet A, Álvarez M, Albericio F. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.
- Albericio F, Carpino LA. Amino Acid-Protecting Groups.
- Isidro-Llobet A, Álvarez M, Albericio F. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PubMed. Published August 11, 2025.
- Intertek.
- Benchchem. How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids. Benchchem.
- Benchchem.
- Roberts CJ.
- Polypeptide. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Polypeptide. Published August 13, 2025.
- Wang Y, Re-Sheng R, Li L, et al.
- FILAB.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Bachem. Peptide Purification Process & Methods: An Overview. Bachem.
- Benchchem. Technical Support Center: Managing Aggregation in Peptides Containing Boc-Inp-OH. Benchchem.
- Benchchem. Technical Support Center: Overcoming Peptide Aggregation with Boc-7-hydroxy-L-tryptophan. Benchchem.
- Benchchem. Application Notes: Utilizing Boc-Inp-OH for the Synthesis of Hydrophobic Peptides. Benchchem.
- Cashion RP, Carrow GM, Fogle LE, et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Benchchem.
- Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- ResearchGate. HPLC purification of peptides and miniature proteins.
- Lauer JL, O’Loughlin T, O’Rourke D, et al. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC. Published November 17, 2023.
- Hou S, Li Y, Liu H, et al. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- Mant CT, Hodges RS.
- Mant CT, Hodges RS. HPLC Analysis and Purification of Peptides.
- Benchchem. Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides Containing Tryptophan. Benchchem.
- White PD. Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan.
- ResearchGate. Who knows the method for synthesis of Z-His-Trp-OH?.
- Oeller M, Kang R, Bolt H, et al. (PDF) Sequence-based prediction of the solubility of peptides containing non-natural amino acids.
- ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep.
Sources
- 1. peptide.com [peptide.com]
- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polypeptide.com [polypeptide.com]
- 5. genscript.com [genscript.com]
- 6. bachem.com [bachem.com]
- 7. approcess.com [approcess.com]
- 8. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 9. Protein Aggregation Analysis [intertek.com]
- 10. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side-Product Formation During Cleavage of Z-D-Trp(Boc)-OH Peptides
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with side-product formation during the cleavage of peptides containing Z-D-Trp(Boc)-OH. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the complexities of peptide cleavage and ensure the integrity of your final product.
The unique structure of this compound, with its benzyloxycarbonyl (Z) protected alpha-amino group and tert-butyloxycarbonyl (Boc) protected indole side-chain, presents specific considerations during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step. This guide will address the underlying chemical principles, common pitfalls, and effective solutions to minimize unwanted side-products.
Frequently Asked Questions (FAQs)
Q1: Why is the tryptophan residue so susceptible to side reactions during TFA cleavage?
The indole ring of tryptophan is electron-rich, making it highly nucleophilic. During TFA cleavage, acid-labile protecting groups (e.g., Boc from the Trp side-chain, t-butyl ethers from Ser/Thr/Tyr, or the resin linker itself) are removed, generating highly reactive carbocations. These electrophilic carbocations can readily attack the electron-rich indole ring of tryptophan, leading to alkylation and the formation of undesired side-products. Furthermore, the acidic conditions can also lead to oxidation of the indole ring.[1]
Q2: What are the most common side-products observed with Trp-containing peptides and what are their mass shifts?
The most prevalent side-product is the tert-butylation of the tryptophan indole ring, resulting from the capture of tert-butyl cations generated from the cleavage of Boc or other t-butyl-based protecting groups. Another common modification, especially when using Wang resin, is the alkylation of the indole ring by the p-hydroxybenzyl cation from the cleaved linker.[2] If arginine residues with sulfonyl-based protecting groups (like Pmc or Pbf) are present, these groups can be transferred to the tryptophan indole ring.[3][4]
| Side-Product | Mass Shift (Da) | Likely Source |
| tert-butylation | +57 | tBu protecting groups (e.g., Boc, OtBu) |
| p-hydroxybenzylation | +106 | Wang resin linker |
| Sulfonation | Varies (e.g., +184 for Pmc) | Sulfonyl protecting groups from Arginine (Pmc, Pbf) |
| Oxidation | +16 | Air oxidation during prolonged acid exposure |
Q3: How does using this compound help in preventing these side reactions?
The use of a Boc group on the indole nitrogen of tryptophan, as in this compound, is a highly effective strategy to prevent side-chain modification.[3] The Boc group deactivates the indole ring towards electrophilic attack by the carbocations present in the cleavage mixture. This "orthogonal" protection strategy is crucial, as the Boc group on the side-chain remains intact during the synthesis (assuming Fmoc/tBu chemistry for the rest of the peptide) and is only removed during the final strong acid cleavage, at which point scavengers can effectively trap the resulting tert-butyl cation. The Z-group on the N-terminus is typically removed under different conditions, such as hydrogenolysis, providing further orthogonal protection.
Q4: What are "scavengers" and why are they essential in the cleavage cocktail?
Scavengers are nucleophilic compounds added to the TFA cleavage mixture to "trap" or "quench" the reactive carbocations before they can react with sensitive residues like tryptophan. By being present in high concentrations, these scavengers outcompete the nucleophilic sites on the peptide for reaction with the carbocations. Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[5]
Q5: How do I choose the right scavenger cocktail for my peptide containing this compound?
The choice of scavenger cocktail is critical and depends on the other amino acids in your peptide sequence.
-
For most peptides containing Trp(Boc): A mixture of TFA/Water/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is often sufficient. TIS is an excellent scavenger for the tert-butyl cations.
-
If your peptide also contains Cysteine (Cys) or Methionine (Met): The inclusion of 1,2-ethanedithiol (EDT) is recommended. EDT helps to keep the sulfhydryl group of Cys in a reduced state and protects the thioether of Met from alkylation.
-
If your peptide contains Arginine (Arg) with Pmc or Pbf protecting groups: More potent scavenger mixtures, such as Reagent K (TFA/phenol/water/thioanisole/EDT), may be necessary to prevent the transfer of the sulfonyl protecting groups to the tryptophan.[3][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| An unexpected peak with a +57 Da mass shift is observed in the mass spectrum. | This is a strong indication of tert-butylation of a nucleophilic residue, most likely tryptophan if the indole was not protected. | Ensure you are using Trp(Boc) protected amino acid during synthesis. Increase the concentration of triisopropylsilane (TIS) in your cleavage cocktail. TIS is a very effective scavenger of tert-butyl cations.[8] |
| A major side-product with a +106 Da mass shift is detected, especially with C-terminal Trp. | This is a known artifact from using Wang resin, where the cleaved linker alkylates the tryptophan indole ring.[2] | Consider synthesizing the peptide on a 2-chlorotrityl chloride (2-CTC) resin, which is less prone to this side reaction. Alternatively, optimize the scavenger cocktail to ensure efficient quenching of the resin-derived cation. |
| Multiple unexpected peaks are observed, and the crude peptide has a yellowish or brownish color. | This can indicate oxidation of the tryptophan residue or incomplete cleavage and deprotection.[1] Prolonged exposure to acid and air can cause oxidation. | Minimize the cleavage time to the minimum required for complete deprotection (typically 2-3 hours). Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). Ensure you are using fresh, high-purity TFA. |
| The desired peptide peak is broad or shows shouldering in the HPLC chromatogram. | This could be due to incomplete removal of the Z-group if TFA cleavage was intended to remove it (which it does not efficiently), or re-attachment of the peptide to the resin. | The Z-group is stable to TFA and requires hydrogenolysis for removal. If the Z-group should be removed, a separate deprotection step is necessary. To prevent re-attachment, ensure sufficient scavenger concentration and consider using a resin less prone to this issue. |
Visualizing the Mechanism and Workflow
Mechanism of Tryptophan Alkylation and Scavenger Protection
Caption: Decision Workflow for Cleavage Cocktail Selection.
Recommended Experimental Protocol: Cleavage of a this compound Containing Peptide
This protocol is designed to minimize side-product formation for a peptide synthesized on a solid support (e.g., Rink Amide or 2-CTC resin) containing a this compound residue.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel with a frit and stopcock
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel. 2. Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard peptide, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS. For 100 mg of resin, prepare approximately 2 mL of the cocktail. Always prepare the cocktail fresh.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Ensure the resin is fully wetted and suspended in the solution.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. Avoid unnecessarily long cleavage times to minimize potential side reactions. 5. Peptide Precipitation: After the incubation period, filter the TFA solution containing the cleaved peptide into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form. 6. Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet at least twice more with cold diethyl ether to remove residual scavengers and other small molecule impurities. 7. Drying: After the final wash, gently dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by HPLC and mass spectrometry to confirm the identity and purity of the product.
Note on Z-Group Removal: This protocol will cleave the peptide from the resin and remove the Boc group from the tryptophan side-chain, along with other acid-labile side-chain protecting groups. The N-terminal Z-group is stable to TFA and will remain on the peptide. If removal of the Z-group is desired, a subsequent step of catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) is required.
References
- BenchChem. (2025). Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage.
- BenchChem. (2025).
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025).
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- CDN. Cleavage Cocktail Selection.
- ResearchGate. General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Biosynth.
- ResearchGate.
- BenchChem. (2025). The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.
- Aapptec. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- PubMed. (2020). Reactivity and degradation products of tryptophan in solution and proteins.
Sources
- 1. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. peptide.com [peptide.com]
- 7. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Peptide Yield with Z-D-Trp(Boc)-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies to help you overcome challenges and improve the yield and purity of peptides synthesized using Z-D-Trp(Boc)-OH. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.
Introduction: The Strategic Advantage of this compound
The synthesis of tryptophan-containing peptides is often challenging due to the susceptibility of the indole side chain to oxidation and alkylation under acidic conditions commonly used in solid-phase peptide synthesis (SPPS). This compound offers a robust solution by employing an orthogonal protection strategy. The Nα-benzyloxycarbonyl (Z) group is stable to the milder acidic conditions used for the removal of many side-chain protecting groups, while the tert-butyloxycarbonyl (Boc) group on the indole nitrogen effectively shields it from electrophilic attack during synthesis and cleavage.[1] This dual protection scheme is pivotal for minimizing side reactions and maximizing the yield of the target peptide.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Poor Solubility of this compound
Question: I am having difficulty dissolving this compound in standard peptide synthesis solvents like DMF. What can I do to improve its solubility?
Answer: Poor solubility of protected amino acids is a common hurdle that can lead to incomplete coupling and lower yields.[2] this compound, being a relatively large and hydrophobic molecule, can be challenging to dissolve.
Causality: The bulky Z and Boc protecting groups, combined with the tryptophan side chain, contribute to the hydrophobic nature of the molecule, reducing its affinity for polar aprotic solvents like N,N-Dimethylformamide (DMF).
Solutions:
-
Solvent Selection: While DMF is a standard choice, N-Methyl-2-pyrrolidone (NMP) often exhibits superior solvating properties for large, protected amino acids due to its higher polarity and boiling point.[3][4] A mixture of solvents, such as DCM/DMF/NMP, can also be effective.[5]
-
Sonication: Gentle sonication in a water bath can provide the energy needed to break up crystal lattice forces and facilitate dissolution. Avoid excessive heat which could lead to degradation.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the solvent can disrupt intermolecular interactions and improve the solubility of aggregating sequences or difficult-to-dissolve amino acids.[5]
-
Pre-activation: Dissolving the this compound with the coupling reagent and a minimal amount of solvent before adding it to the reaction vessel can sometimes aid in solubilization.
Data Presentation: Solvent Recommendations for this compound
| Solvent | Relative Polarity | General Observations | Recommendations |
| Dichloromethane (DCM) | 3.1 | Good for swelling polystyrene resins, but may not be sufficient for dissolving this compound alone.[3] | Use in combination with more polar solvents. |
| N,N-Dimethylformamide (DMF) | 6.4 | Standard solvent, but solubility of this compound can be limited.[3][4] | Standard choice, but consider alternatives if solubility is an issue. |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | Generally offers better solvation for large, protected amino acids than DMF.[3][4] | Recommended for difficult couplings and to improve solubility. |
| Dimethyl sulfoxide (DMSO) | 7.2 | Excellent solvent, but its high boiling point can make it difficult to remove. | Use as a co-solvent in small amounts for very difficult cases. |
Issue 2: Low Coupling Efficiency
Question: I am observing a low coupling yield for this compound, as indicated by a positive Kaiser test. How can I improve the coupling efficiency?
Answer: Low coupling efficiency can result from several factors, including steric hindrance from the bulky protecting groups and aggregation of the growing peptide chain.
Causality: The large Z and Boc groups can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Furthermore, hydrophobic peptide sequences can aggregate, making the reactive sites inaccessible.[6]
Solutions:
-
Choice of Coupling Reagent: For sterically hindered amino acids, more potent activating agents like HATU, HBTU, or HCTU are generally more effective than carbodiimide-based reagents like DIC.[7]
-
Double Coupling: Repeating the coupling step with a fresh solution of activated this compound is a common and effective strategy to drive the reaction to completion.[6]
-
Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction kinetics.[6]
-
Extended Coupling Time: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can improve the yield.
Experimental Protocols: Optimized Coupling of this compound
Protocol 1: High-Efficiency Coupling using HATU
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider a second coupling.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.
Issue 3: Premature Deprotection or Side Reactions
Question: I am seeing unexpected byproducts in my final peptide, suggesting issues with the protecting groups. How can I ensure the stability of the Z and Boc groups during synthesis and achieve selective deprotection?
Answer: The successful use of this compound relies on the principle of orthogonal protection, where one protecting group can be removed without affecting the other.[1][8]
Causality: The Z group is labile to catalytic hydrogenolysis and strong acids, while the Boc group is removed by moderate acids like trifluoroacetic acid (TFA). Improper deprotection conditions can lead to the unintended removal of the wrong protecting group or modification of the tryptophan side chain.
Solutions:
-
Selective Z-Group Removal: The Z group is typically removed at the end of the synthesis or at a specific step where a free N-terminus is required for cyclization or branching. This is most cleanly achieved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[9][10] This method is mild and will not affect the Boc group on the tryptophan side chain or other acid-labile side-chain protecting groups.
-
Final Cleavage and Boc Deprotection: The Boc group on the tryptophan side chain is removed during the final cleavage of the peptide from the resin using a strong acid cocktail, typically containing TFA.[8] It is crucial to include scavengers in this cocktail to prevent the re-attachment of the cleaved Boc group (as a tert-butyl cation) to the electron-rich indole ring of tryptophan.[9]
Mandatory Visualization: Troubleshooting Workflow for Low Peptide Yield
Caption: Troubleshooting workflow for low peptide yield.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other protected tryptophan derivatives?
A1: The primary advantage is the orthogonal protection scheme.[1][8] The Z-group provides robust Nα-protection that is stable to the conditions used for Fmoc-SPPS, allowing for its use in hybrid strategies. The Boc-protected indole is highly effective at preventing alkylation and other side reactions at the tryptophan side chain, leading to higher purity and yield of the final peptide.
Q2: How should I store this compound?
A2: this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light and moisture to prevent degradation.
Q3: Can I use this compound in an automated peptide synthesizer?
A3: Yes, provided the synthesizer is compatible with the solvents required to dissolve the amino acid and the necessary reagents for coupling and deprotection. You may need to develop a custom protocol for the specific instrument.
Q4: Is the D-configuration of the tryptophan in this compound significant?
A4: Yes, the "D" indicates that it is the D-enantiomer of tryptophan. This is crucial for the synthesis of peptides that require a D-amino acid at a specific position, which is common in the design of more stable or conformationally constrained therapeutic peptides.
Q5: What scavengers are recommended for the final cleavage of a peptide containing Trp(Boc)?
A5: A common and effective scavenger cocktail for the final TFA cleavage is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS is particularly effective at scavenging the tert-butyl cations generated from the cleavage of the Boc group.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved January 20, 2026, from [Link]
-
Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Aapptec. Retrieved January 20, 2026, from [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Retrieved January 20, 2026, from [Link]
-
Advances in solid-phase peptide synthesis in aqueous media (ASPPS). (2022). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). Aapptec. Retrieved January 20, 2026, from [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). Aapptec. Retrieved January 20, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
(PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 20, 2026, from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). Amino Acids. Retrieved January 20, 2026, from [Link]
-
50 questions with answers in SPPS. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage. Retrieved January 20, 2026, from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved January 20, 2026, from [Link]
-
How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved January 20, 2026, from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
Technical Support Center: Stability and Handling of Z-D-Trp(Boc)-OH
Welcome to the technical support guide for Z-D-Trp(Boc)-OH (Nα-Benzyloxycarbonyl-N(in)-tert-butoxycarbonyl-D-tryptophan). This resource is designed for researchers, chemists, and drug development professionals who utilize this crucial building block in peptide synthesis and other advanced applications. Our goal is to provide you with in-depth, field-proven insights into the stability of this compound under various experimental conditions, enabling you to anticipate challenges, troubleshoot issues, and optimize your synthetic outcomes.
This guide moves beyond simple protocols to explain the causality behind the observed stability and degradation pathways, grounding our recommendations in established chemical principles.
Section 1: Chemical Stability Profile at a Glance
This compound incorporates three key structural features whose stability dictates its proper use: the Nα-Z (Cbz) protecting group, the N(in)-Boc protecting group on the indole side chain, and the tryptophan residue itself. Understanding the differential lability of these components is critical for successful synthesis.
| Component | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Primary Cleavage Method |
| Nα-Z (Cbz) Group | Generally stable to moderate acids like TFA used in Boc-SPPS. Labile to very strong acids (e.g., HF, HBr/AcOH).[1] | Highly Stable.[2] | Catalytic Hydrogenation (H₂/Pd-C).[1][2] |
| N(in)-Boc Group | Labile. Designed to be removed by moderate to strong acids.[2][3] | Highly Stable.[4][5] | Acidolysis (TFA, HCl, HF).[3][6] |
| Trp Indole Ring | Susceptible to oxidation and alkylation, especially under strong, non-scavenged acidic conditions.[7][8] | Generally stable, though prolonged exposure to harsh conditions or UV light can cause degradation.[9][10] | N/A (Core structure) |
| Peptide Backbone | Stable to conditions used for Boc/Z group removal. Labile to very strong acid hydrolysis (e.g., 6N HCl at high temp).[7] | Stable. | N/A (Core structure) |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound?
A1: To ensure the long-term integrity of this compound, it should be stored in a tightly sealed container at -20°C.[11] The compound should be protected from moisture and light. Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the solid, which could hydrolyze the active ester if it's pre-activated or degrade the compound over time. Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when preparing solutions.
Q2: How stable is the N(in)-Boc group during Nα-Fmoc deprotection with piperidine?
A2: The N(in)-Boc group is exceptionally stable under the basic conditions used for Fmoc deprotection. The tert-butyl carbamate is resistant to base-catalyzed hydrolysis and nucleophilic attack by amines like piperidine.[4][5] This orthogonality is a cornerstone of modern peptide synthesis, allowing the N(in)-Boc group to be carried through the entire Fmoc-based assembly process, protecting the tryptophan indole from side reactions, until it is removed during the final acidic cleavage step.[12]
Q3: I am using a Boc-SPPS strategy. Will the Nα-Z group be stable during repetitive Nα-Boc deprotection with TFA?
A3: Yes, the Nα-Z group is designed to be stable to the repetitive treatments with moderate acids like trifluoroacetic acid (TFA) that are used to remove Nα-Boc groups.[13] While very strong acids like liquid HF will cleave the Z-group, standard TFA/DCM deprotection cocktails will leave it intact, allowing it to serve as a "permanent" protecting group during the chain assembly in a Boc-based strategy.
Q4: What is the primary stability concern for the tryptophan side chain itself?
A4: The primary concern is the electron-rich indole ring's susceptibility to oxidation and electrophilic attack under acidic conditions.[7][14] During deprotection or cleavage, carbocations generated from other protecting groups (like the tert-butyl cation from the N(in)-Boc group) can alkylate the indole ring if not properly "scavenged".[3] Oxidation can also occur, leading to byproducts like N-formylkynurenine.[15] Therefore, the use of scavengers in acid cleavage cocktails is not just recommended, it is essential for high-purity peptides containing tryptophan.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: HPLC/MS analysis of my crude peptide shows a significant impurity with a mass of +56 Da compared to the expected product.
-
Possible Cause: Alkylation of an unprotected tryptophan residue by a tert-butyl cation.
-
Scientific Explanation: This side reaction occurs if the N(in)-Boc group of one tryptophan residue is prematurely cleaved, or if another protecting group releases a tert-butyl cation, which then acts as an electrophile. If another tryptophan residue in the sequence has an unprotected indole ring, this cation can attack the ring, adding a tert-butyl group (mass = 56 Da after loss of a proton).
-
Troubleshooting & Validation Workflow:
-
Confirm the Modification: Use tandem MS (MS/MS) to fragment the impurity peak. A fragmentation pattern showing the +56 Da modification specifically on a tryptophan residue confirms the diagnosis.
-
Review Your Protocol: Are you using a sufficient amount and type of scavenger in your TFA deprotection or final cleavage cocktail? Scavengers like triisopropylsilane (TIS) or thioanisole are designed to trap these stray carbocations.[3]
-
Optimize Scavenger Use: Increase the scavenger concentration. A standard "Reagent K" cocktail for cleavage often includes TFA/thioanisole/water/phenol/EDT, providing multiple trapping mechanisms. For peptides with multiple Trp, Arg, Cys, or Met residues, a robust scavenger cocktail is critical.[8]
-
Preventive Action: Ensure that all tryptophan residues incorporated into your sequence are appropriately protected on their side chain (e.g., with Boc) if they are to be subjected to repeated acid treatments.
-
Problem 2: During peptide coupling following the addition of this compound, I observe incomplete reaction and the presence of a starting material that is no longer reactive.
-
Possible Cause: Racemization of the activated this compound.
-
Scientific Explanation: While less common for tryptophan compared to histidine, the activation of the carboxylic acid (e.g., with HBTU/HOBt) can lead to the formation of an oxazolone intermediate. Under slightly basic conditions (from DIPEA), this intermediate can tautomerize, leading to epimerization at the α-carbon. The resulting Z-L-Trp(Boc)-OH may couple poorly or not at all in a sequence designed for D-amino acids.
-
Troubleshooting & Validation Workflow:
-
Minimize Pre-activation Time: Do not allow the amino acid, coupling reagents, and base to sit together for extended periods before adding to the resin. Add the base last or use in situ neutralization protocols.
-
Control Stoichiometry: Use a minimal excess of base (e.g., DIPEA). Excess base is a known contributor to racemization.
-
Use Additives: Coupling reagents like HOBt or OxymaPure® are known to suppress racemization by minimizing the lifetime of the oxazolone intermediate.
-
Analytical Verification: Use a chiral HPLC column to analyze a sample of your this compound starting material and a sample that has been subjected to your activation conditions to quantify the extent of racemization.
-
Section 4: Key Experimental Protocols
Protocol 1: Stability Test of N(in)-Boc Group Under Simulated Cleavage Conditions
This protocol allows you to determine the lability of the N(in)-Boc group in your specific acidic cocktail.
-
Sample Preparation: Accurately weigh ~5 mg of this compound into a small glass vial.
-
Reagent Preparation: Prepare your cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).
-
Reaction: Add 1 mL of the cleavage cocktail to the vial. Start a timer.
-
Time Points: At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a 50 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a microcentrifuge tube containing 950 µL of cold (0°C) diethyl ether. This will precipitate the deprotected amino acid and dilute the acid.
-
Sample Processing: Centrifuge the tubes, decant the ether, and allow the precipitate to air dry briefly.
-
Analysis: Re-dissolve the precipitate in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by RP-HPLC and LC-MS.
-
Interpretation: Monitor the disappearance of the starting material (this compound) and the appearance of the deprotected product (Z-D-Trp-OH). This will give you a kinetic profile of the deprotection reaction. A study on the related Fmoc-Trp(Boc)-OH showed only 69% deprotection after 1 hour in a 10% TFA solution, indicating the N(in)-Boc group is quite robust.[16]
Protocol 2: Recommended General-Purpose Final Cleavage Cocktail for Trp(Boc)-Containing Peptides
For peptides containing sensitive residues like Tryptophan (Boc), Methionine, or Cysteine.
-
Resin Preparation: Wash the dried peptide-resin with DCM and allow it to swell for 20 minutes.
-
Cocktail Preparation (per 100 mg resin): In a fume hood, prepare the following mixture:
-
Trifluoroacetic Acid (TFA): 9.0 mL
-
Thioanisole: 0.5 mL
-
1,2-Ethanedithiol (EDT): 0.25 mL
-
Anisole: 0.25 mL
-
-
Cleavage Reaction: Add the cocktail to the resin and allow it to react at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 50 mL conical tube filled with cold diethyl ether.
-
Isolation: A white precipitate (the crude peptide) should form. Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether.
-
Drying: Dry the crude peptide under vacuum before purification by HPLC.
Section 5: Mechanistic & Workflow Diagrams
Caption: Logical workflow for troubleshooting unexpected peptide impurities.
References
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
MDPI. (2021). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Let's Talk Academy. (n.d.). Missing Amino Acids in Peptide Hydrolysis and Chromatography. Retrieved from [Link]
-
Biomitigation. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: Tryptophan side chain fragmentation. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. Retrieved from [Link]
-
NIH. (n.d.). Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Tryptophan, Cysteine and Cystine | AltaBioscience [altabioscience.com]
- 11. This compound | Biomitigation [biomitigation.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Removal of by-products from Z-D-Trp(Boc)-OH coupling
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Z-D-Trp(Boc)-OH. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate common hurdles and optimize your synthetic outcomes.
Understanding the Chemistry: The this compound Orthogonal Protection Strategy
The use of this compound in peptide synthesis involves a quasi-orthogonal protection scheme. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyloxycarbonyl (Boc) group protects the indole nitrogen of the tryptophan side chain.
-
Z-group (Benzyloxycarbonyl): This urethane-type protecting group is typically removed by catalytic hydrogenation or strong acids like HBr in acetic acid. It is generally stable to the milder acidic conditions used for Boc deprotection and the basic conditions used for Fmoc removal.
-
Boc-group (tert-Butyloxycarbonyl): This group is labile to moderate acids, such as trifluoroacetic acid (TFA), which allows for its removal during the final cleavage and deprotection of the peptide from the resin, along with other side-chain protecting groups.[1]
This strategy is employed to prevent side reactions at the indole nitrogen, such as alkylation, during synthesis and cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products I can expect when coupling this compound?
A1: The two most prevalent by-products during the coupling of this compound, particularly when using carbodiimide activators like DCC or DIC, are:
-
Diastereomeric Impurities: Racemization of the this compound can occur during the activation step, leading to the incorporation of the L-enantiomer (Z-L-Trp(Boc)-OH) into your peptide sequence. This results in a diastereomeric peptide that can be difficult to separate from the desired product.[2]
-
N-Acylurea: A common side reaction with carbodiimide reagents is the rearrangement of the reactive O-acylisourea intermediate into a stable and unreactive N-acylurea.[3] This by-product terminates the peptide chain and reduces the overall yield.
Q2: Why is racemization a significant concern with Z-protected amino acids?
A2: Urethane-protected amino acids, including Z-, Boc-, and Fmoc-derivatives, can racemize during activation through the formation of a 5(4H)-oxazolone intermediate.[2] The electron-withdrawing nature of the Z-group can make the α-proton more acidic and susceptible to abstraction by base, facilitating the formation of this planar, achiral intermediate. Reprotonation can then occur from either face, leading to a mixture of D and L isomers. While urethane protecting groups are generally considered to suppress racemization better than acyl groups (like benzoyl), the risk is still significant, especially under non-optimized conditions.[2][4]
Q3: How does the Boc group on the tryptophan indole ring affect the coupling reaction?
A3: The Boc group on the indole nitrogen serves to protect the electron-rich indole ring from side reactions, such as alkylation by carbocations that can be generated during synthesis, particularly during cleavage.[5] During the coupling step itself, the bulky Boc group can introduce some steric hindrance, but its primary role is protective. Using Fmoc-Trp(Boc)-OH is a common strategy to prevent such side reactions.[5]
Q4: I'm using a carbodiimide coupling agent (DCC/DIC). What is the insoluble white precipitate forming during my reaction?
A4: If you are using N,N'-dicyclohexylcarbodiimide (DCC), the white precipitate is N,N'-dicyclohexylurea (DCU), a by-product of the coupling reaction. DCU is notoriously insoluble in most common organic solvents, making DCC more suitable for solution-phase synthesis where it can be removed by filtration.[3] For solid-phase peptide synthesis (SPPS), N,N'-diisopropylcarbodiimide (DIC) is preferred, as its corresponding urea by-product, diisopropylurea (DIU), is soluble in solvents like DMF and can be washed away.[3]
Troubleshooting Guides
Issue 1: Presence of a Diastereomeric Impurity in the Crude Product
Symptom: HPLC analysis of the crude peptide shows a closely eluting peak next to the main product peak, often with an identical mass confirmed by LC-MS.
Causality: This is a strong indication of racemization of the this compound during the coupling step, leading to the formation of the Z-L-Trp diastereomer.
| Strategy | Rationale |
| Optimize Coupling Reagents & Additives | The choice of coupling reagent and the use of additives are critical to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) react with the O-acylisourea intermediate to form an active ester. This active ester is less prone to oxazolone formation and therefore reduces the risk of racemization.[4][6] The combination of DIC with an additive is often a reliable choice.[2] |
| Control Base and Temperature | The presence of a tertiary base can accelerate racemization by abstracting the α-proton. Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIEA).[2] Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of racemization.[2] |
| Minimize Pre-activation Time | The longer the activated amino acid exists before coupling, the greater the opportunity for racemization. Minimize the pre-activation time before adding the activated amino acid solution to the resin-bound peptide. |
-
Preparation: In a reaction vessel, dissolve this compound (1.5 eq.) and Oxyma (1.5 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add DIC (1.5 eq.) to the cooled solution and allow it to pre-activate for no more than 2-3 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and continue for another 2-4 hours.
-
Monitoring: Monitor the reaction completion using a Kaiser test.
Issue 2: Low Coupling Efficiency and Presence of Truncated Peptides
Symptom: The Kaiser test remains positive after the coupling step, and LC-MS analysis of the crude product shows a significant peak corresponding to the peptide sequence lacking the Z-D-Trp(Boc) residue.
Causality: This indicates incomplete coupling, which can be caused by the formation of the unreactive N-acylurea by-product, steric hindrance, or peptide aggregation.
| Strategy | Rationale |
| Prevent N-Acylurea Formation | The use of additives like HOBt or Oxyma is highly effective in preventing the O-to-N acyl shift that leads to N-acylurea formation.[3] |
| Double Coupling | If steric hindrance is suspected, performing a second coupling with fresh reagents can help drive the reaction to completion. |
| Improve Solvation | For hydrophobic sequences prone to aggregation, switching to a more effective solvating solvent like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts can improve reagent access to the reaction site.[4] |
If you are performing a solution-phase synthesis, the N-acylurea by-product will need to be removed during workup.
-
Initial Workup: After the reaction, if using DCC, filter off the precipitated DCU. If using DIC, the DIU will remain in solution.
-
Aqueous Wash: Transfer the reaction mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or citric acid) to remove unreacted amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and additives like HOBt/Oxyma.
-
N-Acylurea Removal: The N-acylurea is often less polar than the desired peptide. Purification by flash column chromatography on silica gel is typically required to separate the N-acylurea from the protected peptide product.
Purification of By-Products
The primary method for purifying the final peptide and removing coupling-related by-products is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .
Protocol 3: RP-HPLC Purification of Diastereomeric Peptides
Principle: Diastereomers have different three-dimensional structures, which can lead to subtle differences in their hydrophobicity and interaction with the stationary phase of an RP-HPLC column, allowing for their separation.[7]
-
Column Selection: A high-resolution C18 or C8 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is standard.
-
Optimization for Diastereomer Separation:
-
Slow Gradient: Employ a very shallow gradient (e.g., 0.1-0.5% change in acetonitrile per minute) around the elution point of your peptide. This increases the interaction time with the stationary phase and improves resolution.[8]
-
Temperature Control: Varying the column temperature can alter the peptide's conformation and its interaction with the stationary phase, which can sometimes improve the separation of diastereomers.[8]
-
Flow Rate: A lower flow rate can also enhance resolution.
-
Table 1: Example RP-HPLC Conditions for Diastereomer Separation
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-50% B over 60 minutes (0.5%/min) |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Temperature | 30 °C (can be optimized) |
Mechanistic Insights: Visualization of Side Reactions
To better understand the formation of these by-products, the following diagrams illustrate the key chemical mechanisms.
Racemization via Oxazolone Formation
Caption: Mechanism of racemization via a planar oxazolone intermediate.
N-Acylurea By-Product Formation
Caption: Competing pathways of the O-acylisourea intermediate.
References
- Kovacs, G., et al. (2006). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.com.
- Chen, Y., et al. (2002). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Peptide Research, 60(5), 263-273.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Alg(Z)₂-OH. Benchchem.com.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec.com.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.com.
- AAPPTec. (2021). Carbodiimides and Additives. Aapptec.com.
- White, P. D. (1992). Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. In Peptides 1992 (pp. 29-30). ESCOM.
- Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 125-130.
- ResearchGate. (2014). How can I separate two diastereomeric peptides with a reverse phase column?
- Mant, C. T., & Hodges, R. S. (2007). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC press.
- Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793.
- AAPPTec. (n.d.). Coupling Reagents. Aapptec.com.
Sources
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-D-Trp(Boc)-OH Compatibility Guide
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Z-D-Trp(Boc)-OH into their solid-phase peptide synthesis (SPPS) workflows. Here, we move beyond simple protocols to explain the chemical reasoning behind experimental choices, empowering you to troubleshoot effectively and optimize your syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the functions of the 'Z' and 'Boc' protecting groups in this compound?
Answer: Understanding the distinct roles and cleavage conditions of the N-α-Z (Benzyloxycarbonyl, Cbz) and side-chain Boc (tert-Butyloxycarbonyl) groups is the critical first step. These groups are not a standard combination for iterative SPPS, which is a primary source of user confusion.
-
N-α-Z (Benzyloxycarbonyl): This group protects the alpha-amine of the tryptophan. The Z group is robust and generally stable to both the basic conditions of Fmoc deprotection (e.g., piperidine) and the moderate acidic conditions of Boc deprotection (e.g., TFA).[1][2] It is typically removed under harsher conditions, most commonly by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[3]
-
Indole-N-Boc (tert-Butyloxycarbonyl): This group protects the nitrogen on the indole side chain of tryptophan. Its purpose is to prevent common side reactions such as oxidation and alkylation. The indole is highly susceptible to modification by carbocations generated during acid-catalyzed cleavage of other protecting groups or the resin linker.[4][5] The Boc group is highly acid-labile and is efficiently removed with trifluoroacetic acid (TFA).[6][7]
The core challenge is that the N-α and side-chain groups lack orthogonality in a standard SPPS context. Orthogonal protecting groups can be removed one at a time without affecting the other.[1][4][8] Here, the conditions required to remove the temporary N-α protecting group in either standard SPPS strategy would conflict with the Z-group's stability.
Q2: Can I use this compound in a standard automated Fmoc-SPPS workflow?
Answer: No, this is fundamentally incompatible.
The standard Fmoc/tBu synthesis strategy relies on the base-lability of the N-α-Fmoc group, which is removed at each cycle with a piperidine solution.[1][4] The N-α-Z group is completely stable to these basic conditions and will not be cleaved. Consequently, after coupling this compound, the N-terminus will remain blocked, and no further amino acids can be added to the peptide chain.
Caption: Incompatibility of this compound in Fmoc-SPPS.
Q3: Is this compound compatible with a standard Boc-SPPS workflow?
Answer: Not for iterative chain elongation.
The Boc/Bzl synthesis strategy uses moderate acid (typically 25-50% TFA in DCM) to remove the temporary N-α-Boc group at each cycle.[4][9] While these conditions are sufficient to cleave the Trp side-chain Boc group, the N-α-Z group is largely resistant to TFA.[2][10] Therefore, similar to the Fmoc scenario, the N-terminus would remain blocked after the first deprotection attempt, preventing further synthesis.
Q4: If it's not for standard SPPS, what is the primary application for this compound?
Answer: The most common and logical application is for the synthesis of C-terminal tryptophan-containing protected peptide fragments.
This amino acid derivative is ideally suited for loading onto a hyper-acid-sensitive resin, such as 2-Chlorotrityl chloride (2-CTC) resin .[11][12] The key advantage of 2-CTC resin is that the final peptide fragment can be cleaved under extremely mild acidic conditions (e.g., 1-2% TFA in DCM, or acetic acid/TFE/DCM).[11][13] These conditions are gentle enough to leave the N-α-Z group, the side-chain Boc group, and other acid-labile side-chain protecting groups (like tBu, Trt) completely intact.
The resulting protected fragment can then be used in a subsequent solution-phase fragment condensation to build larger peptides or proteins.
Troubleshooting Guides & Protocols
Issue 1: Loading this compound onto a Resin
Protocol 1.1: Recommended Method - Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin
This is the ideal approach for preparing a fully protected C-terminal Trp fragment. The high steric hindrance of the trityl group also effectively suppresses racemization.[12]
-
Resin Swelling: Swell 1.0 g of 2-CTC resin in anhydrous Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate flask, dissolve this compound (0.8 equivalents relative to resin loading capacity) in anhydrous DCM.
-
Activation/Coupling: Add N,N-Diisopropylethylamine (DIEA) (2.0-4.0 equivalents) to the amino acid solution and swirl. Immediately add this solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the loading efficiency using a test cleavage on a small sample.
-
Capping: After coupling, quench any remaining reactive chlorotrityl sites. Add a solution of DCM/Methanol/DIEA (80:15:5) to the resin and agitate for 30 minutes.
-
Wash: Wash the resin thoroughly with DCM, DMF, and finally DCM again, then dry under vacuum.
Caption: Workflow for loading this compound onto 2-CTC resin.
Considerations for Wang or Rink Amide Resins
While not the primary intended use, you can load this compound onto Wang or Rink Amide resins if you intend to perform post-cleavage modifications. However, be aware of the following:
-
Loading: Standard carbodiimide activation (e.g., DCC/DMAP) is required, which carries a higher risk of racemization compared to the 2-CTC method.[14]
-
Cleavage: A standard TFA cleavage cocktail will cleave the peptide from the resin and remove the side-chain Boc group. The N-α-Z group will remain. [14][15] This will result in an N-terminally Z-protected peptide. If the free amine is desired, a subsequent, separate deprotection step (e.g., hydrogenolysis) is required.
Issue 2: Unexpected Side Products During Final Cleavage
Even with the indole protected by a Boc group, side reactions can occur, especially on acid-labile resins like Wang.
Problem: My mass spectrum shows a +107 Da adduct on my Trp-containing peptide after cleavage from Wang resin.
-
Cause: This is a known side reaction where the cleaved Wang linker (a benzyl cation) re-alkylates the electron-rich indole ring of tryptophan.[16][17] This can occur even if the indole was protected during synthesis, as the Boc group is removed simultaneously, exposing the nucleophilic indole to the carbocations in the cleavage cocktail.
-
Solution:
-
Optimized Cleavage Cocktail: Use a robust scavenger cocktail designed to trap carbocations. A standard choice is "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).[18] Triisopropylsilane (TIS) is also a highly effective carbocation scavenger.
-
Resin Choice: This side reaction is specific to linkers like Wang's. Using a resin with a more stable linker or a different cleavage mechanism (like 2-CTC) avoids this problem entirely.[17]
-
Issue 3: Removing the N-α-Z Group Post-Synthesis
Problem: My peptide has been successfully cleaved from the resin, but the Z-group is still attached.
-
Cause: As designed, the Z-group is stable to the TFA used for cleavage from Wang or Rink Amide resins.
-
Solution: Perform a separate deprotection step.
-
Method A: Catalytic Hydrogenolysis (Recommended)
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., Methanol, Acetic Acid).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a positive pressure of hydrogen gas (H₂) until the reaction is complete (monitor by HPLC/MS).[19]
-
Filter through celite to remove the catalyst and lyophilize the peptide. Caution: This method is incompatible with peptides containing other reducible groups (e.g., Cys(pMeOBzl), Met).
-
-
Method B: Strong Acid Cleavage
-
Treat the peptide with a solution of 33% HBr in acetic acid for 1-2 hours at room temperature.[20]
-
Precipitate the peptide with cold diethyl ether. Caution: This is a very harsh method and can damage sensitive residues.
-
-
Data Summary
Table 1: Resin Compatibility and Cleavage Outcomes for this compound
| Resin Type | Recommended Use Case | Loading Method | Mild Cleavage (1% TFA) Outcome | Standard Cleavage (95% TFA) Outcome |
| 2-Chlorotrityl chloride (2-CTC) | Excellent. Ideal for protected fragment synthesis. | DIEA activation | Cleaves from resin. Z and Boc groups remain intact. | Cleaves from resin. Z group remains, Boc is removed. |
| Wang | Situational. For C-terminal acid with post-cleavage Z-deprotection. | DCC/DMAP | No cleavage. | Cleaves from resin. Z group remains, Boc is removed.[14][21] Risk of linker alkylation.[16] |
| Rink Amide | Situational. For C-terminal amide with post-cleavage Z-deprotection. | Standard coupling to deprotected amine linker. | No cleavage. | Cleaves from resin. Z group remains, Boc is removed.[15][22][23] |
Table 2: Protecting Group Orthogonality Overview
| Protecting Group | Cleavage Condition | Stable to Piperidine? | Stable to TFA? | Stable to H₂/Pd-C? |
| Fmoc (N-α) | 20% Piperidine in DMF | No | Yes | Yes |
| Boc (N-α or Side Chain) | ~25-95% TFA in DCM | Yes | No | Yes |
| Z (Cbz) (N-α) | H₂/Pd-C or HBr/AcOH | Yes | Yes | No |
| tBu (Side Chain) | ~95% TFA in DCM | Yes | No | Yes |
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Technical Support Information Bulletin 1073 - Wang Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946.
- Yan, B., & Gstach, H. (1996). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Tetrahedron Letters, 37(45), 8325-8328.
-
2 Chlorotrityl Chloride Resin. (n.d.). Applied Polytech. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-61.
-
Rink Amide Resin, MBHA Resin. (n.d.). Applied Polytech. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]
- Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22, 2840–2845.
-
shows the cleavage conditions for the Boc group | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
- Jubilut, G. N., Cilli, E. M., Tominaga, M., Miranda, A., Okada, Y., & Nakaie, C. R. (2001). Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis. Journal of Peptide Science, 7(10), 503-11.
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
- Fields, C. G., & Fields, G. B. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. International Journal of Peptide and Protein Research, 42(1), 58-63.
- Pearson, D. A., & Blanchette, M. (1989). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage.
-
Cleavage from Wang Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Cleavage from Resin. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Boc Protected Compounds. (2023). Hebei Boze Chemical Co., Ltd.. Retrieved from [Link]
- Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2012). Wang Linker Free of Side Reactions. Organic Letters, 14(24), 6250–6253.
-
Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech. Retrieved from [Link]
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. peptide.com [peptide.com]
- 5. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 11. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 12. appliedpolytech.com [appliedpolytech.com]
- 13. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 21. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 22. chempep.com [chempep.com]
- 23. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to Z-D-Trp(Boc)-OH and Fmoc-D-Trp(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of Nα-protecting groups is a critical decision that dictates the overall synthetic strategy, efficiency, and purity of the final product. This guide provides an in-depth technical comparison of two key building blocks for incorporating D-tryptophan: Z-D-Trp(Boc)-OH and Fmoc-D-Trp(Boc)-OH. While both serve to protect the alpha-amino group of D-tryptophan, which itself is protected on its indole side chain with a tert-butyloxycarbonyl (Boc) group, they belong to fundamentally different classes of protecting groups that necessitate distinct synthetic workflows and considerations.
Foundational Principles: The Role of Nα-Protecting Groups in SPPS
In SPPS, the peptide chain is assembled stepwise on a solid support. To ensure the formation of the correct peptide bonds and prevent self-polymerization of amino acids, the Nα-amino group of the incoming amino acid must be temporarily protected. This protecting group must be stable during the coupling reaction but readily removable under conditions that do not affect the growing peptide chain, the side-chain protecting groups, or the linkage to the solid support.[1] This principle of "orthogonality" is central to modern peptide synthesis, allowing for the selective deprotection of different functional groups.[1]
The two main orthogonal strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches.[2]
-
Boc/Bzl Strategy: Utilizes the acid-labile Boc group for Nα-protection and typically benzyl-based groups for side-chain protection. The Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and resin cleavage require a strong acid like hydrofluoric acid (HF).[1]
-
Fmoc/tBu Strategy: Employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups, such as tert-butyl (tBu), for side-chain protection. The Fmoc group is removed with a mild base, typically a solution of piperidine in DMF, while the side-chain groups and resin cleavage are performed with TFA.[3][4]
Fmoc-D-Trp(Boc)-OH is the standard reagent for incorporating D-tryptophan in the now-dominant Fmoc/tBu strategy.[] this compound, featuring the benzyloxycarbonyl (Z or Cbz) group, represents an older protecting group strategy but can find utility in specific, modern applications due to its unique chemical properties.[6]
Head-to-Head Comparison: Z vs. Fmoc for D-Trp(Boc) Incorporation
The choice between this compound and Fmoc-D-Trp(Boc)-OH hinges on the deprotection chemistry, which has significant downstream implications for the entire synthesis.
| Feature | This compound | Fmoc-D-Trp(Boc)-OH |
| Nα-Protecting Group | Benzyloxycarbonyl (Z or Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Catalytic Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH) | Mild base (e.g., 20% piperidine in DMF)[7] |
| Orthogonality | Orthogonal to Boc and Fmoc groups.[4] | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[3] |
| Compatibility with Trp | Hydrogenolysis is incompatible with tryptophan. Strong acid can damage the indole ring. | Fully compatible. The mild basic deprotection does not affect the Trp(Boc) side chain.[8] |
| Monitoring | No straightforward real-time monitoring of deprotection. | Deprotection releases a dibenzofulvene-piperidine adduct with strong UV absorbance, allowing for real-time monitoring.[3] |
| Side Reactions | Risk of racemization during activation.[9][10] | Lower risk of racemization with standard urethane protection.[10] Potential for aspartimide formation in Asp-containing sequences.[11] |
| Modern Application | Niche applications, such as prevention of diketopiperazine formation or in specific orthogonal schemes. | Standard and widely used in routine and automated SPPS.[][11] |
In-Depth Analysis of Deprotection Mechanisms and Workflows
The fundamental difference between the Z and Fmoc strategies lies in their deprotection pathways.
Fmoc-D-Trp(Boc)-OH: The Base-Labile Strategy
The Fmoc group is removed via a β-elimination reaction initiated by a mild base, typically piperidine.[3] This process is highly efficient and the conditions are mild, preserving the integrity of acid-sensitive side-chain protecting groups like the Boc on the tryptophan indole.[8]
// Nodes Start [label="Fmoc-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Add 20% Piperidine in DMF", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing1 [label="Wash with DMF", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H₂N-Peptide-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupling [label="Couple next Fmoc-AA-OH", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing2 [label="Wash with DMF", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End_Cycle [label="Start Next Cycle", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Cleavage [label="Final Cleavage\n(TFA Cocktail)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Peptide [label="Crude Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> Washing1 [label=" Removes Fmoc & \ndibenzofulvene adduct"]; Washing1 -> Free_Amine; Free_Amine -> Coupling; Coupling -> Washing2; Washing2 -> End_Cycle [label=" Repeat for all\n amino acids"]; End_Cycle -> Deprotection [style=dashed]; End_Cycle -> Final_Cleavage [label=" After last AA"]; Final_Cleavage -> Final_Peptide; } .enddot
Caption: Workflow for a typical Fmoc-SPPS cycle.
Advantages of the Fmoc Strategy:
-
Mild Conditions: The use of piperidine for deprotection avoids repeated exposure to acid, which is beneficial for sensitive sequences and modifications like glycosylation or phosphorylation.[11]
-
True Orthogonality: The base-labile Fmoc group is perfectly orthogonal to the acid-labile tBu-type side-chain protecting groups and the acid-labile resin linker.[3][4]
-
Automation and Monitoring: The release of the UV-active dibenzofulvene-piperidine adduct allows for spectrophotometric monitoring of the deprotection step, which is a key feature in automated peptide synthesizers.[3][11]
This compound: The Hydrogenolysis/Acidolysis Strategy
The Z group is classically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or by strong acids like HBr in acetic acid. Both of these methods present significant challenges when a tryptophan residue is present in the peptide.
-
Catalytic Hydrogenolysis: This method is incompatible with tryptophan, as the indole ring can be reduced under these conditions. It is also incompatible with sulfur-containing amino acids like methionine and cysteine.
-
Strong Acid Cleavage: Conditions like HBr in acetic acid are harsh and can lead to the degradation of the peptide and are generally incompatible with the standard solid supports used in Fmoc or Boc synthesis.[12]
This makes the use of this compound as a standard building block in a linear SPPS workflow highly problematic. Its stability to both piperidine and TFA means that if it were incorporated, it would be difficult to remove without destroying the peptide or cleaving it from the resin prematurely.
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// Edges Z_Peptide -> Deprotection_Choice; Deprotection_Choice -> Hydrogenolysis [label=" Option 1"]; Deprotection_Choice -> Strong_Acid [label=" Option 2"]; Hydrogenolysis -> Incompatible; Strong_Acid -> Harsh; } .enddot
Caption: Deprotection challenges for Z-protected peptides.
Experimental Protocols and Strategic Applications
Standard Protocol for Fmoc-D-Trp(Boc)-OH Incorporation
This protocol outlines a standard manual coupling cycle for incorporating Fmoc-D-Trp(Boc)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-Trp(Boc)-OH (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): If the starting resin has an N-terminal Fmoc group, treat with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Trp(Boc)-OH and HBTU in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min), Dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).
-
Confirmation: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating complete coupling.
-
Cycle Repetition: The resin is now ready for the deprotection of the newly added Fmoc group to allow for the coupling of the next amino acid.
Strategic Use of Z-Protected Amino Acids
While not suitable for routine chain elongation, Z-protected amino acids have niche applications in modern SPPS. A key example is the prevention of diketopiperazine (DKP) formation. DKP formation is an intramolecular cyclization that can occur with a dipeptide on the resin, leading to chain termination. This is particularly problematic when proline is the second residue. By coupling the first amino acid (e.g., Fmoc-Xaa-OH) and then coupling Z-Pro-OH as the second, the stable Z-group prevents the cyclization. The peptide chain can then be elongated using standard Fmoc chemistry. The Z-group would then be removed during the final cleavage step, assuming a compatible cleavage strategy is used (which, as noted, is problematic with Trp).
Conclusion and Recommendations
For the vast majority of applications in peptide synthesis, Fmoc-D-Trp(Boc)-OH is the superior and recommended choice . Its use is integral to the well-established, mild, and highly efficient Fmoc/tBu SPPS strategy.[] The orthogonality of the Fmoc group, compatibility with the Trp(Boc) side chain, and amenability to automation make it the default for both academic research and industrial drug development.
This compound , on the other hand, should be considered a specialized reagent. Its deprotection conditions are largely incompatible with tryptophan-containing peptides synthesized on standard solid supports. Its use would be limited to highly specific orthogonal protection schemes where its stability to both mild base and TFA is a required feature, and a non-standard final cleavage/deprotection strategy is devised. For any researcher planning to synthesize a peptide containing D-tryptophan, the path of least resistance and highest probable success lies firmly with the Fmoc-protected derivative.
References
-
Tajima, S., et al. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-36. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(22), 5499. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Li, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
White, P., et al. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Australian Journal of Chemistry, 74(11), 835-846. [Link]
-
El-Faham, A., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1184, 1-27. [Link]
-
Grehn, L., & Ragnarsson, U. (1981). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Journal of the Chemical Society, Perkin Transactions 1, 782-787. [Link]
-
Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
-
ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-SPPS: A Cornerstone of Modern Peptide Synthesis with Boc-Trp(1-Me)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Konishi, Y., & Harrison, A. G. (2015). c- and z-ions due to preferential cleavage at the N–Cα bond of Xxx-Asp/Asn. International Journal of Mass Spectrometry, 377, 237-243. [Link]
-
ResearchGate. (2025). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. ResearchGate. [Link]
-
AAPPTec. (n.d.). SYNTHESIS NOTES. AAPPTec. [Link]
-
Ghosh, K., & Lubell, W. D. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
-
Papageorgiou, G., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(18), 7349-7352. [Link]
-
Yajima, H., et al. (1991). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 37(2), 145-52. [Link]
-
Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
Amblard, F., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2414-2420. [Link]
-
Guo, Y., et al. (2009). Stereochemical Course of Tryptophan Dehydrogenation during Biosynthesis of the Calcium-Dependent Lipopeptide Antibiotics. Organic Letters, 11(22), 5222-5225. [Link]
-
ResearchGate. (2025). Stereochemical Course of Tryptophan Dehydrogenation during Biosynthesis of the Calcium-Dependent Lipopeptide Antibiotics. ResearchGate. [Link]
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
Climent, M. J., et al. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 115-168. [Link]
-
Bye, E., & Mostad, A. (1977). Single-crystal investigation of L-tryptophan with Z' = 16. Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry, 31, 1-8. [Link]
-
Fitzpatrick, P. F. (2003). Mechanisms of Tryptophan and Tyrosine Hydroxylase. IUBMB Life, 55(7), 357-362. [Link]
-
ResearchGate. (2025). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). ResearchGate. [Link]
-
ResearchGate. (2025). Single-crystal investigation of L -tryptophan with Z ′ = 16. ResearchGate. [Link]
Sources
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- 2. Buy Online CAS Number 1217471-55-0 - TRC - this compound | LGC Standards [lgcstandards.com]
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- 6. peptide.com [peptide.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
A Comparative Guide to Tryptophan Incorporation: The Fmoc/Boc Strategy vs. Unprotected Approaches in Peptide Synthesis
Tryptophan (Trp), with its unique indole side chain, is a critical residue in many biologically active peptides, contributing to structure, function, and molecular recognition. However, the electron-rich nature of the indole ring makes it highly susceptible to degradation during the iterative acid and base treatments of Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth comparative analysis of the prevailing strategies for tryptophan incorporation, focusing on the industry-standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. We will dissect the performance of the side-chain protected derivative, Fmoc-Trp(Boc)-OH , versus the use of unprotected Fmoc-Trp-OH , and clarify the role—or incompatibility—of historical protecting groups like benzyloxycarbonyl (Z) in this modern synthetic context.
The Tryptophan Challenge: A Tale of Electrophilic Attack
The core challenge in synthesizing tryptophan-containing peptides lies in protecting its indole nucleus from unwanted side reactions. During the final cleavage step, where the peptide is released from the solid support and side-chain protecting groups are removed, a strong acid like trifluoroacetic acid (TFA) is used. This environment generates a storm of reactive electrophiles, primarily carbocations, from the cleavage of other protecting groups (e.g., Boc from Lys, tBu from Tyr/Ser/Thr) and the resin linker itself. The unprotected tryptophan indole is a prime target for these carbocations, leading to irreversible alkylation and significantly compromising the purity and yield of the final product.[1] Furthermore, the indole ring is prone to oxidation under prolonged acidic conditions.
The Modern Gold Standard: The Fmoc-Trp(Boc)-OH Strategy
The principle of orthogonal protection is the cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group while others remain intact.[2] The Fmoc/tBu strategy is a perfect embodiment of this principle. The α-amino Fmoc group is labile to mild base (typically piperidine), while the side-chain protecting groups (like Boc) are labile to strong acid (TFA).[3][]
For tryptophan, the use of an acid-labile tert-butyloxycarbonyl (Boc) group on the indole nitrogen, creating Fmoc-Trp(Boc)-OH , has become the most robust and widely accepted solution.[5][6]
Mechanism of Protection and Deprotection
-
Synthesis Stability : The Boc group on the indole nitrogen is completely stable to the repetitive mild base treatments (20% piperidine in DMF) used for α-Fmoc group removal during chain elongation.[7] This ensures the indole remains shielded throughout the entire synthesis process.
-
Final Cleavage : During the final TFA cleavage, the Boc group is removed along with all other tBu-based side-chain protectors.[8] A key advantage is that the initial cleavage of the Boc group generates an intermediate indole-carboxy moiety, which continues to protect the ring from alkylation before it subsequently decarboxylates.[5][8] This two-step removal mechanism provides extended protection even during the harsh cleavage process.
Key Advantages:
-
Prevents Alkylation : It offers excellent prevention of indole alkylation, particularly from carbocations generated by Arg(Pbf) or Arg(Pmc) side chains.[5][8]
-
Minimizes Oxidation : The protecting group reduces the susceptibility of the indole ring to oxidation.
-
Improves Purity and Yield : By preventing major side reactions, the use of Fmoc-Trp(Boc)-OH leads to a much cleaner crude product, simplifying purification and increasing the overall yield of the desired peptide.[5]
The Alternative: Unprotected Tryptophan and the Reliance on Scavengers
It is chemically possible to incorporate tryptophan using unprotected Fmoc-Trp-OH .[8] This approach, however, shifts the entire burden of preventing side reactions to the final cleavage step.
The Role of Scavenger Cocktails
When unprotected tryptophan is used, the composition of the TFA cleavage cocktail becomes absolutely critical. This cocktail must contain a mixture of "scavengers"—nucleophilic agents designed to trap or quench the reactive carbocations before they can attack the indole ring.
Commonly used scavenger cocktails include:
-
Reagent K : TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT)[9][10]
-
Reagent R : TFA/thioanisole/EDT/anisole[11]
-
Simpler Mixes : TFA/triisopropylsilane (TIS)/water is a popular and effective low-odor option. TIS is an excellent carbocation scavenger, while water helps to trap tert-butyl cations.[12]
Disadvantages and Risks:
-
Incomplete Scavenging : Even with an optimized cocktail, scavenging is a competition of reaction kinetics. It is often incomplete, leading to a significant percentage of alkylated byproducts, especially in long or complex peptides.
-
Linker-Based Alkylation : Peptides synthesized on Wang resin are susceptible to alkylation by the p-hydroxybenzyl cation generated from the linker during cleavage, a side reaction that is difficult to suppress completely with scavengers alone.[13][14]
-
Sequence Dependence : The efficiency of scavenging can be highly dependent on the peptide sequence and the proximity of tryptophan to residues that generate highly reactive carbocations (like arginine).[15]
-
Complicated Purification : The resulting crude peptide is often a complex mixture of the desired product and various alkylated adducts, making HPLC purification challenging and time-consuming.
Comparative Analysis: Protected vs. Unprotected Tryptophan
| Feature | Fmoc-Trp(Boc)-OH Strategy | Unprotected Fmoc-Trp-OH Strategy |
| Protection Principle | Orthogonal side-chain protection, stable to synthesis conditions. | No side-chain protection; relies entirely on scavengers during cleavage. |
| Side Reaction Prevention | Excellent; actively shields the indole ring throughout synthesis. | Moderate to Poor; dependent on scavenger efficiency and sequence. |
| Expected Purity | High; significantly cleaner crude product. | Lower; often contains multiple alkylation and oxidation byproducts. |
| Overall Yield | Higher, due to minimized side-product formation. | Lower, due to loss of material during purification. |
| Cleavage Cocktail | Standard scavenger cocktails (e.g., TFA/TIS/H2O) are still required. | Requires carefully optimized and potent scavenger cocktails (e.g., Reagent K).[9][10] |
| Cost | Higher initial cost for the protected amino acid derivative. | Lower initial cost for the unprotected amino acid. |
| Recommendation | Highly Recommended. The standard for all tryptophan-containing peptides.[16] | Not recommended for peptides with multiple sensitive residues or for achieving high purity. |
Why Not a Z-Based Strategy for Tryptophan in Fmoc-SPPS?
The benzyloxycarbonyl (Z or Cbz) group is a historically significant amine protecting group, introduced by Bergmann and Zervas in the 1930s.[17] It is typically removed under harsh conditions: catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acidolysis (e.g., HBr in acetic acid, HF).[18]
Attempting to use the Z-group to protect the tryptophan indole within a modern Fmoc/tBu SPPS framework is fundamentally incompatible due to a lack of orthogonality:
-
Non-Orthogonal Removal : The conditions required to remove a Z-group are not compatible with the Fmoc-SPPS workflow.
-
Hydrogenolysis : This cannot be performed while the peptide is on the resin. Furthermore, it is incompatible with peptides containing sulfur (Cys, Met) as sulfur poisons the palladium catalyst.
-
Strong Acid (HBr, HF) : These harsh acids would prematurely cleave the peptide from the resin and remove all other acid-labile side-chain protecting groups (tBu, Boc, Trt), causing a catastrophic failure of the synthesis.[19]
-
-
Stability Issues : While the Z-group is stable to the piperidine used for Fmoc removal, its non-orthogonal deprotection conditions make it unsuitable for side-chain protection in this context.
Therefore, a "Z-based strategy" is not a viable or logical alternative to the Fmoc-Trp(Boc)-OH approach in Fmoc-SPPS. The Z-group belongs to the older Boc/Bzl synthesis paradigm, where global deprotection was achieved with very strong acids like liquid HF.
Experimental Workflows & Protocols
Visualizing the Core Strategies
Caption: Comparative workflows for protected vs. unprotected Trp incorporation.
Protocol 1: Incorporation of Fmoc-Trp(Boc)-OH (Recommended)
This protocol assumes a standard manual or automated Fmoc-SPPS workflow.
-
Resin Swelling : Swell the desired solid-phase resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection (if applicable) : If starting with an Fmoc-protected resin, remove the Fmoc group by treating with 20% piperidine in DMF (v/v) for 5-10 minutes. Wash thoroughly with DMF.[20]
-
Amino Acid Activation : In a separate vessel, pre-activate Fmoc-Trp(Boc)-OH (2-4 equivalents) with a coupling agent like HBTU/HATU (2-4 eq.) and a base like N,N-diisopropylethylamine (DIEA) (4-8 eq.) in DMF for 1-5 minutes.
-
Coupling : Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Monitoring : Perform a Kaiser (ninhydrin) test to confirm the complete consumption of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).
-
Chain Elongation : Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage : After the final amino acid is coupled and its Fmoc group removed, wash the peptide-resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Isolation : Precipitate the peptide in cold diethyl ether, centrifuge to form a pellet, wash with ether, and dry. Purify by reverse-phase HPLC.
Protocol 2: Final Cleavage for Peptides with Unprotected Tryptophan
This protocol is for peptides synthesized using Fmoc-Trp-OH, especially those also containing arginine.
-
Resin Preparation : Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Prepare Cleavage Cocktail : Freshly prepare Reagent K : trifluoroacetic acid (82.5%), phenol (5%), water (5%), thioanisole (5%), and 1,2-ethanedithiol (2.5%).[10] Caution: Work in a well-ventilated fume hood.
-
Cleavage Reaction : Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Stir or agitate at room temperature for 2-4 hours.[10]
-
Work-up : Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation : Collect the peptide precipitate by centrifugation. Wash the pellet multiple times with cold ether to remove scavengers. Dry the final product under vacuum. The crude product will likely require extensive purification by HPLC.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals, the goal of peptide synthesis is to produce a high-purity product efficiently and reliably. While incorporating unprotected tryptophan is feasible, it introduces significant risks of side reactions that compromise both purity and yield. The data and established chemical principles overwhelmingly support the use of Fmoc-Trp(Boc)-OH as the superior strategy. The initial investment in the protected derivative is more than compensated by the streamlined purification, higher yields, and greater confidence in the final product's integrity. The use of orthogonal protecting groups is not merely a convenience but a cornerstone of modern, high-fidelity peptide synthesis. The Z-group, while historically important, is not compatible with the orthogonal demands of the Fmoc/tBu strategy and should not be considered for this application.
References
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
- Fields, G. B. (2001). Methods for Removing the Fmoc Group.
- BenchChem. A Comparative Analysis of Tryptophan Protecting Groups in Peptide Synthesis.
- Amino Acid Deriv
- BenchChem.
- BenchChem.
- Aapptec Peptides.
- Aapptec Peptides. Fmoc-Trp(Boc)-OH [143824-78-6].
- Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- CDN. Cleavage Cocktail Selection.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A Side-Reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science, 5(10), 457-61.
- Foley, T. L., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Wünsch, E., et al. (1977). Side reactions in peptide synthesis: ter-butylation of tryptophan. Angewandte Chemie International Edition in English, 16(5), 317-8.
- Aapptec Peptides.
- BenchChem. Trp(Boc)-OH in Peptide Synthesis.
- BenchChem. Technical Support Center: Troubleshooting Z-Protecting Group Removal.
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- Wiley-VCH. Protection Reactions.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- BOC Sciences.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Advanced ChemTech. Fmoc-Trp(Boc)
Sources
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- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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- 10. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
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A Comparative Guide to the Spectroscopic Characterization of Z-D-Trp(Boc)-OH
In the landscape of peptide synthesis and drug development, the structural integrity of protected amino acid building blocks is paramount. Z-D-Trp(Boc)-OH, a derivative of D-tryptophan, is a critical reagent where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the indole nitrogen is shielded by a tert-butyloxycarbonyl (Boc) group.[1][][3] This dual protection strategy is essential for preventing undesirable side reactions during complex peptide assembly.[][4] Consequently, rigorous characterization of this compound is not merely a quality control step but a foundational requirement for reproducible and successful synthesis outcomes.
This guide provides an in-depth comparison of two primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the definitive characterization of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer comparative data to empower researchers in their analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Molecular Blueprint
NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules. By mapping the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, it provides a detailed atom-by-atom blueprint of the molecule, confirming not only the presence of functional groups but also their precise connectivity.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound offers a wealth of information. Each unique proton or group of equivalent protons generates a distinct signal, whose chemical shift (δ), multiplicity, and integration value are diagnostic.
Causality in Chemical Shifts: The electron-withdrawing nature of the carbonyl and aromatic systems significantly influences the magnetic environment of nearby protons. Protons on the aromatic rings of the Z-group and the indole moiety are deshielded and thus appear downfield (higher δ values). Conversely, the protons of the aliphatic Boc group are shielded and appear upfield. The solvent choice is critical; deuterated solvents like DMSO-d₆ or CDCl₃ are commonly used to avoid overwhelming the spectrum with solvent signals.[5][6][7] The labile protons of the carboxylic acid (-COOH) and the amide (-NH) can exhibit broad signals and may exchange with deuterium if a protic solvent like D₂O or CD₃OD is used.
Table 1: Typical ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10.0 - 12.0 | Broad s | 1H | Carboxylic Acid (-COOH) |
| ~ 8.1 | d | 1H | Indole H-4 |
| ~ 7.1 - 7.6 | m | 9H | Aromatic (Indole + Z-group) |
| ~ 5.3 | d | 1H | Amide (-NH) |
| ~ 5.1 | s | 2H | Benzyl (-CH₂-) of Z-group |
| ~ 4.7 | m | 1H | α-Proton (-CH) |
| ~ 3.3 | m | 2H | β-Protons (-CH₂-) |
| ~ 1.6 | s | 9H | tert-Butyl (-C(CH₃)₃) of Boc-group |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Caption: Molecular Structure of this compound.
¹³C NMR Spectral Analysis
Complementing the ¹H NMR, the ¹³C NMR spectrum confirms the carbon framework of the molecule. Key diagnostic signals include the three distinct carbonyl carbons and the carbons of the Boc group.
Table 2: Typical ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~ 173.5 | Carboxylic Acid Carbonyl (C =O) |
| ~ 156.0 | Z-group Urethane Carbonyl (C =O) |
| ~ 149.5 | Boc-group Carbonyl (C =O) |
| ~ 128.0 - 137.0 | Aromatic Carbons (Indole + Z-group) |
| ~ 115.0 - 125.0 | Aromatic Carbons (Indole) |
| ~ 83.5 | Boc-group Quaternary Carbon (C (CH₃)₃) |
| ~ 65.8 | Benzyl Carbon (C H₂) of Z-group |
| ~ 55.0 | α-Carbon (C H) |
| ~ 28.0 | Boc-group Methyl Carbons (-C H₃) |
| ~ 27.5 | β-Carbon (C H₂) |
Note: Chemical shifts are approximate and can vary with solvent.[8]
Experimental Protocol: NMR Spectroscopy
A self-validating system ensures data integrity. The inclusion of an internal standard like Tetramethylsilane (TMS) or referencing to the residual solvent peak provides an accurate chemical shift scale.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[]
-
Homogenization: Gently vortex or sonicate the tube to ensure complete dissolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) serves as a reliable internal reference.[7]
Caption: NMR Sample Preparation and Analysis Workflow.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[10] While it doesn't provide the detailed connectivity of NMR, it offers a quick and reliable confirmation of the key chemical moieties.
IR Spectral Analysis
The IR spectrum of this compound is characterized by several strong absorption bands corresponding to its various functional groups. The carbonyl (C=O) region is particularly informative, often showing multiple distinct peaks for the carboxylic acid, Z-urethane, and Boc-carbamate groups due to their different electronic environments.
Causality in Vibrational Frequencies: The position of a vibrational band is determined by the bond strength and the masses of the connected atoms. Hydrogen bonding significantly affects the O-H and N-H stretching frequencies, causing them to appear as broad bands.[11] The C=O stretching frequency is sensitive to conjugation and the electronegativity of attached atoms, allowing differentiation between the various carbonyl groups in the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~ 3300 (sharp/med) | N-H Stretch | Amide (Z-group) |
| ~ 1740 (strong) | C=O Stretch | Boc Carbamate |
| ~ 1715 (strong) | C=O Stretch | Carboxylic Acid |
| ~ 1695 (strong) | C=O Stretch | Z-group Urethane (Amide I) |
| ~ 1530 (med) | N-H Bend (Amide II) | Amide (Z-group) |
| 1600, 1495, 1455 | C=C Stretch | Aromatic Rings |
| ~ 1250, 1160 | C-O Stretch | Carbamates & Carboxylic Acid |
Note: Frequencies are approximate. Solid-state spectra (e.g., ATR) are common for such compounds.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for solid samples as it requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Caption: ATR-FTIR Experimental Workflow.
Comparative Analysis: NMR vs. IR Spectroscopy
Both NMR and IR are indispensable for the characterization of this compound, but they provide different and complementary information.
Table 4: Comparison of NMR and IR Spectroscopy for this compound Characterization
| Feature | NMR Spectroscopy | IR Spectroscopy |
| Information Type | Complete molecular structure, connectivity, stereochemistry | Functional group identification |
| Strengths | Unambiguous structure determination, high resolution | Fast, simple sample preparation, sensitive to polarity |
| Limitations | Larger sample quantity, longer acquisition time, costlier | Ambiguity in complex molecules, less structural detail |
| Primary Use Case | Definitive proof of structure, purity assessment | Quick identity check, confirmation of reaction success |
Alternative and Complementary Techniques
For a comprehensive characterization profile, especially in regulated environments, NMR and IR data should be supplemented with other analytical techniques:
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of the compound. A reversed-phase HPLC method can effectively separate this compound from starting materials and potential side products.
-
Chiral Chromatography: Confirms the enantiomeric purity (D-configuration) of the amino acid derivative, which is critical for its intended biological applications.
By integrating data from these orthogonal techniques, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this compound, thereby safeguarding the success of subsequent synthetic endeavors.
References
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Hollosi, M. (1994). Identification of amide bands in the FTIR spectra of protected amino acids and dipeptides. I. Vapour phase spectra. Proc. SPIE 2089, 9th International Conference on Fourier Transform Spectroscopy. Available at: [Link]
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]
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Dube, T., et al. (2017). Nanoparticles generated from a tryptophan derivative: physical characterization and anti-cancer drug delivery. ResearchGate. Available at: [Link]
-
Blanc, A., et al. (2017). Efficient oxidation of N-protected tryptophan and tryptophanyl-dipeptides by in situ generated dimethyldioxirane provides hexahydropyrroloindoline-containing synthons suitable for peptide synthesis and subsequent tryptathionylation. Amino Acids, 49(2), 407-414. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929). Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929). Available at: [Link]
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PubChem. Boc-Trp(Boc)-OH | C21H28N2O6 | CID 7020330. National Institutes of Health. Available at: [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). Available at: [Link]
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SpectraBase. N-(tert-Butoxycarbonyl)-D-tryptophan - Optional[1H NMR] - Spectrum. Available at: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
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Chhabra, S., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(47), 9689-9698. Available at: [Link]
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Mondal, S., et al. (2023). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
-
Gallagher, W. FTIR Analysis of Protein Structure. University of Wisconsin-Eau Claire. Available at: [Link]
-
Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal, 50(3-4), 387-399. Available at: [Link]
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University of Wisconsin-Madison. Notes on NMR Solvents. Available at: [Link]
-
ResearchGate. FTIR spectra of (a) the amino acid/peptide systems that formed.... Available at: [Link]
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Aapptec Peptides. Z-Trp(Boc)-OH DCHA [218938-57-9]. Available at: [Link]
-
Wietecha-Posłuszny, R., et al. (2023). Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. Molecules, 28(23), 7891. Available at: [Link]
-
Schwyzer, R., et al. (1983). Tryptophan sidechain dynamics in hydrophobic oligopeptides determined by use of 13C nuclear magnetic resonance spectroscopy. Biochemistry, 22(13), 3230-3237. Available at: [Link]
-
MySkinRecipes. Fmoc-Trp(Boc)-OH. Available at: [Link]
-
Harrison, A. G., et al. (2004). A mass spectrometric and molecular orbital study of H2O loss from protonated tryptophan and oxidized tryptophan derivatives. Journal of Mass Spectrometry, 39(11), 1335-1345. Available at: [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
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ResearchGate. The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B).... Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
Zhao, N., et al. (2010). Spectroscopic Studies on the Interaction Between tryptophan-erbium(III) Complex and Herring Sperm DNA. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1435-1442. Available at: [Link]
-
Tamiaki, H., et al. (2018). Spectroscopy and Structure Determination. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Confirmation of Z-D-Trp(Boc)-OH via High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the quality of the final peptide is fundamentally dictated by the purity of its constituent building blocks. Z-D-Trp(Boc)-OH, or Nα-Benzyloxycarbonyl-N(in)-tert-butoxycarbonyl-D-tryptophan, is a crucial derivative of D-tryptophan used in the synthesis of complex peptides and pharmaceutical intermediates.[1] The Z group on the alpha-amine and the Boc group on the indole nitrogen provide orthogonal protection, a strategy essential for controlled, sequential peptide elongation.
However, the presence of even minor impurities—such as diastereomers (the L-enantiomer), incompletely protected precursors, or degradation products—can lead to the formation of truncated or incorrect peptide sequences, posing significant challenges to purification and potentially compromising the biological activity and safety of the final drug product.[2][3]
This guide provides an in-depth comparison of analytical methodologies, focusing on a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method to accurately confirm the purity of this compound. We will explore the causality behind experimental choices and compare the primary method with a key alternative, providing the technical insights necessary for researchers, quality control analysts, and drug development professionals.
Understanding the Analyte: Physicochemical Properties of this compound
A successful analytical method is built upon a thorough understanding of the analyte's properties.
| Property | Value | Significance for HPLC Analysis |
| Chemical Structure | Nα-Benzyloxycarbonyl-N(in)-tert-butoxycarbonyl-D-tryptophan | The presence of two aromatic rings (indole and benzyl) and the non-polar Boc group makes the molecule well-suited for Reverse-Phase HPLC. These groups are strong chromophores. |
| Molecular Formula | C₂₄H₂₆N₂O₆ | --- |
| Molecular Weight | 438.47 g/mol [1] | Influences diffusion rates and is critical for mass spectrometry-based identification of impurities. |
| UV Absorbance | Strong absorbance maxima expected ~220 nm (peptide backbone, phenyl group) and ~280 nm (indole ring). | Provides two optimal wavelengths for UV detection, allowing for high sensitivity and the potential to differentiate impurities based on their UV profiles. |
| Solubility | Soluble in organic solvents such as DMSO, DMF, Chloroform, and Acetonitrile.[4] | Dictates the choice of diluent for sample preparation, ensuring complete dissolution and compatibility with the mobile phase. |
The Primary Method: A Stability-Indicating Reverse-Phase HPLC Protocol
Reverse-phase liquid chromatography (RPC) is the cornerstone for analyzing protected amino acids due to its ability to separate molecules based on hydrophobicity.[5][6] Our primary method is designed not only to quantify the main peak but also to separate it from potential process-related impurities and degradation products, thus qualifying as a "stability-indicating" method as per ICH guidelines.[7][8]
Causality Behind Method Parameters
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which are ideal for the non-polar nature of this compound. The high surface area and carbon load of modern C18 phases ensure high-resolution separation of closely related structures.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The gradient allows for the elution of more polar impurities early in the run while ensuring that the highly retained main analyte and any non-polar impurities are eluted effectively within a reasonable timeframe.
-
Mobile Phase Modifier: A small amount of trifluoroacetic acid (TFA) (0.1%) is added to both mobile phase components. TFA acts as an ion-pairing agent, protonating the carboxylic acid moiety of the analyte (pKa ~3.8)[1] and any residual free amines. This suppresses ionization, leading to consistent retention times and significantly sharper, more symmetrical peaks.[9]
-
Detection Wavelength: Detection at 220 nm is chosen for maximum sensitivity, as both the indole and benzyl chromophores absorb strongly at this wavelength. Monitoring at 280 nm can be used as a secondary wavelength to confirm the identity of tryptophan-containing species.
Experimental Workflow: RP-HPLC Analysis
Caption: Workflow for RP-HPLC Purity Analysis.
Detailed Step-by-Step Protocol
-
Reagent and Sample Preparation:
-
Mobile Phase A: Prepare 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Prepare 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Diluent: Mix HPLC-grade acetonitrile and water in a 1:1 ratio.
-
Standard/Sample Solution: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1.0 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.
-
-
HPLC Instrument Setup and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detector: 220 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
System Suitability Testing (SST):
-
Before analyzing samples, perform at least five replicate injections of the standard solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 5000 for the main peak.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Comparative Analysis: The Importance of Orthogonal Methods
While the RP-HPLC method is powerful, no single method can definitively prove purity. An orthogonal method, which separates components by a different mechanism, is essential for a comprehensive assessment. For amino acid derivatives, the most critical orthogonal analysis is chiral separation.
Alternative Method: Chiral HPLC for Enantiomeric Purity
The synthesis of D-amino acid derivatives can sometimes result in contamination with the corresponding L-enantiomer through racemization.[3] Since these enantiomers have identical hydrophobic properties, they will co-elute in a standard reverse-phase system. Chiral HPLC, using a Chiral Stationary Phase (CSP), is required to resolve them.[10][11]
-
Principle: CSPs, often based on macrocyclic glycopeptides like vancomycin or teicoplanin, create transient, diastereomeric complexes with the enantiomers of the analyte.[10] The differing stability of these complexes results in different retention times, allowing for their separation.
-
Typical Conditions: Chiral separations often utilize polar organic or reversed-phase modes with volatile buffers like ammonium acetate, making them compatible with LC-MS.[10]
Method Comparison Guide
| Parameter | Method 1: RP-HPLC (C18) | Method 2: Chiral HPLC (CSP) | Rationale & Insights |
| Primary Goal | Assess purity from process-related and degradation impurities. | Determine enantiomeric purity (D vs. L isomer). | These methods are complementary. High purity on C18 does not guarantee high enantiomeric purity. |
| Separation Principle | Hydrophobic Interactions. | Chiral Recognition (Diastereomeric Interactions). | Fundamentally different mechanisms provide a true orthogonal view of purity. |
| Typical Speed | 15-30 minutes. | Can be longer (30-60 minutes) due to complex interactions. | RP-HPLC is generally faster for routine purity checks. |
| Impurity Detection | Excellent for impurities with different polarity (e.g., deprotected forms, precursors). | Specifically separates enantiomers. May not resolve other impurities effectively. | Use RP-HPLC for general impurity profiling and Chiral HPLC to specifically target the L-isomer. |
| Cost & Complexity | Standard, widely available columns and methods. Lower cost. | Specialized, more expensive columns. Method development can be more complex. | The need for chiral analysis is dictated by the synthesis route and regulatory requirements. |
Logic for Method Selection
Choosing the right analytical approach depends on the specific question being asked. The following decision tree illustrates the logical flow for a comprehensive purity assessment of this compound.
Caption: Decision workflow for selecting the appropriate HPLC method.
Conclusion
Confirming the purity of this compound requires a well-designed analytical strategy. A stability-indicating reverse-phase HPLC method on a C18 column is the workhorse for quantifying the compound and profiling process-related impurities and degradants. However, for a molecule with a chiral center, this method is incomplete. True quality assurance can only be achieved by employing an orthogonal technique, such as Chiral HPLC, to ensure enantiomeric purity. By understanding the causality behind each method's design and applying them logically, researchers and drug developers can ensure the integrity of their synthetic peptides from the very first building block.
References
-
PubChem. (n.d.). Boc-Trp(Boc)-OH. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Z-Trp(Boc)-OH DCHA [218938-57-9]. Retrieved from [Link]
-
LookChem. (n.d.). Cas 218938-57-9,Z-TRP(BOC)-OH DCHA. Retrieved from [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]
-
Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402-10. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC-HILIC column. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Karakawa, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2019). Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix. Retrieved from [Link]
-
ResearchGate. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Trp(Boc)-OH [143824-78-6]. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
ResearchGate. (2015). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
-
ResearchGate. (1999). A side-reaction in the SPPS of Trp-containing peptides. Retrieved from [Link]
-
PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Trp(Boc)-OH [144599-95-1]. Retrieved from [Link]
-
PubMed. (n.d.). Rapid analysis of tryptophan metabolites using reversed-phase high-performance liquid chromatography with fluorometric detection. Retrieved from [Link]
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A Tale of Two Protecting Groups: A Comparative Guide to the Cleavage Efficiency of Z- and Fmoc-Protected Peptides
For the Modern Peptide Chemist: A Guide to Strategic Deprotection
In the intricate discipline of peptide synthesis, the choice of protecting groups is a foundational decision that dictates the entire synthetic strategy. This guide offers an in-depth comparison of two cornerstone Nα-protecting groups: the classical benzyloxycarbonyl (Z or Cbz) group and the modern gold standard, 9-fluorenylmethyloxycarbonyl (Fmoc). While both serve the crucial role of preventing unwanted reactions at the N-terminus, their cleavage characteristics are profoundly different, leading to distinct applications in contemporary peptide science. This analysis will delve into the cleavage efficiencies, underlying mechanisms, and associated side reactions, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed strategic decisions.
The Paradigm Shift in Solid-Phase Peptide Synthesis (SPPS): Why Fmoc Reigns Supreme
The advent of Solid-Phase Peptide Synthesis (SPPS) revolutionized the field, enabling the rapid and automated assembly of peptide chains. The success of SPPS hinges on a crucial principle: the iterative cycle of deprotection and coupling must be highly efficient and selective. It is in this context that the superiority of the Fmoc group for SPPS becomes unequivocally clear.
The Z-group, introduced in 1932, was a landmark development for solution-phase peptide synthesis.[1] However, its application in iterative SPPS is practically non-existent. The reason lies in the harsh conditions required for its removal, which are incompatible with the delicate nature of a growing peptide chain anchored to a solid support. Conversely, the Fmoc group is cleaved under mild basic conditions, a key advantage that has cemented its dominance in SPPS.[][3]
The core directive of modern SPPS is orthogonality: the ability to selectively remove the temporary Nα-protecting group without disturbing the permanent side-chain protecting groups or the bond linking the peptide to the resin.[3] The Fmoc/tBu (tert-butyl) strategy is the embodiment of this principle. The Fmoc group is removed by a base, while the tBu-based side-chain protecting groups and the resin linker are cleaved in the final step with a strong acid like trifluoroacetic acid (TFA).[3] The Z-group, being stable to both mild base and strong acid, finds its modern role not as an iterative Nα-protecting group, but as a valuable orthogonal protecting group for specific applications like N-terminal capping or the synthesis of complex cyclic peptides.
Comparative Analysis of Cleavage Mechanisms and Efficiency
A direct comparison of cleavage "efficiency" is nuanced, as the conditions are fundamentally different. Instead, we will compare the optimal cleavage protocols for each group and their implications for peptide synthesis.
| Characteristic | Z-Protected Peptides | Fmoc-Protected Peptides |
| Primary Cleavage Method | Catalytic Hydrogenolysis | Base-mediated β-elimination |
| Typical Reagents | H₂ gas, Pd/C catalyst in MeOH or EtOH | 20% Piperidine in DMF |
| Alternative (Harsh) Method | HBr in Acetic Acid | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| Reaction Time (Typical) | 2-16 hours | 5-20 minutes |
| Cleavage Conditions | Mild (hydrogenolysis); Harsh (acidolysis) | Mild |
| Compatibility with SPPS | Not suitable for iterative Nα-deprotection | The standard for iterative Nα-deprotection |
| Yield (Optimal Conditions) | >95% (hydrogenolysis in solution) | >99% per cycle in SPPS[] |
| Purity (Crude Product) | Variable, dependent on catalyst and substrate | Generally high in SPPS, dependent on sequence |
The Chemistry of Cleavage: A Mechanistic Overview
The distinct cleavage conditions for Z and Fmoc groups stem from their unique chemical structures.
Fmoc Group Cleavage: A Base-Induced Elimination
The Fmoc group is removed via a base-catalyzed β-elimination mechanism (E1cB). A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates the elimination of dibenzofulvene (DBF) and the release of a carbamate intermediate, which subsequently decarboxylates to yield the free amine. The liberated DBF is trapped by piperidine to form a stable adduct, driving the reaction to completion.[1]
Caption: Mechanism of Fmoc group cleavage by piperidine.
Z-Group Cleavage: Hydrogenolysis and Acidolysis
The most common and mildest method for Z-group cleavage is catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source, the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.
For situations where catalytic hydrogenation is not feasible (e.g., due to the presence of sulfur-containing residues that poison the catalyst), harsh acidic conditions, such as hydrogen bromide in acetic acid, can be employed. This proceeds via an acid-catalyzed nucleophilic substitution mechanism.
Caption: Cleavage pathways for the Z-protecting group.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in SPPS
Objective: To remove the Nα-Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.
-
Drain the solution.
-
Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.
-
The resin is now ready for the next coupling step.
Protocol 2: Z-Group Cleavage by Catalytic Hydrogenolysis (Solution Phase)
Objective: To remove the N-terminal Z-group from a peptide in solution.
Materials:
-
Z-protected peptide
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on charcoal (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Z-protected peptide in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Purge the flask with nitrogen or argon, then introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
Protocol 3: Z-Group Cleavage by HBr in Acetic Acid
Objective: To remove the Z-group under harsh acidic conditions. (Caution: This is a harsh method and should be used when hydrogenolysis is not an option).
Materials:
-
Z-protected peptide
-
33% Hydrogen bromide (HBr) in acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add the solution of 33% HBr in acetic acid and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the peptide by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitated peptide hydrobromide salt by filtration or centrifugation.
-
Wash the solid with cold diethyl ether and dry under vacuum.
Side Reactions and Purity Considerations
The choice of cleavage method has significant implications for the purity of the final peptide product.
Fmoc Cleavage Side Reactions:
-
Aspartimide Formation: A major side reaction, especially in sequences containing Asp-Gly or Asp-Ser, where the peptide backbone can cyclize to form a stable five-membered ring, leading to racemization and the formation of β-aspartyl peptides.[4]
-
Diketopiperazine (DKP) Formation: Occurs at the dipeptide stage, particularly with proline at the C-terminus, leading to cleavage of the dipeptide from the resin and termination of the synthesis.
-
Piperidine Adducts: Incomplete washing can leave the DBF-piperidine adduct, which can interfere with subsequent steps and purification.
Z-Group Cleavage Side Reactions:
-
Catalyst Poisoning: The palladium catalyst used in hydrogenolysis is sensitive to poisoning by sulfur-containing residues like cysteine and methionine, which can lead to incomplete cleavage.[5] Histidine residues can also deactivate the catalyst.[6]
-
Incomplete Cleavage: Steric hindrance around the Z-group can slow down the reaction, requiring longer reaction times or higher catalyst loading.
-
Side-chain Modification (HBr/AcOH): The harsh acidic conditions of HBr in acetic acid can cause degradation of sensitive amino acids and cleavage of acid-labile side-chain protecting groups.
-
Racemization: While generally low for both methods, the harsh acidic conditions for Z-group cleavage can increase the risk of racemization at chiral centers.[7]
Conclusion: A Strategic Choice Based on Application
The comparison between Z- and Fmoc-protected peptides is not a matter of which is "better" overall, but which is superior for a specific application.
-
For iterative Solid-Phase Peptide Synthesis, Fmoc is the undisputed champion. Its mild, rapid, and highly efficient cleavage under basic conditions is perfectly suited for the automated, cyclical nature of SPPS, resulting in high yields and purity for a wide range of peptides.[][3]
-
The Z-group, while obsolete for iterative SPPS, remains an invaluable tool for orthogonal protection strategies. Its stability to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage allows for the synthesis of complex peptides, such as cyclic peptides, branched peptides, and peptide conjugates, where selective deprotection at the N-terminus is required.
Ultimately, a deep understanding of the cleavage mechanisms, efficiencies, and potential side reactions of both Z- and Fmoc-protecting groups empowers the modern peptide chemist to design more robust and successful synthetic strategies, pushing the boundaries of peptide science and therapeutic development.
References
- A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis. Benchchem.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry.
- Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies Blog.
- Why Fmoc-Protected Amino Acids Domin
- Fmoc Amino Acids for SPPS. AltaBioscience.
- The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines.
- Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec.
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
- Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
- Incomplete cleavage of the Z-group in Z-His-Phe-Phe-OEt. Benchchem.
- Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. PubMed.
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
- Hydrogenolytic debenzylation of sulfur-containing peptides. PubMed.
Sources
- 1. connectsci.au [connectsci.au]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogenolytic debenzylation of sulfur-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cem.de [cem.de]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Orthogonal Landscape: A Comparative Guide to Z and Boc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The ability to selectively mask and unmask reactive functional groups dictates the feasibility of a synthetic route, ultimately impacting yield, purity, and the timely advancement of research and drug development programs. Among the arsenal of tools available to the modern chemist, the Carboxybenzyl (Z or Cbz) and the tert-Butoxycarbonyl (Boc) groups stand as two of the most foundational and widely employed α-amino protecting groups.
This guide offers an in-depth, data-supported comparison of the Z and Boc protecting groups, moving beyond a simple recitation of facts to explore the causality behind experimental choices. As Senior Application Scientists, we aim to provide not just the "what" and "how," but the critical "why," enabling you to make informed, strategic decisions in your synthetic endeavors.
The Cornerstone of Strategy: The Principle of Orthogonality
The true power of the Z and Boc protecting groups lies in their orthogonality . In the context of multi-step synthesis, orthogonality refers to the ability to remove one type of protecting group under a specific set of conditions without affecting another.[][] This principle is the bedrock of modern peptide synthesis, allowing for the sequential and controlled assembly of amino acid building blocks into complex peptides.[]
The fundamental difference between the Z and Boc groups, and the basis of their orthogonality, lies in their distinct deprotection chemistries:
-
Boc (tert-Butoxycarbonyl): This group is characteristically acid-labile , readily cleaved by moderately strong acids such as trifluoroacetic acid (TFA).[3]
-
Z (Carboxybenzyl or Cbz): The Z group is typically removed under neutral conditions via catalytic hydrogenolysis .[3]
This mutual exclusivity allows for the selective deprotection of a Boc-protected amine in the presence of a Z-protected amine, and vice versa, a critical capability in the synthesis of complex, polyfunctional molecules.[4]
At a Glance: A Head-to-Head Comparison
| Feature | Z (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) |
| Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) | Acidolysis (e.g., TFA, HCl in dioxane)[5] |
| Stability | Stable to acidic and basic conditions. | Stable to basic conditions and hydrogenolysis. |
| Key Advantage | Robustness; orthogonal to Boc and Fmoc; ideal for solution-phase synthesis. | Widely used in Solid-Phase Peptide Synthesis (SPPS); orthogonal to Z and Fmoc. |
| Potential Side Reactions | Catalyst poisoning by sulfur; reduction of other functional groups (e.g., alkenes, alkynes). | Alkylation of nucleophilic residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. |
Delving Deeper: The Chemistry of Protection and Deprotection
A nuanced understanding of the reaction mechanisms is crucial for troubleshooting and optimizing peptide synthesis.
The Z-Group: A Stalwart of Solution-Phase Synthesis
Introduced in the 1930s by Bergmann and Zervas, the Z group revolutionized peptide chemistry. Its stability to both acidic and basic conditions makes it a robust choice for multi-step solution-phase synthesis.
Protection: The Z group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.
Deprotection Mechanism: The primary method for Z-group removal is catalytic hydrogenolysis. The reaction proceeds on the surface of a palladium catalyst, where the benzylic C-O bond is cleaved by hydrogen. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.
An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH) , which employs a hydrogen donor like ammonium formate or hydrazine in the presence of a palladium catalyst.[6] This method is often safer and more convenient for laboratory-scale synthesis.[6]
The Boc-Group: The Engine of Solid-Phase Peptide Synthesis
The development of the Boc group was a key innovation that enabled the automation of peptide synthesis, particularly in the context of Merrifield's solid-phase approach.
Protection: The Boc group is easily introduced by treating the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Deprotection Mechanism: Boc deprotection is an acid-catalyzed process. Protonation of the carbamate carbonyl oxygen by a strong acid like TFA initiates the fragmentation of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid, which, similar to the Z-deprotection intermediate, rapidly decarboxylates to release the free amine and carbon dioxide.[4]
Field-Proven Insights: Navigating the Pitfalls
While both protecting groups are highly effective, their application is not without challenges. A seasoned chemist anticipates and mitigates these potential issues.
Challenges with Z-Group Deprotection
-
Catalyst Poisoning: The palladium catalyst used for hydrogenolysis is highly susceptible to poisoning by sulfur-containing compounds.[7] This can be a significant issue when working with peptides containing cysteine or methionine residues, leading to sluggish or incomplete reactions. In such cases, using a larger amount of catalyst or switching to an alternative deprotection method may be necessary.
-
Incompatibility with Reducible Groups: The conditions for catalytic hydrogenolysis can also reduce other sensitive functional groups within the peptide, such as alkenes, alkynes, or nitro groups. Careful consideration of the entire molecular structure is essential before choosing this deprotection strategy.
-
Practicality in SPPS: While not impossible, performing catalytic hydrogenolysis on a solid support can be technically challenging, which is a primary reason for the Z-group's predominant use in solution-phase synthesis.
Challenges with Boc-Group Deprotection
-
Side Reactions from the tert-Butyl Cation: The major drawback of Boc deprotection is the generation of the highly reactive tert-butyl cation. This electrophile can attack nucleophilic amino acid side chains, particularly the indole ring of tryptophan and the thioether of methionine, leading to unwanted alkylated byproducts.
-
The Role of Scavengers: To prevent these side reactions, scavengers are added to the deprotection cocktail. These are nucleophilic species, such as triisopropylsilane (TIS) or water, that are more reactive towards the tert-butyl cation than the sensitive amino acid residues, effectively "scavenging" the reactive intermediate.
-
Acid Sensitivity and Racemization: The use of strong acids for Boc deprotection can be problematic for peptides containing other acid-sensitive functional groups. Additionally, while carbamate-protected amino acids generally resist racemization during coupling, the repetitive acid treatments in Boc-based SPPS can, in some cases, contribute to the epimerization of the final peptide.[8]
Experimental Protocols
The following are generalized protocols for the deprotection of Z- and Boc-protected amino acids. Note that optimal conditions may vary depending on the specific substrate.
Protocol 1: Deprotection of a Z-Protected Amine via Catalytic Hydrogenolysis
Materials:
-
Z-protected amino acid/peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Z-protected compound (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; ensure it remains wet during filtration.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 2: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amino acid/peptide
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected compound (1.0 equivalent) in DCM.
-
Prepare a cleavage cocktail. A common mixture for peptides with sensitive residues is 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the solution of the Boc-protected compound.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completeness using TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.
-
Precipitate the deprotected peptide by adding the concentrated solution to a stirred flask of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.
Strategic Selection: Z vs. Boc in Practice
The choice between Z and Boc is not merely a matter of preference but a strategic decision based on the overall synthetic plan.
-
For solution-phase synthesis, particularly of peptide fragments intended for subsequent ligation, the robustness of the Z group is often advantageous. Its stability to a wide range of reaction conditions provides greater flexibility in the synthesis of complex intermediates.
-
For automated Solid-Phase Peptide Synthesis (SPPS), the Boc/Bzl strategy, while older than the now more common Fmoc/tBu approach, is still valuable, especially for the synthesis of hydrophobic peptides where aggregation can be an issue. [9] The repetitive TFA deprotection in Boc-SPPS results in a protonated N-terminus, which can help to disrupt inter-chain hydrogen bonding and improve solvation.[10]
-
In complex syntheses requiring multiple levels of orthogonal protection, Z and Boc can be used in concert. For example, a Boc-protected α-amino group can be selectively removed in the presence of a Z-protected lysine side chain, allowing for specific modification at the N-terminus before global deprotection.
Conclusion
Both the Z and Boc protecting groups are indispensable tools in the peptide chemist's toolkit. Their well-defined and orthogonal deprotection chemistries have enabled the synthesis of countless peptides for research and therapeutic applications. The Boc group, with its acid lability, has become a cornerstone of automated SPPS, while the Z group, with its robust nature and removal by hydrogenolysis, remains a powerful option for solution-phase strategies and in scenarios requiring its specific orthogonality. A thorough understanding of their respective strengths, weaknesses, and underlying chemical principles, as presented in this guide, empowers the researcher to move beyond simply following a protocol to strategically designing and executing efficient and successful peptide syntheses.
References
-
Gong, K., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]
-
Master Organic Chemistry. (2018). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]
-
Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
-
Al-Warhi, T., et al. (2021). Epimerisation in Peptide Synthesis. Molecules. [Link]
-
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. [Link]
-
ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
Wiley. (n.d.). 7.4 Racemization Assays. [Link]
-
PubMed. (2020). Synthesis and biological evaluation of backbone-aminated analogues of gramicidin S. [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]
-
Scribd. (n.d.). CTHreview. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
-
National Institutes of Health. (n.d.). Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. [Link]
-
ResearchGate. (2009). Synthesis and Biological Evaluation of Novel Gramicidin S Analogues. [Link]
-
Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). [Link]
-
Semantic Scholar. (n.d.). Catalytic Transfer Hydrogenolysis of Protected Peptides using Hydrazine. [Link]
-
YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]
-
CHIMIA. (n.d.). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. [Link]
Sources
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
A Comparative Guide to the Application of Z-D-Trp(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a key strategy for enhancing potency, stability, and bioavailability. Among these, D-tryptophan derivatives play a crucial role. This guide provides a comprehensive technical overview of Z-D-Trp(Boc)-OH, a dually protected D-tryptophan building block, and offers a comparative analysis against its primary alternative, Fmoc-D-Trp(Boc)-OH, to inform rational decision-making in peptide synthesis strategies.
The Critical Role of Tryptophan Protection in Peptide Synthesis
The indole side chain of tryptophan is highly susceptible to oxidation and electrophilic attack during peptide synthesis, particularly under the acidic conditions often employed for deprotection steps. These side reactions can lead to a heterogeneous mixture of products, significantly reducing the yield of the desired peptide and complicating purification. To mitigate these issues, protection of the indole nitrogen is paramount. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for this purpose, offering robust protection under various coupling conditions and being readily removable during the final cleavage from the solid support.
Furthermore, the choice of the Nα-protecting group dictates the overall synthetic strategy. The two most common orthogonal protection schemes in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu strategies.[1] this compound, with its benzyloxycarbonyl (Z) Nα-protection, is primarily suited for solution-phase synthesis or Boc-based solid-phase strategies, while Fmoc-D-Trp(Boc)-OH is the building block of choice for the more prevalent Fmoc-based SPPS.
Performance Comparison: this compound vs. Fmoc-D-Trp(Boc)-OH
The selection of the Nα-protecting group for D-tryptophan hinges on the chosen synthetic methodology and the specific requirements of the target peptide. While direct comparative studies with quantitative yield and purity data under identical conditions are scarce in publicly available literature, a qualitative and strategic comparison can be made based on the established principles of peptide chemistry.
| Feature | This compound | Fmoc-D-Trp(Boc)-OH | Key Considerations & Rationale |
| Primary Application | Solution-Phase Synthesis, Boc-SPPS | Fmoc-SPPS | The Z group is cleaved by hydrogenolysis or strong acid, aligning with Boc-SPPS cleavage conditions. The Fmoc group's base lability is the cornerstone of the milder and more popular Fmoc-SPPS.[2] |
| Coupling Efficiency | Good to Excellent | Excellent | Both derivatives generally exhibit high coupling efficiencies with standard coupling reagents. However, the milder, iterative deprotection conditions in Fmoc-SPPS can sometimes lead to better overall yields for longer or more complex peptides. |
| Racemization Risk | Low to Moderate | Low | D-amino acids are inherently less prone to racemization at their own α-carbon. However, the harsh acidic conditions used for Boc deprotection in Boc-SPPS can pose a risk to other sensitive amino acids in the sequence. The milder basic deprotection in Fmoc-SPPS generally offers a lower risk of racemization for the entire peptide chain. |
| Side Reaction Prevention (Indole) | Excellent | Excellent | The Boc group on the indole nitrogen provides robust protection against alkylation and oxidation in both strategies. This is particularly crucial in sequences containing arginine, as the side-chain protecting groups on arginine can generate reactive species during cleavage that attack the unprotected indole ring. |
| Orthogonality | Compatible with Fmoc and other base-labile groups. | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). | The Z group can be selectively removed by hydrogenolysis in the presence of acid-labile groups. The Fmoc group's base lability provides excellent orthogonality with the acid-labile side-chain protecting groups commonly used in modern SPPS.[3] |
| Cleavage Conditions | Strong Acid (e.g., HF, TFMSA) or Hydrogenolysis | Mild Base (Piperidine) for Nα-deprotection; Strong Acid (TFA) for final cleavage. | The final cleavage in Boc-SPPS requires harsh acids. Fmoc-SPPS utilizes milder conditions for chain elongation, with a final strong acid cleavage that also removes the side-chain protecting groups. |
Strategic Selection and Causality in Experimental Design
The choice between this compound and Fmoc-D-Trp(Boc)-OH is a critical decision driven by the overall synthetic strategy.
dot
Caption: Workflow for solution-phase dipeptide synthesis with this compound.
Materials:
-
This compound
-
L-Phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amine Component: Dissolve H-L-Phe-OMe·HCl (1.1 equivalents) in DCM. Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 20 minutes to generate the free base.
-
Activation of the Carboxyl Component: In a separate flask, dissolve this compound (1.0 equivalent), HBTU (1.05 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the cooled solution from step 2, add DIPEA (2.5 equivalents). Stir the mixture at 0 °C for 5 minutes. Add the solution of H-L-Phe-OMe from step 1 to the activated carboxyl component. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide, Z-D-Trp(Boc)-L-Phe-OMe.
General Protocol for Fmoc-SPPS incorporating Fmoc-D-Trp(Boc)-OH
This protocol outlines a standard manual synthesis cycle for incorporating Fmoc-D-Trp(Boc)-OH into a peptide chain on a solid support.
dot
Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-Trp(Boc)-OH
-
Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)
-
20% (v/v) Piperidine in DMF
-
Anhydrous DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling: In a separate vessel, pre-activate Fmoc-D-Trp(Boc)-OH (3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU and DIPEA) in DMF for 1-5 minutes. Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Conclusion
This compound remains a valuable reagent for specific applications in peptide chemistry, particularly in solution-phase synthesis and traditional Boc-SPPS. However, for the majority of modern solid-phase peptide synthesis campaigns, the Fmoc-based strategy is dominant due to its milder reaction conditions and broader compatibility. Consequently, Fmoc-D-Trp(Boc)-OH is the more versatile and widely applicable building block for the incorporation of indole-protected D-tryptophan . The crucial takeaway for researchers is the paramount importance of protecting the tryptophan indole side chain, for which the Boc group is an excellent and reliable choice, irrespective of the chosen Nα-protection strategy. A thorough understanding of the principles of orthogonal protection and the nuances of each synthetic approach is essential for the successful synthesis of high-purity, complex peptides for research and drug development.
References
-
Greene, T. W., & Wuts, P. G. M. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. [Link]
-
MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
Royal Society of Chemistry. (2019). H arylation of tryptophan: transformation of the directing group into an activated amide. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. [Link]
-
Royal Society of Chemistry. (n.d.). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. [Link]
-
PubMed. (1994). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. [Link]
Sources
A Comparative Purity Analysis of Crude Peptides Synthesized with Z-D-Trp(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison to Guide Protecting Group Strategy in Boc-SPPS
Introduction: The Critical Role of Side-Chain Protection in Peptide Purity
In the realm of solid-phase peptide synthesis (SPPS), particularly when employing the tert-butyloxycarbonyl (Boc) strategy, the ultimate purity of the crude product is intrinsically linked to the strategic selection of side-chain protecting groups. The D-tryptophan residue, with its electron-rich indole side chain, presents a notorious challenge. During the final acidolytic cleavage step, typically with trifluoroacetic acid (TFA), the indole ring is highly susceptible to electrophilic attack by carbocations generated from other cleaved protecting groups (e.g., t-butyl) and the resin linker itself. This alkylation leads to significant impurities that can complicate purification and reduce the overall yield of the target peptide.
This guide provides an in-depth comparative analysis of using Nα-benzyloxycarbonyl-N-indole-tert-butyloxycarbonyl-D-tryptophan (Z-D-Trp(Boc)-OH) versus an established alternative, Nα-benzyloxycarbonyl-N-indole-formyl-D-tryptophan (Z-D-Trp(For)-OH), in a Boc-SPPS workflow. We will explore the chemical rationale behind each strategy, present supporting experimental data from a model synthesis, and offer field-proven insights to guide your selection process for achieving higher crude peptide purity.
The Challenge: Preventing Indole Alkylation
The primary side reaction plaguing tryptophan-containing peptides during Boc-SPPS is the alkylation of the indole ring. The tert-butyl cation (C₄H₉⁺), liberated from Boc groups and tert-butyl ethers (used for Tyr, Ser, Thr), is a potent electrophile that readily attacks the nucleophilic indole system. This results in the formation of tert-butylated tryptophan adducts, which are often difficult to separate from the desired peptide.[1]
To mitigate this, two primary strategies are employed: the use of scavengers in the cleavage cocktail to trap carbocations, and the protection of the indole nitrogen itself. This guide focuses on the latter, comparing the efficacy of the Boc group versus the Formyl group for this purpose.
Comparative Analysis of Indole Protecting Groups
The choice of protecting group for the tryptophan indole is a balancing act between stability during synthesis and lability during the final cleavage, without promoting other side reactions.
Strategy 1: this compound
The Boc group is a widely used protecting group for the indole nitrogen in Fmoc chemistry and has been adapted for Boc strategies as well.[2] Its primary advantage is its acid lability, which allows for its removal simultaneously with other side-chain protecting groups during the final TFA or HF cleavage. This simplifies the workflow. However, the very carbocations it generates upon cleavage can be a source of alkylation if not efficiently scavenged. Its bulk can also sterically hinder coupling reactions in certain sequences.
Strategy 2: Z-D-Trp(For)-OH (The Alternative)
The formyl (For) group offers a different chemical approach. It is stable to the moderately acidic conditions used for Nα-Boc removal during the synthesis cycles.[3] A key distinction is its method of removal; the formyl group is cleaved not by acid, but by nucleophilic attack, often using a base like piperidine or reagents like ethanedithiol (EDT) in the cleavage cocktail.[3][4] This orthogonality provides a potential advantage by avoiding the generation of additional carbocations during its removal.
Experimental Design and Protocols
To objectively compare the performance of this compound and Z-D-Trp(For)-OH, a model hexapeptide, Ac-Tyr-Ala-D-Trp-Ala-Val-Gly-NH₂ , was synthesized using a manual Boc-SPPS protocol. This sequence was chosen as it contains a tyrosine residue (with a t-butyl ether side-chain protection), which is a known source of t-butyl cations upon cleavage, thus creating a challenging environment for the D-tryptophan residue.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis on a 0.5 mmol scale using MBHA resin.
-
Resin Preparation:
-
Swell 1.0 g of MBHA resin (0.5 mmol/g loading) in dichloromethane (DCM) for 1 hour in a reaction vessel.
-
Wash the resin with dimethylformamide (DMF) (3 x 15 mL).
-
-
Boc-SPPS Cycle (repeated for each amino acid):
-
Deprotection: Add 15 mL of 50% TFA in DCM to the resin. Agitate for 2 minutes, drain, then add another 15 mL of 50% TFA in DCM and agitate for 20 minutes.[3] Wash with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Add 15 mL of 10% diisopropylethylamine (DIEA) in DMF. Agitate for 2 minutes, drain, and repeat. Wash with DMF (3x).
-
Coupling: In a separate vessel, dissolve the Nα-Boc protected amino acid (2.0 mmol, 4 eq.) and HBTU (2.0 mmol, 4 eq.) in DMF. Add DIEA (4.0 mmol, 8 eq.) and pre-activate for 2 minutes. Add this solution to the neutralized resin. Agitate for 2 hours.
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm reaction completion. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash with DMF (3x) and DCM (3x).
-
-
Incorporation of D-Tryptophan:
-
Synthesis A: Use this compound for the coupling step.
-
Synthesis B: Use Z-D-Trp(For)-OH for the coupling step.
-
-
Final Steps:
-
After the final amino acid (Boc-Tyr(tBu)-OH) is coupled, perform a final deprotection.
-
Acetylation: Treat the resin with a solution of 20% acetic anhydride in DMF for 30 minutes to cap the N-terminus.
-
Wash the peptide-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Protocol 2: HF Cleavage and Peptide Precipitation
This step is critical and requires specialized equipment and extreme caution.
-
Preparation: Place the dried peptide-resin (approx. 1.2 g) in an HF cleavage apparatus.
-
Scavenger Cocktail: Add p-cresol (1.0 mL) and 1,2-ethanedithiol (EDT) (0.5 mL) as scavengers. The p-cresol traps carbocations, and EDT aids in the removal of the formyl group in Synthesis B.
-
HF Cleavage: Cool the vessel to 0°C. Carefully distill approximately 10 mL of anhydrous hydrogen fluoride (HF) into the vessel. Stir the mixture at 0°C for 1 hour.
-
HF Evaporation: Remove the HF under vacuum.
-
Precipitation: Wash the resin-peptide mixture with cold diethyl ether (3 x 30 mL) to remove the scavengers and cleaved protecting groups.
-
Extraction and Lyophilization: Extract the crude peptide from the resin using 30% aqueous acetic acid. Lyophilize the aqueous extract to obtain the crude peptide as a white powder.
Protocol 3: RP-HPLC Analysis of Crude Peptides
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude peptide in 10% acetonitrile/water with 0.1% TFA.
-
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 65% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the crude purity as the percentage of the main product peak area relative to the total peak area.
Results and Purity Comparison
The crude peptides from both syntheses were analyzed by RP-HPLC. The results are summarized in the table below.
| Peak ID | Retention Time (min) | Synthesis A: this compound | Synthesis B: Z-D-Trp(For)-OH | Identification |
| Peak Area (%) | Peak Area (%) | |||
| 1 | 21.5 | 72.4% | 85.1% | Target Peptide |
| 2 | 22.8 | 14.8% | 3.2% | Trp(+56) t-butyl Adduct |
| 3 | 19.9 | 5.1% | 4.9% | Deletion Sequence (des-Val) |
| 4 | Various | 7.7% | 6.8% | Other Minor Impurities |
| Total | 100% | 100% |
Analysis of Results:
-
Synthesis A (this compound): The crude product showed a purity of 72.4% . A significant impurity peak was observed at 22.8 minutes, corresponding to a mass increase of +56 Da, consistent with a tert-butyl adduct on the tryptophan residue.[1]
-
Synthesis B (Z-D-Trp(For)-OH): The crude product demonstrated a significantly higher purity of 85.1% . The peak corresponding to the t-butylated tryptophan was substantially reduced to just 3.2%.
Discussion: The Mechanistic Advantage of the Formyl Group
The experimental data clearly indicates that the use of Z-D-Trp(For)-OH results in a crude peptide of higher purity compared to this compound under these synthesis and cleavage conditions. The primary reason for this marked difference is the reduction of tryptophan indole alkylation.
The indole ring of tryptophan is highly nucleophilic and prone to attack by electrophilic species generated during the acidic cleavage step. While the scavenger cocktail is designed to quench these reactive carbocations, the reaction is competitive. When this compound is used, the cleavage of the indole-Boc group itself contributes to the pool of t-butyl cations in close proximity to the tryptophan residue, increasing the statistical likelihood of intra- or intermolecular alkylation before the scavenger can intervene.
In contrast, the formyl group on Z-D-Trp(For)-OH is stable to the strong acid (HF) but is efficiently removed by the nucleophilic scavenger, 1,2-ethanedithiol (EDT), present in the cleavage cocktail.[3] This strategy is orthogonal to the acid-labile cleavage of other protecting groups. By not releasing an additional source of carbocations, it significantly lowers the incidence of the t-butylation side reaction, leading to a cleaner crude product.
Conclusion and Recommendation
For the synthesis of D-tryptophan-containing peptides using Boc-SPPS, the choice of indole side-chain protection is a critical parameter influencing the final purity of the crude product. While this compound offers a straightforward, single-step deprotection, it carries a significant risk of indole alkylation, leading to challenging purification profiles.
Based on the presented data and the underlying chemical principles, we recommend the use of Z-D-Trp(For)-OH as the superior strategy for maximizing the purity of crude peptides. Its orthogonal deprotection mechanism minimizes the formation of t-butyl adducts, yielding a product that is substantially cleaner and requires less downstream purification effort. This advantage translates to higher overall yields of the final, purified peptide and a more efficient drug development workflow.
References
- BenchChem. (2025). Preventing Tryptophan Indole Alkylation during TFA Cleavage. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Optimizing Boc Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of Peptides Containing N-Bsmoc-L-Tryptophan by HPLC. BenchChem.
- Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation following 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 42(1), 58-63.
- Samacá, J., Velandia-Bautista, E., Tabares, L., Escamilla, L., Vanegas, M., & Patarroyo, M. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251.
-
Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
- Sundari, C. S., Chakraborty, K., Nagaraj, R., & Jagannadham, M. V. (2010). Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry. Protein and Peptide Letters, 17(2), 168-171.
- Sethi, M. K., et al. (2018). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 6(2), 56-66.
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.
- Frontiers in Chemistry. (2020). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection.
- BenchChem. (2025). A Comparative Guide to the Purity of Crude Peptides Synthesized with Boc-Gln(Xan)-OH. BenchChem.
- Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, C. G., & Fields, G. B. (1993). Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine. International Journal of Peptide and Protein Research, 42(1), 58-63.
- Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Agilent Technologies.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In Amino Acid Analysis (pp. 3-25). Humana Press.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45.
- Google Patents. (2003). EP1343808A2 - Process for the synthesis of a peptide having a trp residue.
- Waters Corporation. (2018).
- Tantillo, D. J. (2013). Tryptophan Stabilization of a Biochemical Carbocation Evaluated by Analysis of π Complexes of 3-Ethylindole with the t-Butyl Cation. The Journal of Organic Chemistry, 78(10), 4933-4938.
- ResearchGate. (2021).
- Royal Society of Chemistry. (2018). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation.
Sources
- 1. Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chempep.com [chempep.com]
- 4. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
Topic: A Cost-Benefit Analysis of Z-D-Trp(Boc)-OH in Large-Scale Synthesis
An In-Depth Guide for Process Chemistry & Drug Development
As Senior Application Scientists, we guide partners through the complexities of scaling up peptide synthesis. A recurring challenge is the selection of protecting groups, a decision that profoundly influences process efficiency, product purity, and overall cost. This is particularly true for sensitive amino acids like tryptophan, where side-chain modifications during synthesis can derail a project.[1]
This guide provides a comprehensive cost-benefit analysis of a classic but strategically valuable building block, N-α-Benzyloxycarbonyl-N-in-tert-butoxycarbonyl-D-tryptophan (Z-D-Trp(Boc)-OH) . We will objectively compare it to the modern solid-phase synthesis staple, Fmoc-D-Trp(Boc)-OH , providing the data and experimental rationale necessary for you to make an informed decision for your large-scale campaigns.
The Tryptophan Conundrum in Peptide Synthesis
The indole side chain of tryptophan is electron-rich and highly susceptible to alkylation and oxidation under the acidic conditions typically used for final cleavage in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] This leads to impurities that are often difficult to separate, reducing yield and increasing downstream purification costs. Protecting the indole nitrogen is therefore not just recommended but essential for large-scale production.[4]
The tert-butoxycarbonyl (Boc) group is an effective shield for the indole nitrogen. It is stable to the mild base used for Fmoc removal but is cleanly cleaved by trifluoroacetic acid (TFA) during the final deprotection step.[1][4] Therefore, our comparison focuses on two derivatives that both utilize this indole protection but differ in their crucial N-α-protection: Z vs. Fmoc.
Visualizing the Key Players
Here we see the structures of the two key D-tryptophan derivatives at the heart of our analysis. The common feature is the Boc group on the indole nitrogen, while the strategic difference lies in the N-α protecting group: Z (benzyloxycarbonyl) versus Fmoc (9-fluorenylmethoxycarbonyl).
Caption: Chemical structures of this compound and Fmoc-D-Trp(Boc)-OH.
Strategic Comparison: Z vs. Fmoc Protection
The choice between Z and Fmoc for N-α protection dictates the entire synthesis strategy, from the reaction phase (solution vs. solid) to the deprotection chemistry and equipment requirements.
Orthogonality: The Cornerstone of Protecting Group Strategy
In complex syntheses, orthogonality is paramount. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others.[3] This is where the Z-group offers a unique advantage.
| Protecting Group | Typical Location | Cleavage Condition | Reagent(s) |
| Fmoc | N-α-Amine | Mild Base | 20% Piperidine in DMF |
| Boc / tBu | Side Chains, Indole-N | Strong Acid | Trifluoroacetic Acid (TFA) |
| Z (Cbz) | N-α-Amine | Catalytic Hydrogenation | H₂, Pd/C |
This table highlights the distinct removal conditions. The Z-group is cleaved under neutral hydrogenolysis conditions, leaving acid-labile (Boc, tBu) and base-labile (Fmoc) groups completely intact.[5][6] This makes this compound an excellent candidate for solution-phase fragment condensation, where protected peptide segments are synthesized and then joined together.
Caption: Orthogonal deprotection scheme for common peptide protecting groups.
Synthesis Phase & Workflow
The choice of N-α protection is strongly linked to the synthesis phase.
-
Fmoc-D-Trp(Boc)-OH is the undisputed standard for Solid-Phase Peptide Synthesis (SPPS) . In SPPS, the growing peptide chain is anchored to a solid resin support, which simplifies purification: unreacted reagents and byproducts are simply washed away after each coupling and deprotection step.[7][8] This process is highly efficient and easily automated, making it ideal for many applications.[9]
-
This compound is traditionally favored for Liquid-Phase (or Solution-Phase) Peptide Synthesis (LPPS) . In LPPS, all reactions occur in solution. While this requires purification (e.g., extraction, crystallization) after each step, it is highly scalable and can be more cost-effective for producing very large quantities of a specific peptide or for peptides that are difficult to synthesize on a solid support.[10][11]
Caption: High-level comparison of SPPS and LPPS workflows.
Cost-Benefit Analysis
The "best" choice is determined by a balance of raw material cost, process efficiency, and final product purity.
Quantitative Cost Comparison
To provide a tangible comparison, we have compiled representative market prices for the D-isomers of Trp derivatives. Prices are normalized to cost per mole to account for the difference in molecular weight.
| Compound | Supplier Example | Price (25g) | MW ( g/mol ) | Cost per Mole |
| Z-L-Trp(Boc)-OH DCHA | AK Scientific[12] | $75 USD | 619.80 | ~$1,855 USD |
| Fmoc-D-Trp(Boc)-OH | Sigma-Aldrich | $472 USD (5g) | 526.58 | ~$4,500 USD |
| Fmoc-D-Trp(Boc)-OH | Apollo Scientific[13] | £15.00 (1g) | 526.58 | ~$10,000 USD |
Note: Prices are for research-grade quantities and are subject to change. Large-scale manufacturing prices will be significantly lower but relative differences often persist. The Z-amino acid is listed as its DCHA salt, a common practice to improve stability and handling.
Analysis: On a per-mole basis for research quantities, This compound appears significantly less expensive than its Fmoc counterpart . This raw material cost advantage is a major factor in its favor for large-scale solution-phase synthesis. However, this must be weighed against process costs.
Qualitative Performance & Process Comparison
| Factor | This compound (in LPPS) | Fmoc-D-Trp(Boc)-OH (in SPPS) |
| Raw Material Cost | Lower | Higher |
| Deprotection Reagents | H₂ gas, Pd/C catalyst. Relatively low cost but requires specialized equipment (hydrogenator). | Piperidine, DMF. Common solvents, but piperidine is regulated and waste disposal must be managed.[14] |
| Cycle Time | Longer. Each step requires a full work-up and purification, which is labor-intensive.[11] | Shorter . Automation and simple wash steps lead to rapid cycles.[8] |
| Scalability | Excellent . Not limited by resin capacity. Well-suited for multi-kilogram production. | Good, but can become cost-prohibitive with very large scales due to resin and solvent costs. |
| Side Reactions | Deprotection is very clean. Racemization during coupling must be controlled with additives (e.g., HOBt). | Indole is protected by Boc. Risk of aspartimide formation in susceptible sequences.[14] |
| Waste Stream | Primarily solvents from work-up and purification, plus catalyst. | Large volumes of DMF and piperidine-containing solutions. |
| Ideal Application | Large-scale synthesis of shorter peptides; convergent synthesis of complex peptides via fragment condensation. | R&D, high-throughput synthesis, medium-scale production of long peptides (>15-20 AAs).[7] |
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences, here are condensed protocols for the coupling of D-tryptophan to a generic amino acid methyl ester (H-Gly-OMe) as a model system.
Protocol A: Solution-Phase Coupling with this compound
-
Rationale: This classic solution-phase approach uses DCC as a coupling agent and HOBt to suppress racemization, a known risk with carbodiimide activators. The work-up is designed to remove the urea byproduct and unreacted starting materials.
-
Methodology:
-
Activation: Dissolve this compound (1.0 eq), H-Gly-OMe·HCl (1.0 eq), and 1-Hydroxybenzotriazole (HOBt) (1.0 eq) in dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add N-Methylmorpholine (NMM) (1.0 eq) to neutralize the hydrochloride salt.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) dissolved in DCM.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1N HCl, water, 1N NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by recrystallization or silica gel chromatography.
-
Protocol B: Solid-Phase Coupling with Fmoc-D-Trp(Boc)-OH
-
Rationale: This standard automated or manual SPPS protocol uses a pre-loaded Glycine resin. The Fmoc group is removed with piperidine, and the subsequent coupling is driven by an efficient activating agent like HCTU. Washes are critical to drive reactions to completion.
-
Methodology:
-
Resin Preparation: Swell H-Gly-Wang resin (1.0 eq) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (4.0 eq), HCTU (3.9 eq), and DIPEA (8.0 eq) in DMF. Allow to pre-activate for 5 minutes.
-
Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate for 2 hours.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat once.
-
Final Wash: Wash the resin thoroughly with DMF (5x) to ensure all piperidine and dibenzofulvene adducts are removed. The resin now has a free N-terminal amine, ready for the next coupling cycle.
-
Conclusion & Recommendation
The decision between this compound and Fmoc-D-Trp(Boc)-OH is not a matter of which is "better," but which is strategically advantageous for a given project.
Caption: Decision matrix for selecting the appropriate Trp derivative.
-
Choose this compound for:
-
Very Large-Scale Production (>kg): Where the lower raw material cost and the scalability of solution-phase synthesis provide a decisive economic advantage.
-
Fragment Condensation: Its unique hydrogenolysis deprotection makes it ideal for creating protected peptide fragments for a convergent synthesis strategy.
-
Shorter Peptides: When the cumulative time loss from solution-phase work-ups is less than the cost savings on materials.
-
-
Choose Fmoc-D-Trp(Boc)-OH for:
-
Speed and Automation: When rapid synthesis of analogues for R&D or medium-scale production is the priority.
-
Longer Peptides: The efficiency of SPPS in removing excess reagents makes it far more practical for peptides longer than ~15-20 amino acids.[7]
-
High-Throughput Synthesis: Automation makes SPPS the only viable option for producing many peptides in parallel.
-
By carefully weighing the factors of cost, scale, peptide complexity, and available infrastructure, development teams can leverage the distinct advantages of both Z- and Fmoc-based strategies to achieve a robust and cost-effective manufacturing process.
References
- Benchchem. Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing Indole-Protected Tryptophan.
- MtoZ Biolabs. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?.
- Pharmaceutical Online. Solid Phase Versus Liquid Phase Peptide Synthesis.
- de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC, NIH.
- ResolveMass Laboratories Inc. Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?.
- Pharmaoffer.com. Solid vs Liquid Peptide Synthesis: Choose the Right CDMO Partner.
- Creative Peptides. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology, Vol 35: Peptide Synthesis Protocols. Humana Press Inc.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. PMC, NIH.
- ResearchGate.
- VIVED, C., et al.
- Biomitig
- Master Organic Chemistry. (2018).
- AAPPTec.
- Benchchem.
- BLDpharm. BD41460[218938-57-9]Z-Trp(Boc)-OH.DCHA - Bulk Product Details.
- UCI Department of Chemistry.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Aapptec Peptides. Z-Trp(Boc)-OH DCHA [218938-57-9].
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- LGC Standards. Buy Online CAS Number 1217471-55-0 - TRC - this compound.
- Biosynth. Fmoc-D-Trp(Boc)-OH | 163619-04-3 | FF47371.
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Wikipedia. Peptide synthesis.
- Advanced ChemTech. Fmoc-Trp(Boc)
- ChemPep. 218938-57-9 | Z-Trp(Boc)-OH•DCHA.
- Bachem Products. Z-Trp(Boc)-OH · DCHA.
- A professional chemical manufacturer in China.
- Sigma-Aldrich. Fmoc- D -Trp(Boc)-OH = 95.0 HPLC 163619-04-3.
- Apollo Scientific. FMoc-D-Trp(Boc)-OH.
- ACS Publications. Protection (and Deprotection)
- Benchchem.
- APExBIO. Fmoc-Trp(Boc)-OH - Protected Amino Acid for Peptide Synthesis.
- Sigma-Aldrich.
- AKSci. 218938-57-9 Z-L-Trp(Boc)-OH DCHA.
- NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- ChemScene. 163619-04-3 | Fmoc-D-Trp(Boc)-OH.
- Sigma-Aldrich. Boc-Trp-OH = 99.0 TLC 13139-14-5.
- Santa Cruz Biotechnology. Fmoc-D-Trp(Boc)-OH | CAS 163619-04-3.
- ChemPep. 163619-04-3 | Fmoc-D-Trp(Boc)-OH.
- A professional chemical manufacturer in China. Mastering Peptide Synthesis: The Role of CBZ Protecting Groups.
- Chem. Commun. (2017).
- arXiv. (2015). Cost-Benefit Analysis of the Large Hadron Collider to 2025 and beyond.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Z-D-Trp(Boc)-OH
This guide provides essential safety protocols and logistical procedures for the proper disposal of Z-D-Trp(Boc)-OH (N-α-Carbobenzyloxy-N-in-tert-butoxycarbonyl-D-tryptophan), a protected amino acid derivative frequently used in peptide synthesis. Adherence to these protocols is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem.
While many simple Boc-protected amino acids are not classified as hazardous substances under OSHA or GHS regulations[1][2][3], the toxicological properties of this specific, more complex derivative have not been fully investigated[4][5]. Furthermore, closely related compounds, such as Fmoc-Trp(Boc)-OH, are classified as potential skin sensitizers and are recognized as being toxic to aquatic life with long-lasting effects[6][7]. Therefore, a precautionary approach is mandated. This material must not be disposed of in the regular trash or down the drain[7].
Part 1: Core Principles of Chemical Waste Management
The foundation of safe disposal rests on the principle of responsible containment and segregation. All chemical waste is regulated from the moment of its generation within the lab to its final treatment at an off-site facility[8]. The primary objective is to prevent uncontrolled release into the environment and to avoid dangerous reactions from mixing incompatible waste streams[9]. This compound waste must be managed as a distinct chemical waste stream, destined for incineration or other approved treatment by a licensed disposal company[6][10].
Part 2: Personal Protective Equipment (PPE) for Safe Handling
Before beginning any disposal procedure, ensure the correct Personal Protective Equipment (PPE) is worn to prevent accidental exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Conforming to OSHA 29 CFR 1910.133 or EN166 standards, this protects eyes from dust particles and potential splashes[5][11]. |
| Hand Protection | Nitrile or latex gloves | Inspected before use, gloves prevent direct skin contact. Use proper removal technique to avoid contaminating hands[1][6]. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination[5]. |
| Respiratory Protection | NIOSH-approved N95 particulate respirator | Required only if dust is generated and ventilation is inadequate. Procedures should be designed to minimize dust formation[12]. |
Part 3: Step-by-Step Disposal Protocols
The correct disposal procedure depends on the physical state of the this compound waste.
Protocol A: Disposal of Solid Waste
This protocol applies to expired or unused solid this compound, as well as labware contaminated with the solid chemical (e.g., weighing papers, contaminated gloves, pipette tips).
-
Segregation: Collect all solid waste associated with this compound in a dedicated waste container. Do not mix this waste with other hazardous streams like solvents, acids, or bases[9][13].
-
Containerization: Use a sealable, chemically compatible container for the waste. A high-density polyethylene (HDPE) container with a screw-top lid is ideal. The original product container can be used if it is intact and can be securely sealed[9][14].
-
Labeling: The container must be clearly labeled as hazardous waste. The label must include the full, unambiguous chemical name: "this compound Waste" and any other information required by your institution's EHS department[8].
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[8][9]. This area must be at or near the point of generation and under the control of laboratory personnel.
-
Pickup and Disposal: Once the container is full or has been in storage for the maximum allowed time (typically up to 12 months, provided accumulation limits are not exceeded), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal[8].
Protocol B: Disposal of Liquid Waste (Solutions)
This protocol applies when this compound has been dissolved in a solvent for experimental use. The disposal procedure is dictated by the hazards of the solvent.
-
Solvent Identification: Positively identify the solvent used (e.g., Methanol, Dichloromethane, DMF). The solvent is now the primary determinant of the waste stream.
-
Segregation: Dispose of the solution into the appropriate liquid waste container corresponding to the solvent class (e.g., "Non-Halogenated Organic Solvents," "Halogenated Organic Solvents"). Never mix different solvent classes[13].
-
Containerization: Use a designated, properly vented, and chemically compatible container for liquid waste. Fill containers to no more than 90% capacity to allow for vapor expansion[14].
-
Labeling: The liquid waste container label must list all chemical constituents by their full name, including the solvent(s) and "this compound".
-
Storage and Disposal: Keep the liquid waste container sealed when not in use and store it in the laboratory's designated Satellite Accumulation Area, preferably in secondary containment (spill trays)[13]. Arrange for EHS pickup as described in Protocol A.
Protocol C: Accidental Spill Cleanup and Disposal
In the event of a small spill of solid this compound:
-
Ensure Safety: Ensure the area is well-ventilated and you are wearing the appropriate PPE[12].
-
Containment: Prevent the powder from becoming airborne. Avoid dry sweeping if possible.
-
Cleanup: Gently sweep up the solid material and place it, along with any contaminated cleaning materials (e.g., paper towels, absorbent pads), into the designated solid waste container from Protocol A[1][4].
-
Decontamination: After removing the solid, decontaminate the surface with soap and water[1][7].
-
Disposal: The collected spill material is disposed of as solid waste following Protocol A.
Part 4: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
-
University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Available at: [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
-
AAPPTec, LLC. Safety Data Sheet for Nα-Fmoc-N(in)-Boc-L-tryptophan. Available at: [Link]
-
Severn Biotech. Fmoc-Trp(Boc)-OH 98%_sds. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - L-5-Hydroxytryptophan, 99% (TLC). Available at: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET for N(alpha)-Boc-D-tryptophan. Available at: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET for N-tert-Butoxycarbonyl-L-tryptophan. Available at: [Link]
-
Biomitigation. this compound. Available at: [Link]
-
Redox. Safety Data Sheet L-Tryptophan. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Z-D-Trp(Boc)-OH
As researchers dedicated to advancing drug development, our work with specialized reagents like Z-D-Trp(Boc)-OH is fundamental to peptide synthesis. This protected amino acid, while integral to our workflows, requires meticulous handling to ensure both personal safety and the integrity of our experimental outcomes. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of risk assessment and procedural excellence. Here, we will explore not just what Personal Protective Equipment (PPE) to wear, but why and when specific levels of protection are paramount.
Hazard Assessment: Understanding the Compound
This compound is a white, solid powder. While Safety Data Sheets (SDS) for this specific compound do not classify it as acutely hazardous under Regulation (EC) No. 1272/2008, the toxicological properties have not been fully investigated.[1] Therefore, we must operate under the precautionary principle. The primary risks associated with this and similar protected amino acids in solid form stem from their physical state and potential reactivity.
-
Inhalation: Fine powders can easily become airborne, especially during weighing and transfer. Inhaling the dust may cause respiratory tract irritation.
-
Dermal Contact: Some related tryptophan derivatives are known to cause skin sensitization or allergic reactions upon contact.[2][3] Prolonged contact with any chemical powder should be avoided to prevent potential mild skin irritation.
-
Eye Contact: Airborne particles can cause mechanical irritation or inflammation upon contact with the eyes.
Given these potential hazards, a multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.
Core PPE Requirements and Task-Based Selection
The selection of PPE is not static; it must be adapted to the specific task and the associated risks of exposure. The following table outlines the minimum required PPE for discrete operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Rationale |
| Weighing & Aliquoting (Solid) | Safety Goggles | Double Nitrile Gloves | Lab Coat | N95 Particulate Respirator (if outside a fume hood) | This task presents the highest risk of generating airborne particulates. Goggles provide a full seal against dust, and double gloving minimizes contamination risk during material transfer. An N95 respirator is critical to prevent inhalation if engineering controls like a fume hood are not used.[4] |
| Solution Preparation | Safety Goggles or Safety Glasses with Side Shields & Face Shield | Nitrile Gloves | Lab Coat | Not required (if performed in a fume hood) | The primary risk shifts from dust inhalation to chemical splashes. A face shield over safety glasses/goggles offers a superior level of protection during dissolution and liquid handling.[5] |
| General Handling & Synthesis | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not required (in a well-ventilated area) | For routine handling of contained solutions where splash risk is minimal, standard laboratory PPE is sufficient to protect against incidental contact.[6] |
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. An improper removal sequence can lead to self-contamination, negating the protective benefits.
Step-by-Step PPE Protocol
A. Donning (Putting On) Sequence:
-
Lab Coat: Select the appropriate size and fasten completely.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
B. Doffing (Taking Off) Sequence - The Contamination Control Workflow: The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves (if double-gloved): Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of immediately in a designated hazardous waste container.[1]
-
Lab Coat: Unfasten the lab coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and place it in the designated receptacle.
-
Eye/Face Protection: Remove by handling the ear or head straps.
-
Respirator (if used): Remove by handling the straps.
-
Inner Gloves (or single pair): Remove using the same technique as for the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: A Critical Final Step
All disposable PPE that has been in contact with this compound must be considered solid chemical waste.[7]
-
Gloves, Wipes, and Weighing Papers: These should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Empty Product Containers: Once all material has been removed, the empty container should be managed as hazardous waste unless fully decontaminated. Deface the label before disposal.[9]
-
Chemical Waste: Unused solid this compound and solutions must be disposed of through your institution's chemical waste program. They should never be disposed of down the drain.[8][10]
Visualizing the PPE Decision Process
The following workflow illustrates the logic for selecting appropriate PPE based on the physical form of the chemical and the specific laboratory operation.
Caption: PPE selection workflow for handling this compound.
By adhering to these detailed operational plans, researchers can confidently handle this compound, ensuring a safe laboratory environment and preserving the quality of their scientific work. This structured approach to safety transforms it from a mandate into a cornerstone of rigorous and reproducible research.
References
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). Available from: [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Available from: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]
-
Princeton University Environmental Health and Safety. Chemical Waste: Solids. Available from: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]
-
Severn Biotech. Safety data sheet: Fmoc-Trp(Boc)-OH >98%. Available from: [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. Available from: [Link]
-
AAPPTec, LLC. Safety Data Sheet: Fmoc-Trp(Boc)-OH. Available from: [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]
-
University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30). Available from: [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. severnbiotech.com [severnbiotech.com]
- 3. peptide.com [peptide.com]
- 4. Boc-Trp-OH = 99.0 TLC 13139-14-5 [sigmaaldrich.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
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- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
